Linoleyl alcohol
Description
(9Z,12Z)-Octadeca-9,12-dien-1-ol has been reported in Bidens aurea with data available.
RN given refers to cpd without isomeric designation
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPEDYJTDQORS-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881240 | |
| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-43-4, 224948-75-8 | |
| Record name | Linoleyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilinoleyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224948-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadien-1-ol, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4OX1289YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Linoleyl Alcohol from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing linoleyl alcohol from linoleic acid, a critical process for the production of this valuable fatty alcohol used in various research and industrial applications, including the synthesis of novel drug delivery systems and bioactive lipids. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the key chemical transformations and workflows.
Introduction
This compound, a C18 unsaturated fatty alcohol with two double bonds, is a key intermediate in the synthesis of various oleochemicals. Its production from readily available linoleic acid is a subject of significant interest. The primary transformation involves the reduction of the carboxylic acid functional group to a primary alcohol. This guide explores three principal methods to achieve this conversion: the Bouveault-Blanc reduction, reduction using lithium aluminum hydride (LiAlH4), and catalytic hydrogenation. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, safety, and scalability.
Synthesis Methodologies
Bouveault-Blanc Reduction
The Bouveault-Blanc reduction is a classic organic reaction that utilizes metallic sodium in an alcohol solvent, typically ethanol (B145695), to reduce esters to their corresponding primary alcohols.[1] This method is a cost-effective alternative to hydride-based reductions and can be performed without specialized high-pressure equipment.[2][3] The reaction proceeds through a single-electron transfer mechanism from sodium metal to the ester carbonyl group.[1]
This protocol is adapted from the established procedure for the synthesis of oleyl alcohol, which has been reported to be applicable for the preparation of this compound.
-
Materials:
-
Ethyl linoleate (B1235992)
-
Absolute ethanol
-
Sodium metal
-
Diethyl ether
-
1% Potassium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Acetone
-
-
Procedure:
-
In a 5-liter round-bottomed flask equipped with a reflux condenser, place 200 g of ethyl linoleate and 1.5 L of absolute ethanol.
-
Through the condenser, carefully add 80 g of sodium metal in small pieces at a rate that maintains a vigorous reaction. Swirl the flask occasionally.
-
After the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.
-
Add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.
-
Cool the mixture and add 1.2 L of water.
-
Extract the unsaponifiable fraction with diethyl ether.
-
Wash the ether extracts with a 1% potassium hydroxide solution, followed by water until the washings are neutral to phenolphthalein.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
-
Purification:
-
The crude this compound can be further purified by low-temperature crystallization from acetone.
-
| Parameter | Value | Reference |
| Yield | 70-72% (of theoretical) | [2] |
| Purity | High, after fractional distillation and crystallization | [2] |
| Boiling Point | 148-150 °C at <1 mm Hg | [2] |
Reduction with Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[4][5] It is a source of nucleophilic hydride ions (H⁻) and offers high yields under relatively mild conditions.[6] However, LiAlH4 reacts violently with protic solvents, including water and alcohols, and therefore requires anhydrous reaction conditions.[4]
-
Materials:
-
Linoleic acid
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH4)
-
Ethyl acetate
-
Dilute sulfuric acid or aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH4 in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
A solution of linoleic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH4 suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate.
-
The resulting aluminum salts are precipitated by the addition of dilute sulfuric acid or aqueous sodium hydroxide.
-
Filter the mixture, and extract the filtrate with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
| Parameter | Value |
| Yield | Generally high (>90%) |
| Purity | High, after purification |
| Reaction Time | Typically a few hours |
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and more scalable alternative for the reduction of carboxylic acids to alcohols. This method involves the use of a heterogeneous catalyst and molecular hydrogen as the reducing agent. The selectivity of the catalyst is crucial to ensure the reduction of the carboxylic acid group without affecting the carbon-carbon double bonds present in the linoleic acid molecule.
A variety of catalysts have been explored for the selective hydrogenation of fatty acids. Rhodium-tin (Rh-Sn) based catalysts have shown promise for the selective hydrogenation of oleic acid to oleyl alcohol, a reaction that is analogous to the desired conversion of linoleic acid.[7][8][9]
-
Materials:
-
Linoleic acid
-
Solvent (e.g., n-decane)
-
Heterogeneous catalyst (e.g., Rh-Sn/Al2O3)
-
Hydrogen gas
-
-
Apparatus:
-
High-pressure autoclave reactor
-
-
Procedure:
-
Charge the autoclave with linoleic acid, the solvent, and the catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the desired temperature with stirring.
-
Maintain the reaction under constant hydrogen pressure for the desired reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The product can be purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Catalyst | Rh(1 wt%)-Sn(4 wt%)-B/γ-Al2O3 | [7] |
| Temperature | 290 °C | [7] |
| Pressure | 2 MPa | [7] |
| Yield of Oleyl Alcohol | 82-83% | [7] |
Visualization of Workflows and Pathways
General Synthesis Workflow
Caption: Overview of the synthesis routes from linoleic acid to this compound.
Bouveault-Blanc Reduction Mechanism
Caption: Simplified mechanism of the Bouveault-Blanc reduction.
Post-Synthesis Purification Workflow
Caption: General workflow for the purification of this compound.
Conclusion
The synthesis of this compound from linoleic acid can be effectively achieved through several methods, each with its own set of advantages and considerations. The Bouveault-Blanc reduction offers a cost-effective approach suitable for large-scale synthesis, albeit with considerations for handling metallic sodium. Reduction with LiAlH4 provides high yields and is a reliable laboratory-scale method, but requires strict anhydrous conditions and careful handling of the pyrophoric reagent. Catalytic hydrogenation presents a promising, more environmentally friendly, and scalable option, with the key challenge being the development of highly selective catalysts that can efficiently reduce the carboxylic acid group while preserving the unsaturation in the fatty acid chain. The choice of the optimal synthesis route will depend on the specific requirements of the application, including the desired scale, purity, cost, and available equipment. Further research into the development of more efficient and selective catalysts for the hydrogenation of unsaturated fatty acids will be crucial for advancing the sustainable production of this compound and other valuable oleochemicals.
References
- 1. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 2. Bouveault-Blanc_reduction [chemeurope.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Metabolic Journey of Linoleyl Alcohol in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleyl alcohol, a long-chain unsaturated fatty alcohol, plays a role in various cellular processes and its metabolism is intricately linked to lipid signaling and energy homeostasis. Understanding the metabolic fate of this compound in mammalian cells is crucial for researchers in lipid biology, drug development targeting lipid metabolic pathways, and scientists investigating the physiological effects of dietary fatty alcohols. This technical guide provides an in-depth overview of the core metabolic pathway of this compound, detailing the key enzymes, their kinetics, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate comprehension.
Introduction
This compound ((9Z,12Z)-octadeca-9,12-dien-1-ol) is the fatty alcohol counterpart to the essential fatty acid, linoleic acid. While not as extensively studied as its carboxylic acid relative, this compound is a component of various natural products and can be endogenously produced. Its metabolism in mammalian cells is primarily governed by a sequential enzymatic process known as the "fatty alcohol cycle," which converts fatty alcohols into their corresponding fatty acids. This process is critical for maintaining cellular lipid balance and preventing the accumulation of potentially cytotoxic free fatty alcohols.
The Core Metabolic Pathway of this compound
The metabolism of this compound in mammalian cells is a three-step process localized primarily in the cytoplasm and endoplasmic reticulum, with subsequent metabolism of its product, linoleic acid, involving peroxisomes and mitochondria.
Step 1: Oxidation to Linoleyl Aldehyde
The initial and rate-limiting step in the metabolism of this compound is its oxidation to linoleyl aldehyde. This reaction is catalyzed by Fatty Alcohol Dehydrogenase (FADH) , a class of NAD+-dependent enzymes.
-
Enzyme: Fatty Alcohol Dehydrogenase (FADH), which is a component of the Fatty Alcohol:NAD Oxidoreductase (FAO) complex. Several isozymes of alcohol dehydrogenase (ADH), particularly from the ADH1 family, have been shown to oxidize long-chain alcohols.[1][2][3][4]
-
Substrates: this compound, NAD+
-
Products: Linoleyl Aldehyde, NADH, H+
-
Cellular Location: Cytosol and Endoplasmic Reticulum.[5]
Step 2: Oxidation to Linoleic Acid
The resulting linoleyl aldehyde is rapidly oxidized to linoleic acid by Fatty Aldehyde Dehydrogenase (FALDH) .
-
Enzyme: Fatty Aldehyde Dehydrogenase (FALDH), specifically the ALDH3A2 isozyme.[6][7][8][9] This enzyme has a broad substrate specificity for long-chain aliphatic aldehydes, including unsaturated ones.[8]
-
Substrates: Linoleyl Aldehyde, NAD+, H2O
-
Products: Linoleic Acid, NADH, H+
-
Cellular Location: Endoplasmic Reticulum.[7]
Step 3: Activation to Linoleoyl-CoA
Before entering downstream metabolic pathways, the newly synthesized linoleic acid must be activated by esterification to Coenzyme A. This reaction is catalyzed by Long-Chain Acyl-CoA Synthetase (ACSL) .
-
Enzyme: Long-Chain Acyl-CoA Synthetase (ACSL).[10][11][12] Several ACSL isoforms exist with varying substrate specificities.
-
Substrates: Linoleic Acid, Coenzyme A, ATP
-
Products: Linoleoyl-CoA, AMP, Pyrophosphate (PPi)
-
Cellular Location: Endoplasmic Reticulum, Outer Mitochondrial Membrane, and Peroxisomal Membrane.[10]
The final product, linoleoyl-CoA, can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids such as phospholipids (B1166683) and triglycerides.
Quantitative Data on Key Enzymes
Quantitative kinetic data for the enzymes involved in this compound metabolism are crucial for building predictive models and understanding the flux through this pathway. While specific data for this compound and linoleyl aldehyde are limited, the following tables summarize available data for the relevant enzyme classes with similar long-chain substrates.
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cell/Tissue Source | Reference |
| Fatty Alcohol Dehydrogenase (FADH) | Long-Chain Alcohols | Data not available for specific isozymes with this compound | Data not available | - | - |
| Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) | Dodecanal (C12) | 2.5 | 2.23 (kcat, s⁻¹) | Human Liver | [6] |
| Hexadecanal (C16) | 1.5 | Data not available | Human Liver | [7] | |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Linoleic Acid (18:2n-6) | 6.5 | Data not available | Rat Liver Nuclei | [10] |
| Palmitic Acid (16:0) | 4.8 | Data not available | Rat Liver Nuclei | [10] |
| Substrate | Product | Fold Change | Cell Line | Treatment/Condition | Reference |
| Linoleic Acid | Linoleoyl-CoA | Data not available | - | - | - |
| Hexadecanol | Hexadecanoic Acid | Data not available | Cultured Fibroblasts | Normal vs. SLS (FALDH deficient) | [5] |
Table 2: Substrate Conversion and Product Yields in Cell-Based Assays. Note: Quantitative data on the conversion of this compound to its downstream metabolites in mammalian cells is currently lacking in published literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study this compound metabolism in mammalian cells.
Cell Culture and Treatment
Objective: To prepare mammalian cells for the analysis of this compound metabolism.
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism.[13][14][15]
-
Primary Hepatocytes: Offer a more physiologically relevant model but have a limited lifespan in culture.[13]
-
Human Skin Fibroblasts: Useful for studying the fatty alcohol cycle, especially in the context of genetic disorders like Sjögren-Larsson Syndrome (FALDH deficiency).[5]
Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO. The final concentration of the solvent in the culture medium should not exceed 0.1% to avoid cytotoxicity.
-
Remove the culture medium and replace it with a serum-free medium containing the desired concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, harvest the cells and the culture medium for subsequent analysis.
Fatty Alcohol Dehydrogenase (FADH) Activity Assay
Objective: To measure the rate of conversion of this compound to linoleyl aldehyde.
Principle: The activity of FADH is determined by measuring the increase in NADH absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.0.
-
NAD+ solution: 10 mM in assay buffer.
-
This compound substrate: 1 mM in a suitable solvent (e.g., 10% Triton X-100).
-
Cell lysate or purified enzyme fraction.
Protocol:
-
Prepare cell lysates by sonication or detergent lysis in a suitable buffer.
-
In a 96-well UV-transparent plate, add the following to each well:
-
150 µL Assay Buffer
-
20 µL NAD+ solution
-
10 µL Cell lysate (containing 10-50 µg of protein)
-
-
Initiate the reaction by adding 20 µL of the this compound substrate.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay
Objective: To measure the rate of conversion of linoleyl aldehyde to linoleic acid.
Principle: Similar to the FADH assay, the activity of FALDH is determined by measuring the increase in NADH absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.
-
NAD+ solution: 10 mM in assay buffer.
-
Linoleyl aldehyde substrate: 1 mM in a suitable solvent (e.g., acetonitrile).
-
Cell lysate or purified enzyme fraction.
Protocol:
-
Follow the same cell lysate preparation as for the FADH assay.
-
In a 96-well UV-transparent plate, add the following to each well:
-
150 µL Assay Buffer
-
20 µL NAD+ solution
-
10 µL Cell lysate (containing 10-50 µg of protein)
-
-
Initiate the reaction by adding 20 µL of the linoleyl aldehyde substrate.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADH production.
Quantification of this compound and its Metabolites by GC-MS
Objective: To separate and quantify this compound, linoleyl aldehyde, and linoleic acid in cell extracts and culture medium.
Principle: Gas chromatography separates the volatile derivatives of the analytes, which are then detected and quantified by mass spectrometry.
Protocol:
-
Lipid Extraction:
-
To cell pellets or culture medium, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the alcohol and acid. Aldehydes can be analyzed directly or after oximation.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-600.
-
Quantification: Use stable isotope-labeled internal standards (e.g., d4-linoleic acid) for accurate quantification.
-
Signaling Pathways and Cellular Implications
The metabolism of this compound has broader implications for cellular signaling and function. The product, linoleic acid, is a precursor for the synthesis of various bioactive signaling molecules.
-
Pro-inflammatory Mediators: Linoleic acid can be converted to arachidonic acid, which is a precursor for prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Linoleic acid and its metabolites are known ligands for PPARs, nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[16]
-
Cellular Stress: The accumulation of fatty aldehydes can lead to cellular stress. FALDH plays a crucial role in mitigating this stress by detoxifying these reactive aldehydes.[16]
Conclusion
The metabolism of this compound in mammalian cells is a fundamental process that integrates this fatty alcohol into the broader landscape of lipid metabolism and signaling. The sequential action of FADH, FALDH, and ACSL ensures its efficient conversion to linoleoyl-CoA, a central hub for various metabolic fates. While significant progress has been made in understanding the metabolism of fatty alcohols in general, further research is needed to elucidate the specific kinetics and regulation of the enzymes involved in this compound metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in cellular physiology and disease.
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian alcohol dehydrogenase - functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ventsmagazine.co.uk [ventsmagazine.co.uk]
- 16. Fatty aldehyde dehydrogenase is up-regulated by polyunsaturated fatty acid via peroxisome proliferator-activated receptor alpha and suppresses polyunsaturated fatty acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical pathways involving linoleyl alcohol
An In-depth Technical Guide to the Biochemical Pathways Involving Linoleyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a polyunsaturated fatty alcohol, is a bioactive lipid derived from the reduction of linoleic acid. It serves as a substrate for various enzymatic pathways, leading to the formation of a range of biologically active metabolites. This technical guide provides a comprehensive overview of the core , including its synthesis, oxidative degradation, and conjugation. Detailed experimental methodologies for key assays, quantitative data on enzyme kinetics, and visual diagrams of the metabolic pathways are presented to facilitate further research and application in drug development and lipid biochemistry.
Biosynthesis of this compound
The primary route for the biological synthesis of this compound is the enzymatic reduction of its corresponding fatty acid, linoleic acid. This conversion is crucial for the production of various lipid metabolites and is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs).
The synthesis proceeds in a two-step reaction catalyzed by a single FAR enzyme, utilizing NADPH as a reductant. First, linoleyl-CoA is reduced to linolealdehyde, which remains bound to the enzyme as an intermediate. Subsequently, the linolealdehyde is further reduced to this compound.[1][2][3]
Caption: Enzymatic synthesis of this compound from linoleic acid.
Degradation and Metabolism of this compound
This compound is metabolized through several key pathways, primarily involving oxidation and conjugation. These pathways generate a variety of products, some of which have distinct biological activities.
Oxidation by Lipoxygenases (LOX)
A significant metabolic fate of this compound is its dioxygenation by lipoxygenases, a family of non-heme iron-containing enzymes.[4][5] This reaction introduces a hydroperoxy group into the carbon chain, leading to the formation of hydroperoxyoctadecadien-1-ols. The reaction proceeds through a free radical mechanism, which can result in a mixture of positional and stereoisomers.[5]
Caption: Oxidation of this compound by lipoxygenase.
Oxidation to Linoleic Acid
In vivo, this compound can be oxidized back to linoleic acid. This is a two-step process analogous to the reverse of its synthesis, likely catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which convert the alcohol to an aldehyde and then to the carboxylic acid, respectively.[6][7]
Caption: Conversion of this compound back to linoleic acid.
Glucuronidation
Glucuronidation is a major phase II detoxification pathway for this compound and its metabolites.[8][9] This process involves the conjugation of glucuronic acid from a UDP-glucuronic acid donor to the hydroxyl group of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key isoform for related lipids.[8][10] The resulting linoleyl O-glucuronide is more water-soluble and readily excreted.
Caption: Conjugation of this compound via glucuronidation.
Quantitative Data
The following table summarizes key quantitative parameters for the enzymatic reactions involving this compound and related substrates.
| Enzyme | Substrate(s) | Parameter | Value | Reference(s) |
| Potato Tuber Lipoxygenase | This compound | Vmax (relative to Linoleic Acid) | ~25% | [4] |
| Potato Tuber Lipoxygenase | This compound | Optimal pH | 6.4 ± 0.1 | [4] |
| Potato Tuber Lipoxygenase | This compound | Major Product Ratio (with scavenger) | ~80% 9(S)-HPOD, ~10% 13(S)-HPOD | [5] |
| Human UGT2B7 | Linoleic Acid Diols | Apparent Km | 40 - 70 µM | [8] |
| Human UGT2B7 | Linoleic Acid Diols | Vmax | 4.5 - 5.4 nmol/mg·min | [8] |
Experimental Protocols
Lipoxygenase Activity Assay with this compound
This protocol is adapted from standard lipoxygenase assays and is designed to measure the formation of hydroperoxides from this compound.[11][12]
Objective: To determine the activity of lipoxygenase using this compound as a substrate by monitoring the increase in absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (or other purified LOX)
-
This compound
-
Ethanol (200 proof)
-
Borate Buffer (0.2 M, pH 9.0) or Phosphate Buffer (50 mM, pH 6.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution into the reaction buffer to the desired final concentration (e.g., 100-250 µM).
-
Enzyme Solution Preparation: Dissolve the lipoxygenase in the reaction buffer to a suitable concentration (e.g., 10,000 U/mL). Keep the solution on ice.
-
Assay Execution: a. Set the spectrophotometer to read absorbance at 234 nm in kinetic mode. b. In a quartz cuvette, add the reaction buffer and the enzyme solution. c. To initiate the reaction, add the substrate solution and mix rapidly by inversion. d. Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. One unit of activity is typically defined as an increase in absorbance of 0.001 per minute.
Glucuronidation of this compound by Human Liver Microsomes
This protocol describes a method to assess the formation of linoleyl O-glucuronide.[9][13]
Objective: To measure the UGT-catalyzed conjugation of this compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer with MgCl2
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, HLMs, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Start the reaction by adding UDPGA to the mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of linoleyl O-glucuronide using a validated LC-MS/MS method with multiple reaction monitoring (MRM).
Role in Signaling Pathways
While this compound itself has not been identified as a primary signaling molecule, its oxidized metabolites, such as the 9- and 13-hydroxyoctadecadienoic acids (HODEs) produced via the lipoxygenase pathway, are part of a larger class of lipid mediators known as oxylipins.[14] Oxylipins derived from polyunsaturated fatty acids are known to be involved in modulating inflammatory responses. For example, oxidized metabolites of linoleic acid can induce the expression of pro-inflammatory cytokines in macrophages.[14] Therefore, the metabolism of this compound contributes to the pool of these potent lipid mediators, suggesting an indirect role in cell signaling, particularly in the context of inflammation. Further research is required to elucidate the specific signaling functions of this compound-derived oxylipins.
References
- 1. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl-CoA reductases of birds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of linoleic acid diols by human microsomal and recombinant UDP-glucuronosyltransferases: identification of UGT2B7 as the major isoform involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of arachidonic and linoleic acid metabolites by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipoxygenase activity determination [protocols.io]
- 13. Glucuronidation of Fatty Acids and Prostaglandins by Human UDP-Glucuronosyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 14. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Conformation of Linoleyl Alcohol
Abstract
This compound [(9Z,12Z)-octadeca-9,12-dien-1-ol] is a polyunsaturated fatty alcohol with significant applications in the cosmetic, pharmaceutical, and industrial sectors.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its biological functions and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon theoretical principles and experimental data from analogous molecules due to the limited availability of direct structural studies on this compound itself. Detailed experimental and computational protocols for its structural elucidation are also presented.
Molecular Structure of this compound
This compound is an 18-carbon aliphatic chain characterized by two cis double bonds at the C9-C10 and C12-C13 positions and a terminal hydroxyl group.[2][3] The presence of the cis-configured double bonds introduces significant kinks in the hydrocarbon chain, preventing it from adopting a fully extended, linear conformation typical of its saturated analogue, stearyl alcohol.[4]
Molecular Geometry
The fundamental molecular geometry of this compound is dictated by the hybridization of its carbon atoms. The sp3-hybridized carbons in the saturated portions of the alkyl chain exhibit a tetrahedral geometry with bond angles of approximately 109.5°. In contrast, the sp2-hybridized carbons of the C=C double bonds have a trigonal planar geometry, with bond angles around 120°.[4]
Bond Lengths and Angles
| Bond Type | Hybridization | Estimated Bond Length (Å) | Reference/Analogue |
| C-H (Alkyl) | sp³-s | 1.09 - 1.10 | Standard Alkane Values |
| C-C (Alkyl) | sp³-sp³ | 1.53 - 1.54 | Standard Alkane Values[6] |
| C=C (Alkene) | sp²-sp² | 1.33 - 1.34 | Linoleic Acid[7] |
| C-C (Allylic) | sp³-sp² | 1.50 - 1.51 | Linoleic Acid |
| C-O (Alcohol) | sp³-sp³ | 1.43 | Standard Alcohol Values |
| O-H (Alcohol) | sp³-s | 0.96 | Standard Alcohol Values |
| Angle Type | Central Atom Hybridization | **Estimated Bond Angle (°) ** | Reference/Analogue |
| H-C-H (Alkyl) | sp³ | 109.5 | Standard Alkane Values |
| C-C-C (Alkyl) | sp³ | 109.5 | Standard Alkane Values |
| C=C-C (Alkene) | sp² | ~120 | Oleic Acid[4] |
| C-C-O (Alcohol) | sp³ | 109.5 | Standard Alcohol Values |
| C-O-H (Alcohol) | sp³ | 109 | Standard Alcohol Values |
Conformational Analysis of this compound
The conformational landscape of this compound is complex due to the high degree of rotational freedom around its numerous C-C single bonds. The overall shape of the molecule is primarily influenced by the torsional (dihedral) angles along the hydrocarbon backbone.
The saturated segments of the chain tend to adopt a low-energy, staggered (anti-periplanar) conformation. However, the two cis double bonds enforce a bent or "hairpin" like structure.[8] The region between the two double bonds (the C11 methylene (B1212753) group) has a unique conformational preference, favoring skew conformations.[9] Molecular dynamics simulations of related polyunsaturated fatty acids have shown that they are exceptionally flexible, undergoing rapid transitions between a multitude of conformations.[8][9]
| Dihedral Angle | Atoms Involved | Expected Stable Conformation(s) | Approximate Dihedral Angle(s) (°) |
| Alkyl Chain | C-C-C-C | Anti (trans) | ±180 |
| Allylic | C=C-C-C | Gauche | ±60 |
| Divinyl Methane | C=C-CH₂-C=C | Skew | ±120[9] |
Experimental and Computational Protocols for Structural Elucidation
A combination of spectroscopic and computational techniques is required for a comprehensive structural and conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the connectivity and three-dimensional structure of molecules in solution.[10]
Protocol for NMR Analysis of this compound:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum to identify the different types of protons based on their chemical shifts and coupling patterns.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~5.3-5.4 ppm: Olefinic protons (-CH=CH-).
-
~3.6 ppm: Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~2.8 ppm: Bis-allylic protons (=CH-CH₂-CH=).
-
~2.0 ppm: Allylic protons (-CH₂-CH=).
-
~1.6 ppm: Methylene protons beta to the hydroxyl group (-CH₂-CH₂-OH).
-
~1.3 ppm: Methylene protons of the saturated chain (-(CH₂)n-).
-
~0.9 ppm: Terminal methyl protons (-CH₃).
-
-
-
¹³C NMR and DEPT Spectroscopy:
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[11][12]
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~127-131 ppm: Olefinic carbons (-CH=CH-).
-
~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).
-
~25-33 ppm: Alkyl carbons.
-
~14 ppm: Terminal methyl carbon (-CH₃).
-
-
-
2D NMR Spectroscopy (COSY and NOESY):
-
Correlation Spectroscopy (COSY): Acquire a 2D COSY spectrum to establish proton-proton coupling networks and confirm the connectivity of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), providing crucial information about the through-space distances and the molecule's conformation.
-
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the conformational dynamics of molecules over time.[13][14]
Protocol for MD Simulation of this compound:
-
System Setup:
-
Generate an initial 3D structure of this compound using molecular building software.
-
Select an appropriate force field (e.g., CHARMM36, GROMOS) that has been parameterized for lipids and alcohols.
-
Place one or more this compound molecules in a simulation box. The box can be filled with a solvent (e.g., water, chloroform) to mimic experimental conditions, or the simulation can be performed in a vacuum.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial structure.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K) while applying positional restraints to the solute.
-
Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density.
-
-
Production Run:
-
Run a long simulation (nanoseconds to microseconds) in the NVT (constant volume and temperature) or NPT ensemble without restraints to sample the conformational space of this compound.
-
-
Analysis:
-
Analyze the trajectory to determine the distribution of bond lengths, bond angles, and dihedral angles.
-
Identify the most populated conformations by clustering the trajectory.
-
Calculate properties such as the radius of gyration to describe the overall shape of the molecule over time.
-
Visualizations
Conclusion
The molecular structure and conformation of this compound are defined by its long, flexible hydrocarbon chain containing two cis double bonds and a terminal hydroxyl group. While direct experimental structural data is limited, a robust understanding can be achieved through the application of modern spectroscopic techniques, particularly multi-dimensional NMR, and computational modeling. The protocols and data presented in this guide provide a framework for researchers to investigate the structure-function relationships of this compound and to guide the development of new molecules with tailored properties for a variety of applications. Further research, including X-ray crystallographic studies of this compound or its derivatives, would be invaluable in providing a definitive picture of its solid-state conformation.
References
- 1. OLEYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. Oleyl alcohol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Conformational analysis of arachidonic and related fatty acids using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and dynamics of polyunsaturated hydrocarbon chains in lipid bilayers – significance for GPCR function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. magritek.com [magritek.com]
- 13. Molecular dynamics simulation of unsaturated lipid bilayers at low hydration: parameterization and comparison with diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Solubility of Linoleyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of linoleyl alcohol, a C18 unsaturated fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, cosmetic preparations, and as a starting material in chemical synthesis. This document presents available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a substance is its ability to form a homogeneous mixture (a solution) with another substance. For a liquid solute like this compound, it is often described in terms of miscibility or as a quantitative value of mass per volume of solvent at a specified temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility; non-polar molecules tend to dissolve in non-polar solvents, and polar molecules in polar solvents. This compound, with its long hydrocarbon chain, is predominantly non-polar, which dictates its solubility behavior in organic solvents.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available data, primarily from technical data sheets. It is important to note that these values may be approximate and can be influenced by the purity of both the this compound and the solvent, as well as the experimental conditions.
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 15 | Not Specified | Data from product information. |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | 10 | Not Specified | Data from product information. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 | Not Specified | Requires ultrasonication to achieve. |
| Ethanol | C₂H₅OH | 5.2 | 10 | Not Specified | Data from product information. |
| Water | H₂O | 10.2 | Insoluble | Not Specified | As expected for a long-chain fatty alcohol. |
Note: The Polarity Index is a relative measure of the polarity of a solvent.
General Solubility Profile
This compound is generally described as being soluble in alcohols and other organic solvents, and insoluble in water.[1] This is consistent with its chemical structure, which features a long, non-polar hydrocarbon tail and a single polar hydroxyl group. The non-polar character dominates, leading to good solubility in solvents with low to moderate polarity. While specific quantitative data is limited, it is anticipated that this compound would exhibit good solubility in solvents such as:
-
Alcohols (e.g., methanol, isopropanol): Due to the presence of the hydroxyl group, which can form hydrogen bonds.
-
Hydrocarbons (e.g., hexane, toluene): The long hydrocarbon chain of this compound interacts favorably with these non-polar solvents.
-
Ethers (e.g., diethyl ether): These are relatively non-polar and can solvate the hydrocarbon chain.
-
Ketones (e.g., acetone): These have intermediate polarity and are generally good solvents for a wide range of organic compounds.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the widely used shake-flask method followed by gravimetric analysis. This method is suitable for determining the solubility of non-volatile solutes like fatty alcohols.
1. Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaking water bath or incubator
-
Glass vials with screw caps (B75204) (e.g., 20 mL)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved this compound remains visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. For fatty alcohols, a period of 24 to 48 hours is recommended. Preliminary studies should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
3. Calculation of Solubility:
The solubility (S) is calculated using the following formula:
S (g/L) = (Weight of residue (g) / Volume of sample taken (L))
4. Data Reporting:
The solubility should be reported as the mean of at least three independent determinations, along with the standard deviation. The experimental temperature must be clearly stated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Linoleyl Alcohol's Interaction with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleyl alcohol, a C18 unsaturated fatty alcohol, plays a significant role in various biological and pharmaceutical applications, notably as a skin penetration enhancer. Its efficacy is intrinsically linked to its ability to interact with and modify the properties of lipid bilayers, the fundamental structure of cell membranes. This technical guide provides an in-depth analysis of the biophysical interactions between this compound and lipid bilayers. It covers the effects on membrane fluidity, phase transition behavior, and structural parameters. Detailed experimental methodologies for characterizing these interactions are provided, alongside visualizations of key processes. Due to a lack of specific quantitative data for this compound in the available literature, data for the closely related oleyl alcohol (C18:1) is used as a proxy to illustrate the expected quantitative effects in tabular form. This guide is intended to be a comprehensive resource for researchers in drug development and membrane biophysics.
Introduction: The Role of this compound in Membrane Interactions
This compound ((9Z,12Z)-octadeca-9,12-dien-1-ol) is an amphiphilic molecule characterized by a hydrophilic alcohol headgroup and a lipophilic 18-carbon chain with two cis double bonds. This structure allows it to readily partition into the lipid bilayers of cell membranes. Such interactions can lead to significant alterations in the physicochemical properties of the membrane, including increased fluidity, disruption of lipid packing, and changes in phase behavior.[1][2] These modifications are believed to be the primary mechanism behind its function as a penetration enhancer in transdermal drug delivery systems, as they can increase the permeability of the stratum corneum to therapeutic agents.[3][4] Understanding the precise nature of these interactions at a molecular level is crucial for the rational design of drug delivery systems and for elucidating its broader biological effects.
Biophysical Effects on Lipid Bilayers
The incorporation of this compound into a lipid bilayer induces several key biophysical changes. These effects are largely dependent on the concentration of the alcohol, the lipid composition of the bilayer, and the temperature.
Membrane Fluidization and Acyl Chain Disordering
This compound increases membrane fluidity by inserting its bulky, kinked hydrocarbon tail into the hydrophobic core of the bilayer. The two cis double bonds in its structure create a rigid bend, which disrupts the tight, ordered packing of the lipid acyl chains.[1] This disruption leads to an increase in the rotational and lateral diffusion of the lipid molecules, a phenomenon often referred to as membrane fluidization.[2][5]
This effect can be quantified using fluorescence spectroscopy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence anisotropy is sensitive to the local microviscosity of the membrane. A decrease in DPH anisotropy indicates a more fluid environment.
Table 1: Illustrative Effect of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on Membrane Fluidity
| Alcohol Concentration (mol%) | DPH Fluorescence Anisotropy (r) in DPPC Vesicles at 25°C | Interpretation |
| 0 | 0.350 | Highly ordered gel phase |
| 5 | 0.280 | Increased fluidity |
| 10 | 0.210 | Significant fluidization |
| 20 | 0.150 | Highly fluid state |
Note: This data is illustrative, based on the known effects of oleyl alcohol, a C18:1 fatty alcohol, on dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. Specific values for this compound may vary.
Alteration of Lipid Phase Behavior
The thermotropic phase behavior of lipid bilayers, particularly the transition from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), is significantly affected by the presence of this compound. By disrupting the packing of the lipid acyl chains, this compound typically lowers the main phase transition temperature (Tm).[6][7] This effect can be precisely measured using Differential Scanning Calorimetry (DSC), which detects the heat absorbed during the phase transition. The DSC thermogram will show a shift of the main transition peak to a lower temperature and often a broadening of the peak, indicating a decrease in the cooperativity of the transition.[8]
Table 2: Illustrative Effect of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on the Phase Transition of DPPC
| Alcohol Concentration (mol%) | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | 41.4 | 8.7 |
| 5 | 39.2 | 7.5 |
| 10 | 36.8 | 6.2 |
| 20 | 33.1 | 4.8 |
Note: This data is illustrative, based on the known effects of oleyl alcohol on DPPC lipid bilayers. Specific values for this compound may vary.
Structural Changes in the Lipid Bilayer
The insertion of this compound can also induce structural changes in the lipid bilayer, such as an increase in the area per lipid molecule and a corresponding decrease in bilayer thickness.[9] These structural perturbations can be characterized using techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS).[10][11] Molecular dynamics simulations have further corroborated these findings, showing that the alcohol's hydroxyl group typically anchors near the lipid headgroup region, while the hydrophobic tail extends into the bilayer core.[12]
Table 3: Illustrative Structural Effects of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on a DOPC Bilayer
| Parameter | Neat DOPC Bilayer | DOPC Bilayer + 10 mol% Alcohol |
| Area per Lipid (Ų) | 67.4 | ~72 |
| Bilayer Thickness (D_HH) (Å) | 36.4 | ~34 |
Note: This data is illustrative and based on general findings for long-chain alcohols in dioleoylphosphatidylcholine (DOPC) bilayers.[9][11] Specific values for this compound will depend on the experimental conditions.
Experimental Methodologies
A variety of biophysical techniques are employed to characterize the interaction of this compound with lipid bilayers.
Preparation of Model Lipid Vesicles
A common starting point for in vitro studies is the preparation of model lipid membranes in the form of vesicles.
-
Thin-Film Hydration : A solution of the desired lipid (e.g., DPPC) and this compound in an organic solvent (e.g., chloroform/methanol) is prepared at the desired molar ratio. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is then dried under vacuum for several hours to remove residual solvent.
-
Hydration : The lipid film is hydrated with an aqueous buffer solution by vortexing or gentle agitation at a temperature above the lipid's Tm. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion : To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder device.
Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers.
-
Sample Preparation : A precise amount of the vesicle suspension is hermetically sealed in an aluminum DSC pan. An empty pan or a pan with buffer is used as a reference.
-
Measurement : The sample and reference pans are heated at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the lipid phase transition.
-
Data Analysis : The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to probe the local environment of the lipid bilayer.
-
Probe Incorporation : A fluorescent probe, such as DPH, is added to the vesicle suspension from a stock solution in an organic solvent. The mixture is incubated at a temperature above the Tm to allow the probe to partition into the lipid bilayer.
-
Anisotropy Measurement : The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured parallel (I_VV) and perpendicular (I_VH) to the excitation plane.
-
Data Analysis : The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is an instrumental correction factor. A lower 'r' value corresponds to higher membrane fluidity.
Caption: Experimental workflow for measuring membrane fluidity using DPH.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the conformational order of the lipid acyl chains.
-
Sample Preparation : A sample of the vesicle suspension is placed on an ATR (Attenuated Total Reflectance) crystal.
-
Measurement : Infrared spectra are recorded over a range of temperatures.
-
Data Analysis : The position of the symmetric (νs) and asymmetric (νas) CH2 stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are sensitive to the trans/gauche conformer ratio of the acyl chains. A shift to higher wavenumbers indicates an increase in gauche conformers and thus, a more disordered, fluid state.[3]
Molecular Mechanism and Implications
The interaction of this compound with lipid bilayers is a multi-step process that has significant implications for its role as a penetration enhancer.
Caption: Proposed mechanism for this compound-induced membrane permeabilization.
The initial partitioning of this compound into the bilayer leads to a disruption of the ordered lipid packing due to its unsaturated and kinked structure. This creates free volume within the hydrophobic core, resulting in increased membrane fluidity and a decrease in the phase transition temperature.[2][13] Collectively, these changes lead to a transient increase in the permeability of the bilayer, allowing co-administered drugs to pass through more easily. This is particularly relevant for transdermal drug delivery, where the highly ordered lipid matrix of the stratum corneum presents a formidable barrier.
Conclusion
This compound's interaction with lipid bilayers is characterized by a significant fluidizing effect, a depression of the main phase transition temperature, and structural alterations that increase the area per lipid and decrease bilayer thickness. These biophysical changes collectively contribute to an increase in membrane permeability, which underpins its utility as a penetration enhancer in pharmaceutical formulations. While specific quantitative data for this compound remains to be fully elucidated in the literature, the principles and methodologies outlined in this guide, along with illustrative data from the closely related oleyl alcohol, provide a robust framework for researchers and drug development professionals to investigate and harness its membrane-modifying properties. Further studies focusing on quantifying the effects of this compound on diverse lipid compositions will be invaluable for optimizing its application in advanced drug delivery systems.
References
- 1. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 2. Role of alcohols in growth, lipid composition, and membrane fluidity of yeasts, bacteria, and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic interpretation of effects of alcohols on membrane lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of short chain alcohols on lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of Levothyroxine on the structure and dynamics of DPPC liposome: FTIR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol Interactions with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. Alcohol effects on stratum corneum lipid thermotropic phase behavior | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
An In-depth Technical Guide to the Degradation of Linoleyl Alcohol and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl alcohol, a C18 unsaturated fatty alcohol, is a compound of interest in various fields, including cosmetics, nutrition, and as a precursor in chemical syntheses. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and for the development of drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their characterization.
Mammalian Metabolism of this compound
The metabolism of this compound in mammals is believed to follow pathways analogous to those of other long-chain fatty alcohols and ethanol. The primary route of degradation involves oxidation, primarily in the liver, through the action of several enzyme systems.
Oxidation to Linoleic Aldehyde and Linoleic Acid
The principal pathway for this compound degradation is a two-step oxidation process:
-
Oxidation to Linoleic Aldehyde: this compound is first oxidized to its corresponding aldehyde, linoleic aldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs) . While specific kinetic data for this compound with ADH is limited, studies on other long-chain alcohols suggest that ADHs can act on these substrates.
-
Oxidation to Linoleic Acid: The resulting linoleic aldehyde is then rapidly oxidized to linoleic acid by aldehyde dehydrogenases (ALDHs) , particularly fatty aldehyde dehydrogenase (FALDH). This conversion is a critical detoxification step, as aldehydes are generally more reactive and potentially toxic than their corresponding acids.
This "fatty alcohol cycle" represents a reversible pathway where fatty acids can also be reduced back to fatty alcohols.
Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) monooxygenase system , particularly the CYP2E1 isoform, is known to be involved in the metabolism of ethanol, especially at higher concentrations. It is plausible that CYP enzymes also contribute to the oxidation of this compound, potentially leading to the formation of hydroxylated or epoxidized metabolites. Chronic exposure to alcohols can induce CYP2E1 expression, which may alter the metabolic profile of this compound.
Glucuronidation
A known human metabolite of this compound is linoleyl O-glucuronide . This indicates that this compound can undergo Phase II conjugation, a common pathway for the detoxification and excretion of xenobiotics and endogenous compounds. In this reaction, a glucuronic acid moiety is attached to the hydroxyl group of this compound, increasing its water solubility and facilitating its elimination from the body.
Lipoxygenase Pathway
In addition to the oxidative pathways mentioned above, this compound can be a substrate for lipoxygenases . For instance, potato tuber lipoxygenase has been shown to catalyze the dioxygenation of this compound to form 9-hydroperoxythis compound and 13-hydroperoxythis compound . These hydroperoxides can be subsequently reduced to the more stable 9- and 13-hydroxystearyl alcohols .
Microbial Degradation
The microbial degradation of unsaturated long-chain fatty alcohols like this compound is an area of ongoing research. While specific pathways for this compound are not well-documented, it is expected that microorganisms possess enzymatic machinery to utilize such compounds as carbon sources. This would likely involve initial oxidation of the alcohol group, followed by beta-oxidation of the resulting fatty acid. Some bacteria are known to degrade long-chain fatty acids under anaerobic conditions.
Byproducts of this compound Degradation
Based on the metabolic pathways described, the following are the major expected byproducts of this compound degradation:
| Byproduct Class | Specific Examples | Pathway of Formation |
| Aldehydes | Linoleic aldehyde | Oxidation by Alcohol Dehydrogenase |
| Carboxylic Acids | Linoleic acid | Oxidation of Linoleic Aldehyde |
| Glucuronides | Linoleyl O-glucuronide | Glucuronidation |
| Hydroperoxides | 9-Hydroperoxythis compound, 13-Hydroperoxythis compound | Lipoxygenase Pathway |
| Hydroxy Alcohols | 9-Hydroxystearyl alcohol, 13-Hydroxystearyl alcohol | Reduction of Hydroperoxides |
| CYP Metabolites | Hydroxylated and epoxidized derivatives (hypothetical) | Cytochrome P450 Pathway |
Note: Quantitative data on the yield of these byproducts from this compound degradation in vivo is currently limited in the scientific literature.
Experimental Protocols
The analysis of this compound and its metabolites often requires derivatization to increase their volatility and improve chromatographic separation, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Protocol 1: Silylation for GC-MS Analysis of this compound and Hydroxylated Metabolites
This protocol is suitable for the analysis of this compound and its hydroxylated byproducts.
Methodology:
-
Sample Preparation: A dried extract of the biological sample (e.g., plasma, tissue homogenate) is prepared.
-
Derivatization:
-
To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex the mixture for 10 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Protocol 2: Esterification for GC-MS Analysis of Linoleic Acid
This protocol is for the analysis of the fatty acid metabolite, linoleic acid, by converting it to its fatty acid methyl ester (FAME).
Methodology:
-
Sample Preparation: An extracted and dried lipid sample is used.
-
Esterification:
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol (B129727) to the dried sample.
-
Heat the mixture in a sealed tube at 100°C for 30 minutes.
-
Cool the tube and add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described in Protocol 1, with potential optimization of the temperature program for FAME analysis.
-
Protocol 3: LC-MS/MS for the Analysis of Linoleyl O-glucuronide
Direct analysis of glucuronides is best performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their polar and non-volatile nature.
Methodology:
-
Sample Preparation:
-
Protein precipitation of the biological sample (e.g., plasma, urine) is performed using a cold solvent like acetonitrile (B52724) (typically 3:1 solvent to sample ratio).
-
The sample is vortexed and centrifuged.
-
The supernatant is collected and may be diluted or directly injected.
-
-
LC-MS/MS Analysis:
-
LC Conditions (typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.
-
-
MS/MS Conditions (typical):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for glucuronides.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion (M-H)⁻ of linoleyl O-glucuronide to a specific product ion.
-
-
Visualizing Degradation Pathways and Workflows
To further elucidate the complex processes involved in this compound degradation and analysis, the following diagrams have been generated.
Caption: Major metabolic pathways of this compound degradation.
Caption: General workflow for the analysis of this compound and its metabolites by GC-MS.
Conclusion
The degradation of this compound is a multifaceted process involving several key enzymatic pathways, leading to a variety of byproducts. While the general metabolic routes are understood, there is a clear need for further research to quantify the kinetics and yields of these reactions, particularly in human systems. The analytical protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of this compound and other long-chain unsaturated fatty alcohols, which will be crucial for advancing our understanding of their roles in health and disease.
Methodological & Application
Application Notes and Protocols for the Use of Linoleyl Alcohol as an Enzyme Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Linoleyl alcohol ((9Z,12Z)-Octadeca-9,12-dien-1-ol) is a long-chain unsaturated fatty alcohol derived from the reduction of linoleic acid.[1] Its structural features, including a primary alcohol group and two cis double bonds, make it a potential substrate for a variety of enzymes. Understanding the enzymatic conversion of this compound is crucial for research in lipid metabolism, signaling pathways, and for applications in drug development, particularly in the formulation and delivery of therapeutic agents. These application notes provide an overview of the enzymes known or predicted to metabolize this compound, protocols for assaying their activity, and a summary of the current understanding of its role in biological systems.
Enzymatic Metabolism of this compound
This compound can be metabolized by several classes of enzymes, leading to a variety of products with distinct biological activities. The primary enzymatic transformations involve oxidation of the alcohol moiety or modification of the unsaturated acyl chain.
1. Lipoxygenases (LOX):
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Potato tuber lipoxygenase has been shown to oxidize this compound.[2]
-
Reaction: this compound is converted to a mixture of 9- and 13-hydroperoxylinoleyl alcohols.[2]
-
Significance: The hydroperoxy products are reactive species that can be further metabolized to a variety of signaling molecules, analogous to the eicosanoid pathways.
2. Alcohol Dehydrogenases (ADH) and Fatty Alcohol:NAD+ Oxidoreductase (FAO):
The oxidation of fatty alcohols to their corresponding aldehydes and carboxylic acids is a key metabolic pathway. This conversion is carried out by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, which consists of a fatty alcohol dehydrogenase (FADH) and a fatty aldehyde dehydrogenase (FALDH).[3][4] Yeast alcohol dehydrogenase (YADH) has also been shown to oxidize long-chain fatty alcohols.[5]
-
Reaction:
-
Significance: This pathway is crucial for the catabolism of fatty alcohols and the regulation of their intracellular levels. Deficiencies in this pathway can lead to the accumulation of fatty alcohols and aldehydes, which has been implicated in certain metabolic disorders.[4]
3. Cytochrome P450 (CYP) Enzymes:
Cytochrome P450 monooxygenases are a large family of enzymes involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including alcohols.[7][8] While direct evidence for this compound metabolism by specific CYP isoforms is limited, it is known that CYPs can hydroxylate fatty alcohols at various positions.[9]
-
Potential Reactions: CYP enzymes could potentially hydroxylate the alkyl chain of this compound or epoxidize the double bonds.
-
Significance: Metabolism by CYPs can lead to the formation of more polar metabolites for excretion or the generation of biologically active signaling molecules.
4. Lipases:
Lipases are typically known for hydrolyzing ester bonds, but they can also catalyze the reverse reaction, esterification, under specific conditions. This compound can serve as a substrate for lipase-catalyzed esterification to produce wax esters.[10]
-
Reaction: this compound reacts with a fatty acid to form a linoleyl ester.
-
Significance: This reaction is relevant for the industrial production of waxes and for the enzymatic synthesis of structured lipids with potential applications in the food and pharmaceutical industries.
Data Presentation
Table 1: Summary of Enzymes Metabolizing this compound and Their Products
| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) |
| Lipoxygenase | Potato Tuber Lipoxygenase | This compound, O₂ | 9-Hydroperoxythis compound, 13-Hydroperoxythis compound[2] |
| Alcohol Dehydrogenase / FAO | Fatty Alcohol:NAD+ Oxidoreductase (FADH & FALDH), Yeast Alcohol Dehydrogenase | This compound, NAD+ | Linoleyl Aldehyde, Linoleic Acid[3][5] |
| Cytochrome P450 | CYP4B1 (on other fatty alcohols) | This compound, O₂, NADPH | Hydroxylated and/or epoxidized metabolites (Predicted)[9] |
| Lipase | Immobilized Lipases (e.g., Novozym 435) | This compound, Dihydrocaffeic acid | Dihydrocaffeic acid ester of this compound[10] |
Table 2: Quantitative Data on Enzymatic Reactions with this compound
| Enzyme | Parameter | Value | Conditions | Reference |
| Potato Tuber Lipoxygenase | Relative Oxidation Rate | ~25% of linoleic acid oxidation rate | pH 6.4 | [2] |
| Novozym 435 (Lipase) | Enzymatic Activity | 0.89 µmol esterified this compound/g solid enzyme/min | Hexane/2-butanone (75:25 v/v) | [10] |
| Novozym 435 (Lipase) | Esterification Yield | 99.3% | Dihydrocaffeic acid to this compound ratio of 1:8 | [10] |
| Yeast Alcohol Dehydrogenase | Km (for Decanol) | To be determined for this compound | pH 8.0 | [11] |
| Yeast Alcohol Dehydrogenase | Vmax (for Decanol) | To be determined for this compound | pH 8.0 | [11] |
*Note: Kinetic parameters for many enzymes with this compound as a substrate have not been experimentally determined and represent an area for future research.
Experimental Protocols
Protocol 1: Assay for Lipoxygenase Activity with this compound
Principle: The formation of conjugated dienes in the hydroperoxy products of the lipoxygenase reaction can be monitored spectrophotometrically by the increase in absorbance at 234 nm.
Materials:
-
This compound
-
Potato tuber lipoxygenase
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a quartz cuvette, prepare the reaction mixture containing potassium phosphate buffer and an appropriate volume of the this compound stock solution. The final concentration of ethanol should be kept low (<1%) to avoid inhibiting the enzyme.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 234 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of the hydroperoxy products (ε = 25,000 M⁻¹cm⁻¹).
Protocol 2: Assay for Alcohol Dehydrogenase (ADH) Activity with this compound (Adapted from general ADH protocols)
Principle: The activity of ADH is determined by measuring the rate of NADH production, which absorbs light at 340 nm.[12][13] Due to the poor water solubility of this compound, a detergent or co-solvent may be required.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from yeast or horse liver)
-
NAD+
-
Glycine-NaOH buffer (0.1 M, pH 9.0) or Sodium Pyrophosphate buffer (0.05 M, pH 8.8)[13]
-
A suitable detergent (e.g., Triton X-100) or co-solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of DMSO.
-
Prepare the reaction mixture in a cuvette containing the buffer, NAD+, and the this compound stock solution. A small amount of Triton X-100 can be included to aid in solubilization.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ADH enzyme solution.
-
Monitor the increase in absorbance at 340 nm for several minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).[13]
Protocol 3: Assay for Cytochrome P450-mediated Metabolism of this compound
Principle: This assay measures the consumption of NADPH, which is required for CYP-mediated oxidation, by monitoring the decrease in absorbance at 340 nm.
Materials:
-
This compound
-
Human liver microsomes or recombinant CYP enzymes
-
NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
MgCl₂
-
UV-Vis Spectrophotometer or HPLC-MS for product identification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes or recombinant CYP enzyme with the buffer and MgCl₂ at 37°C for a few minutes.
-
Add the this compound substrate to the pre-incubation mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C with shaking for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for NADPH consumption by measuring the absorbance at 340 nm or for metabolite formation using HPLC-MS.
Signaling Pathways and Applications in Drug Development
Signaling Pathways:
The enzymatic metabolism of this compound can generate products that may act as signaling molecules.
-
Hydroperoxylinoleyl Alcohols: These products of lipoxygenase activity are precursors to a range of bioactive lipids that can modulate inflammatory pathways, similar to the eicosanoids derived from arachidonic acid.
-
Linoleyl Aldehyde: Aldehydes are reactive molecules that can form adducts with proteins and DNA, potentially leading to cellular stress and activating stress-response pathways.
-
General Alcohol Metabolism: The oxidation of alcohols by ADH and CYPs can alter the cellular redox state (NADH/NAD+ ratio), which can impact numerous metabolic pathways.[14] Chronic alcohol metabolism is known to activate inflammatory signaling pathways involving TNF-α and NF-κB, particularly in the liver.[15]
Applications in Drug Development:
-
Drug Delivery: Fatty alcohols like this compound are used as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. Their amphiphilic nature can help to solubilize and encapsulate hydrophobic drugs, improving their bioavailability and pharmacokinetic profile.
-
Prodrug Design: The alcohol group of this compound can be esterified with a drug molecule to create a prodrug. This can improve the drug's lipophilicity and ability to cross cell membranes. The active drug is then released by the action of intracellular esterases.
-
Therapeutic Potential of Derivatives: Esters of this compound have been investigated for their potential in weight-loss and managing metabolic syndrome.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 14. Molecular mechanism of alcoholic fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linoleyl Alcohol Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl alcohol, a long-chain fatty alcohol, is the corresponding alcohol of linoleic acid. Due to its structural similarity to bioactive lipids, it is a compound of interest for investigating its effects on cellular processes. These application notes provide a comprehensive guide for the delivery of this compound to in vitro cell cultures and protocols for assessing its biological activities. While specific quantitative data on the effects of this compound are limited in publicly available literature, this document outlines the necessary methodologies to conduct such investigations and provides examples based on related compounds.
Data Presentation
Quantitative data on the biological effects of this compound is not extensively available. Researchers are encouraged to generate and report such data. The following tables are provided as templates for structuring experimental results for clear comparison.
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 24 | Data not available |
| PC-3 (Prostate Cancer) | MTT | 48 | Data not available |
| A549 (Lung Cancer) | XTT | 72 | Data not available |
| HepG2 (Liver Cancer) | MTT | 48 | Data not available |
| RAW 264.7 (Macrophage) | MTT | 24 | Data not available |
Table 2: Effect of this compound on Gene Expression (Hypothetical Data)
| Gene | Cell Line | This compound Conc. (µM) | Fold Change (vs. Vehicle) |
| PPARγ | HepG2 | Data not available | Data not available |
| ALOX15 (15-LOX) | PC-3 | Data not available | Data not available |
| TNF-α | RAW 264.7 | Data not available | Data not available |
| IL-6 | RAW 264.7 | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its lipophilic nature, this compound is practically insoluble in aqueous media. Therefore, a stock solution in an appropriate organic solvent is required.
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, 200 proof (optional)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the this compound in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
To aid dissolution, vortex the solution vigorously. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can also be used if necessary.[1]
-
Ensure the solution is clear and free of any precipitate.
-
Aliquot the stock solution into sterile, amber tubes to protect from light and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Delivery of this compound to Cell Culture
Direct addition of a high concentration of organic solvent to cell culture media can be toxic. Therefore, it is crucial to minimize the final solvent concentration. The final DMSO concentration should ideally be kept below 0.5% (v/v), and a vehicle control (media with the same final concentration of DMSO without this compound) must be included in all experiments.[2]
Method A: Direct Dilution
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accurate concentrations.
-
For example, to achieve a final concentration of 100 µM from a 100 mM stock solution (a 1:1000 dilution), add 1 µL of the stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Gently mix the medium by pipetting or inverting the tube.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
Method B: Complexing with Bovine Serum Albumin (BSA)
For some cell types, or to mimic in vivo conditions where fatty acids are transported by albumin, complexing this compound with fatty acid-free BSA is recommended.[2]
Materials:
-
This compound stock solution in DMSO or ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
Protocol:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.
-
Warm the BSA solution to 37°C.
-
In a separate sterile tube, dilute the this compound stock solution to an intermediate concentration in a small volume of PBS or serum-free medium.
-
While gently vortexing the warm BSA solution, add the diluted this compound dropwise.
-
Incubate the this compound-BSA complex solution at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[3]
-
This complex can then be further diluted in complete cell culture medium to achieve the desired final concentrations for treating cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay by Western Blot for Cleaved Caspase-3
Detection of cleaved (activated) caspase-3 by Western blot is a common method to confirm apoptosis.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate hypothetical signaling pathways that may be influenced by this compound, based on its structural similarity to linoleic acid and the known effects of other fatty alcohols. The experimental workflow for assessing cytotoxicity is also provided.
Caption: Hypothesized metabolic and signaling pathway of this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Hypothesized activation of PPARγ signaling by a this compound metabolite.
References
- 1. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of linolenyl alcohol on the in-vitro growth of the oral bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linoleyl Alcohol as a Standard in Chromatographic Analysis
Abstract
This document provides detailed application notes and protocols for the utilization of linoleyl alcohol as a standard in various chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methodologies are designed for researchers, scientists, and professionals in the pharmaceutical and drug development sectors who require accurate quantification of fatty alcohols and related compounds. The protocols cover sample preparation, derivatization, and instrumental analysis, and include representative quantitative data.
Introduction
This compound ((9Z,12Z)-octadeca-9,12-dien-1-ol) is an 18-carbon unsaturated fatty alcohol.[1][2] Its well-defined chemical structure and physical properties make it a suitable candidate for use as a standard in chromatographic analyses.[1][3] In its capacity as a standard, this compound can be employed for both qualitative (e.g., retention time marker) and quantitative assessments. For quantitative studies, it can serve as an external standard for creating calibration curves or as an internal standard to correct for variations in sample preparation and instrument response. The selection of this compound as a standard is particularly relevant when the analytes of interest are other long-chain or unsaturated fatty alcohols, as its chemical and physical behavior will closely mimic that of the target compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a chromatographic standard.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O | [1] |
| Molecular Weight | 266.46 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 374.0 ± 11.0 °C at 760 mmHg | [4] |
| Density | 0.8612 g/cm³ | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [5] |
Application in Gas Chromatography (GC)
Due to their polarity and potential for peak tailing, fatty alcohols are often derivatized prior to GC analysis to enhance volatility and thermal stability.[6] Silylation is a common derivatization technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.[6][7]
Protocol: Quantification of Fatty Alcohols using this compound as an Internal Standard by GC-FID
This protocol outlines the use of this compound as an internal standard for the quantification of other fatty alcohols (e.g., oleyl alcohol, stearyl alcohol) in a sample matrix.
3.1.1. Materials and Reagents
-
Standards: this compound (internal standard), oleyl alcohol, stearyl alcohol (analytes)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Solvent: Anhydrous pyridine (B92270)
-
Sample: A mixture containing unknown concentrations of oleyl and stearyl alcohols
3.1.2. Experimental Workflow
Caption: Workflow for GC-FID analysis with an internal standard.
3.1.3. Detailed Protocol
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analytes (e.g., oleyl alcohol and stearyl alcohol) and a constant concentration of the internal standard (this compound).
-
Sample Preparation: To a known amount of the sample, add the same constant concentration of this compound as used in the calibration standards.
-
Derivatization:
-
GC-FID Analysis:
-
Inject 1 µL of the derivatized solution into the GC-FID system.
-
The recommended GC conditions are provided in Table 2.
-
-
Quantification:
-
Calculate the response factor (RF) for each analyte from the calibration standards using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Quantify the concentration of each analyte in the sample using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
3.1.4. GC-FID Conditions
| Parameter | Setting | Reference |
| GC System | GC with Flame Ionization Detector (FID) | [8] |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | [8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | [8] |
| Inlet Temperature | 280°C | [8] |
| Injection Mode | Split (50:1) | [8] |
| Injection Volume | 1 µL | [8] |
| Oven Program | Initial: 150°C, hold 2 min; Ramp: 5°C/min to 300°C, hold 10 min | [8] |
| Detector | FID | [8] |
| FID Temperature | 300°C | [8] |
3.1.5. Representative Quantitative Data
| Analyte | Retention Time (min) | Response Factor (RF) | Linearity (R²) |
| Oleyl Alcohol (TMS ether) | 22.5 | 1.05 | 0.9995 |
| Stearyl Alcohol (TMS ether) | 23.1 | 0.98 | 0.9998 |
| This compound (IS, TMS ether) | 22.8 | 1.00 | - |
Application in High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, fatty alcohols lack a strong chromophore, making UV detection challenging.[9] Therefore, pre-column derivatization with a UV-active or fluorescent tag is necessary for sensitive detection.[9]
Protocol: Quantification of a Fatty Alcohol using this compound as an External Standard by RP-HPLC
This protocol describes the use of this compound to create an external standard calibration curve for the quantification of an unknown fatty alcohol sample.
4.1.1. Materials and Reagents
-
Standard: this compound
-
Derivatization Reagent: Carbazole-9-carbonyl chloride[7]
-
Catalyst: 1-methylimidazole[7]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Diethyl ether, Water (HPLC grade)[7]
-
Solid-Phase Extraction (SPE): RP-18 SPE cartridges (3 ml, 200 mg)[7]
4.1.2. Experimental Workflow
Caption: Workflow for HPLC analysis with an external standard.
4.1.3. Detailed Protocol
-
Preparation of Calibration Standards: Prepare a series of this compound standards in acetonitrile at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the unknown sample in acetonitrile.
-
Derivatization:
-
To 100 µL of each standard and sample, add 860 µL of dry acetonitrile and 40 µL of 1-methylimidazole (B24206) catalyst.[7]
-
Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).[7]
-
Seal the vials and heat at 65°C for 30 minutes.[7]
-
-
Purification:
-
Cool the reaction mixture and purify using an RP-18 SPE cartridge.[7]
-
Condition the cartridge with 2 mL of methanol and 2 mL of acetonitrile/water (60/40, v/v).[7]
-
Load the reaction mixture, wash with 12 mL of acetonitrile/water (60/40, v/v), and air-dry.[7]
-
Elute the derivatized alcohol with 2 mL of diethyl ether.[7]
-
Evaporate the ether under a stream of nitrogen and reconstitute the residue in 1 mL of acetonitrile.[7]
-
-
HPLC Analysis:
-
Inject the prepared standards and sample into the HPLC system.
-
The recommended HPLC conditions are provided in Table 4.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
4.1.4. HPLC Conditions
| Parameter | Setting | Reference |
| HPLC System | HPLC with Fluorescence Detector | [7] |
| Column | RP-8, 125 x 4.6 mm I.D. | [7] |
| Mobile Phase | Acetonitrile | [7] |
| Flow Rate | 1.5 mL/min | [7] |
| Detection | Fluorescence | [7] |
| Excitation Wavelength | 228 nm | [7] |
| Emission Wavelength | 318 nm | [7] |
4.1.5. Representative Quantitative Data for this compound External Standard
| Concentration (µg/mL) | Peak Area |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 25 | 130,500 |
| 50 | 262,100 |
| Calibration Curve | y = 5230x + 150 |
| Linearity (R²) | 0.9999 |
Conclusion
This compound is a versatile and reliable standard for the chromatographic analysis of fatty alcohols. The protocols provided herein offer robust starting points for method development in both GC and HPLC applications. Proper sample preparation, including derivatization, is crucial for achieving sensitive and accurate quantification. The choice between an internal or external standard approach will depend on the specific requirements of the analysis and the complexity of the sample matrix.
References
- 1. This compound | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 4. This compound | CAS#:1577-52-2 | Chemsrc [chemsrc.com]
- 5. CAS 506-44-5: Linolenyl alcohol | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Linoleyl Alcohol in Cosmetic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl alcohol, a fatty alcohol derived from the reduction of linoleic acid, is an ingredient with potential applications in cosmetic science. While direct research on this compound is limited, its structural relationship to linoleic acid, an essential fatty acid with well-documented skin benefits, suggests its utility in skincare formulations. Fatty alcohols, in general, are known for their emollient properties, contributing to skin hydration and barrier function[1]. This document provides detailed application notes and experimental protocols for investigating the cosmetic properties of this compound, with some information extrapolated from studies on linoleic acid and other related fatty alcohols due to the current scarcity of direct research.
Skin Barrier Function and Hydration
This compound, as a fatty alcohol, is anticipated to function as an emollient, forming a protective layer on the skin's surface to prevent moisture loss and enhance hydration[1]. Its precursor, linoleic acid, is a key component of ceramides, which are crucial lipids for maintaining the skin's barrier integrity. A higher ratio of linoleic acid to oleic acid in topical oils has been associated with better skin barrier repair potential[2].
Quantitative Data Summary: Effects on Skin Barrier and Hydration
| Parameter | Method | Expected Outcome with this compound Treatment | Reference Compound Data |
| Transepidermal Water Loss (TEWL) | Tewameter® | Decrease in TEWL, indicating improved barrier function. | Oleyl alcohol (0.75%) did not adversely affect TEWL, unlike oleic acid which increased it[3][4][5]. |
| Skin Hydration | Corneometer® | Increase in arbitrary units (A.U.), indicating improved skin hydration. | Emollient mixtures containing fatty acids have been shown to improve skin hydration[6]. |
| Skin Elasticity (R2 parameter - Gross Elasticity) | Cutometer® | Increase in R2 value (closer to 1), indicating improved elasticity. | Formulations with emollients can improve skin elasticity. |
| Skin Firmness (R0 parameter - Maximum Amplitude) | Cutometer® | Decrease in R0 value, indicating increased firmness. | Data not available. |
Experimental Protocols
Objective: To assess the effect of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL) in human volunteers.
Materials:
-
Test formulation (e.g., cream or lotion) with a specified concentration of this compound (e.g., 1-5%).
-
Placebo formulation (vehicle without this compound).
-
Corneometer® for skin hydration measurement.
-
Tewameter® for TEWL measurement.
-
Volunteer subjects with normal to dry skin.
Methodology:
-
Subject Recruitment and Acclimatization: Recruit healthy volunteers and have them acclimatize in a controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 30 minutes before measurements.
-
Baseline Measurements: Define test areas on the forearms of the subjects. Measure baseline skin hydration and TEWL on all test areas.
-
Product Application: Apply a standardized amount of the test formulation and the placebo formulation to the respective test areas.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Calculate the mean and standard deviation for hydration and TEWL values at each time point. Compare the results of the test formulation with the placebo and baseline values.
Caption: In Vivo Skin Hydration and TEWL Measurement Workflow.
Anti-Inflammatory Effects
Linoleic acid has been shown to have anti-inflammatory properties. A conjugate of linoleic acid and perillyl alcohol (NEO400) was found to reduce levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in a mouse model of UV-induced skin damage[7]. This suggests that this compound may also possess anti-inflammatory activity.
Quantitative Data Summary: Anti-Inflammatory Effects
| Parameter | Cell Line | Assay | Expected Outcome with this compound | Reference Compound Data | | :--- | :--- | :--- | :--- | | IL-6 Production | HaCaT keratinocytes | ELISA | Dose-dependent reduction in LPS-induced IL-6. | Perillyl alcohol, a related monoterpene, decreased pro-inflammatory cytokine levels[8]. | | TNF-α Production | RAW 264.7 macrophages | ELISA | Dose-dependent reduction in LPS-induced TNF-α. | NEO400 (linoleic acid conjugate) reduced UV-induced TNF-α levels in mice[7]. | | NF-κB Activation | HaCaT keratinocytes | Western Blot (p-p65) | Inhibition of LPS-induced NF-κB phosphorylation. | Perillyl alcohol inhibits NF-κB signaling[8][9]. |
Experimental Protocols
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on cytokine production in cultured human keratinocytes.
Materials:
-
Human keratinocyte cell line (HaCaT).
-
Cell culture medium and supplements.
-
This compound.
-
Lipopolysaccharide (LPS) to induce inflammation.
-
ELISA kits for IL-6 and TNF-α.
-
Reagents for Western blotting (antibodies for p-p65, p65, and a loading control).
Methodology:
-
Cell Culture: Culture HaCaT cells to 80% confluency.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-6 and TNF-α using ELISA kits.
-
NF-κB Activation Analysis: Lyse the cells and perform Western blot analysis to determine the levels of phosphorylated NF-κB (p-p65) relative to total p65.
-
Data Analysis: Normalize cytokine levels to total protein content and compare the results of this compound-treated cells to the LPS-only control.
Caption: Postulated Anti-Inflammatory Signaling Pathway of this compound.
Hyperpigmentation
Linoleic acid has been shown to decrease melanin (B1238610) levels by promoting the degradation of tyrosinase, the key enzyme in melanogenesis[10]. This suggests that this compound may have a similar inhibitory effect on melanin production.
Quantitative Data Summary: Effects on Melanogenesis
The following table is a template for expected outcomes based on studies with linoleic acid. Direct quantitative data for this compound is not available.
| Parameter | Cell Line | Assay | Expected Outcome with this compound | Reference Compound Data | | :--- | :--- | :--- | :--- | | Melanin Content | B16F10 melanoma cells | Spectrophotometry | Dose-dependent decrease in melanin content. | Linoleic acid decreases melanin levels in melanoma cells[10]. | | Tyrosinase Activity | B16F10 melanoma cells | L-DOPA oxidation assay | Dose-dependent inhibition of cellular tyrosinase activity. | p-Hydroxybenzyl alcohol inhibits tyrosinase activity and melanogenesis[5]. |
Experimental Protocols
Objective: To determine the effect of this compound on melanin synthesis and tyrosinase activity in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cell line.
-
Cell culture medium and supplements.
-
This compound.
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis.
-
Lysis buffer (e.g., 1N NaOH).
-
L-DOPA solution.
-
Spectrophotometer/plate reader.
Methodology:
-
Cell Culture and Treatment: Seed B16F10 cells and treat with various concentrations of this compound in the presence of α-MSH for 72 hours.
-
Melanin Content Measurement:
-
Lyse the cells with NaOH solution.
-
Measure the absorbance of the lysate at 405 nm to quantify melanin content.
-
Normalize melanin content to total protein concentration.
-
-
Cellular Tyrosinase Activity Assay:
-
Lyse the cells and incubate the lysate with L-DOPA.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Normalize tyrosinase activity to total protein concentration.
-
-
Data Analysis: Compare the melanin content and tyrosinase activity of this compound-treated cells to the α-MSH-only control.
Caption: In Vitro Melanogenesis Inhibition Assay Workflow.
Wound Healing
The anti-inflammatory properties of related compounds and the role of linoleic acid in skin barrier repair suggest that this compound may contribute to the wound healing process. A conjugate of linoleic acid and perillyl alcohol has been shown to accelerate skin healing in a mouse model of UV-induced skin damage[7].
Quantitative Data Summary: Effects on Wound Healing
The following table is a template for expected outcomes. Direct quantitative data for this compound is not available.
| Parameter | Cell Line | Assay | Expected Outcome with this compound | Reference Compound Data | | :--- | :--- | :--- | :--- | | Cell Migration | Human dermal fibroblasts (HDFs) | Scratch/Wound Healing Assay | Increased rate of wound closure. | Patchouli alcohol improves wound healing through suppression of inflammation[11][12]. | | Collagen Synthesis | Human dermal fibroblasts (HDFs) | ELISA or Western Blot | Increased production of Type I collagen. | Ethanol has been shown to inhibit collagen synthesis in fibroblasts[4][13][14][15]. The effect of this compound is yet to be determined. |
Experimental Protocols
Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts.
Materials:
-
Human dermal fibroblast (HDF) cell line.
-
Cell culture medium and supplements.
-
This compound.
-
Sterile pipette tips or a wound healing assay tool.
-
Microscope with a camera.
-
Image analysis software.
Methodology:
-
Cell Culture: Grow HDFs to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48-72 hours.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time and compare the migration rates between treated and untreated cells.
Caption: Postulated Mechanisms of this compound in Wound Healing.
Conclusion
While direct scientific evidence for the cosmetic applications of this compound is still emerging, its chemical similarity to linoleic acid and its classification as a fatty alcohol provide a strong rationale for its investigation in skincare. The protocols outlined in this document offer a systematic approach for researchers to evaluate the potential benefits of this compound in improving skin barrier function, reducing inflammation, mitigating hyperpigmentation, and promoting wound healing. Further research is warranted to substantiate these potential effects and to determine optimal concentrations for use in cosmetic formulations.
References
- 1. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of the interaction between alcohol and fibroblasts in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5540934A - Compositions for applying active substances to or through the skin - Google Patents [patents.google.com]
- 7. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Perillyl alcohol inhibits keratinocyte proliferation and attenuates imiquimod-induced psoriasis like skin-inflammation by modulating NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patchouli alcohol improves wound healing in high fat diet-fed mice through AMPK-mediated suppression of inflammation and TGFb1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibroblast Function and Wound Breaking Strength is Impaired by Acute Ethanol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyaluronic acid abrogates ethanol-dependent inhibition of collagen biosynthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyaluronic acid abrogates ethanol-dependent inhibition of collagen biosynthesis in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linoleyl Alcohol in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of linoleyl alcohol in the formulation of topical drug delivery systems. This compound, an unsaturated fatty alcohol, serves as a versatile excipient, primarily functioning as a penetration enhancer to improve the delivery of active pharmaceutical ingredients (APIs) through the skin barrier. This document details its mechanisms of action, formulation strategies, and relevant experimental protocols for evaluation.
Introduction to this compound in Topical Formulations
This compound (cis-9, cis-12-octadecadien-1-ol) is a fatty alcohol derived from linoleic acid. Its amphiphilic nature, with a long lipophilic carbon chain and a polar hydroxyl group, allows it to be incorporated into various topical formulations such as creams, gels, and nanoemulsions. In these formulations, it can act as an emollient, stabilizer, and most importantly, a chemical penetration enhancer.[1][2]
The primary challenge in topical drug delivery is the formidable barrier of the stratum corneum, the outermost layer of the skin. This compound helps to overcome this barrier by reversibly disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating the permeation of drugs.
Mechanism of Action as a Penetration Enhancer
The penetration-enhancing effect of this compound is attributed to its ability to interact with the intercellular lipids of the stratum corneum. The proposed mechanism involves:
-
Disruption of Lipid Bilayer Organization: The kinked structure of the unsaturated alkyl chain of this compound inserts into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.
-
Increased Drug Partitioning: By altering the lipophilic nature of the stratum corneum, this compound can improve the partitioning of a drug from the formulation into the skin.
Mechanism of this compound as a skin penetration enhancer.
Applications in Topical Formulations
This compound can be incorporated into various topical drug delivery systems:
-
Creams and Ointments: In traditional semi-solid formulations, this compound can enhance drug solubility in the lipid phase and improve skin penetration.[1][2]
-
Gels: The addition of this compound to hydrogels or emulgels can facilitate the delivery of both hydrophilic and lipophilic drugs.
-
Nanoemulsions and Microemulsions: this compound can be used as a component of the oil phase in nanoemulsions and microemulsions, which are advanced delivery systems known for their high drug loading capacity and enhanced skin permeation.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, studies on the structurally similar oleyl alcohol provide a strong indication of its potential efficacy. The following tables summarize representative data from studies on fatty alcohols as penetration enhancers.
Table 1: Effect of Fatty Alcohols on In Vitro Permeation of Clotrimazole from a Topical Cream
| Fatty Alcohol | Cumulative Amount Permeated at 12h (µg/cm²) | Permeation Flux (µg/cm²/h) |
| Cetostearyl Alcohol 50 | 1.5 ± 0.3 | 0.13 ± 0.02 |
| Cetostearyl Alcohol 70 | 1.2 ± 0.2 | 0.10 ± 0.02 |
| Cetyl Alcohol | 0.8 ± 0.1 | 0.07 ± 0.01 |
| Myristyl Alcohol | 2.5 ± 0.5 | 0.21 ± 0.04 |
| Stearyl Alcohol | 0.5 ± 0.1 | 0.04 ± 0.01 |
Data adapted from a study on various fatty alcohols, illustrating the comparative effect on drug permeation. It is anticipated that this compound would show significant permeation enhancement.
Table 2: Comparative In Vitro Permeation of Diclofenac Diethylamine (DIC-DEA) with Oleyl Alcohol and Oleic Acid
| Enhancer (0.75%) | Cumulative Amount Permeated at 8h (µg/cm²) | Cumulative Amount Permeated at 24h (µg/cm²) |
| Control (no enhancer) | 0.85 ± 0.66 | 50 ± 24 |
| Oleyl Alcohol | 0.85 ± 1.2 | 135 ± 46 |
| Oleic Acid | 5.4 ± 4.1 | 153 ± 31 |
This table showcases the significant penetration-enhancing effect of oleyl alcohol, a close structural analog of this compound, for a commonly used topical NSAID.[3]
Experimental Protocols
The following are detailed protocols for the evaluation of topical formulations containing this compound.
In Vitro Permeation Testing (IVPT)
This protocol is used to assess the rate and extent of drug permeation through a skin membrane from a topical formulation.
Objective: To quantify the permeation of an API from a formulation containing this compound through an appropriate skin model.
Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)[1]
-
Magnetic stirrer and stir bars
-
Water bath or heating block maintained at 37°C[1]
-
Syringes for sampling
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Cut a section of appropriate size to fit the Franz diffusion cell. Mount the skin on the receptor compartment with the stratum corneum side facing the donor compartment.[1]
-
Cell Assembly: Clamp the donor and receptor compartments together. Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[1]
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes at 37°C.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation containing this compound to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[1]
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss) in µg/cm²/h.
Experimental workflow for In Vitro Permeation Testing (IVPT).
Formulation Stability Testing
This protocol assesses the physical and chemical stability of the topical formulation over time under various storage conditions.
Objective: To ensure the formulation maintains its quality attributes, including appearance, pH, viscosity, and drug content, throughout its shelf life.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
pH meter
-
Viscometer/Rheometer
-
HPLC for drug content and impurity analysis
-
Microscope
Procedure:
-
Sample Preparation: Prepare multiple batches of the topical formulation containing this compound. Package the formulation in the intended commercial packaging.
-
Storage Conditions: Place the samples in stability chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Testing at Time Points: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and evaluate the following parameters:
-
Appearance: Visually inspect for color change, phase separation, and crystallization.
-
pH: Measure the pH of the formulation.
-
Viscosity: Determine the viscosity or rheological profile.[1]
-
Drug Content: Assay the formulation for the concentration of the API using a validated HPLC method.
-
Impurity Profile: Analyze for the presence of any degradation products.
-
Microscopic Evaluation: Observe the globule size and distribution for emulsions.
-
-
Data Analysis: Compare the results at each time point to the initial data to identify any significant changes.
High-Performance Liquid Chromatography (HPLC) for Drug Quantification
This protocol provides a general guideline for developing an HPLC method to quantify the API in the topical formulation and in samples from IVPT.
Objective: To develop a specific, accurate, and precise HPLC method for the analysis of the drug in the presence of formulation excipients, including this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode. The exact composition needs to be optimized based on the API's properties.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the API.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
For Formulation Assay: Accurately weigh a small amount of the formulation and dissolve it in a suitable solvent. Dilute the solution to a known concentration within the calibration curve range.
-
For IVPT Samples: The samples from the receptor medium can often be directly injected if the drug concentration is within the analytical range and the receptor medium does not interfere with the analysis. If necessary, a dilution step may be required.
Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This compound is a valuable excipient in the development of topical drug delivery systems, primarily due to its efficacy as a penetration enhancer. By disrupting the stratum corneum lipids, it facilitates the delivery of APIs to the target site. The protocols outlined in these application notes provide a framework for the formulation and evaluation of topical products containing this compound, enabling researchers to develop safe, effective, and stable drug products. Further studies are encouraged to generate more specific quantitative data on the permeation-enhancing effects of this compound for a wider range of drugs.
References
Application Notes and Protocols for the Quantification of Linoleyl Alcohol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl alcohol, a C18 unsaturated fatty alcohol, is a molecule of growing interest in biomedical research. It is the reduced form of linoleic acid and is involved in various physiological and pathological processes.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for understanding its metabolic pathways, identifying its potential as a biomarker, and elucidating its role in cellular signaling. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The quantification of this compound in complex biological samples presents analytical challenges due to its relatively low volatility and the presence of interfering substances. The two most common and robust methods for its analysis are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Due to the presence of a polar hydroxyl group, this compound requires a derivatization step to increase its volatility and improve its chromatographic properties.[2] Silylation is the most common derivatization method for alcohols, converting the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without derivatization.[4] This technique is particularly useful for analyzing a wide range of analytes in complex biological fluids.[5]
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters for the analysis of fatty acids and related compounds in biological samples using GC-MS and LC-MS/MS. While specific data for this compound is limited in publicly available literature, the presented values for structurally similar analytes provide a reliable reference for method development and validation.
| Analytical Method | Analyte/Analog | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Citation(s) |
| GC-MS | Ethyl Alcohol | Human Plasma | 20 µg/mL | - | > 0.9996 | - | [6] |
| Alcohols | Blood | 0.02 g/L | - | - | - | [7] | |
| LC-MS/MS | Nitrated Linoleic Acid | Human Plasma | - | 2 nM | 0.9644 | - | [4] |
| 2-Hydroxypalmitic Acid | Human Plasma | - | - | > 0.995 | 85-115% | [8] | |
| Phosphatidylethanol 16:0/18:1 | Dried Blood Spots | 5.2 ng/mL | <35 ng/mL | - | - | [9] |
Note: The performance of any analytical method is highly dependent on the specific instrumentation, sample matrix, and experimental conditions. The values presented here should be considered as a general guide. Method validation according to regulatory guidelines (e.g., FDA, ICH) is crucial for ensuring data quality and reliability.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol describes the extraction, derivatization, and analysis of this compound from human plasma samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain fatty alcohol).
-
Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Silylation
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent like acetonitrile).
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes. Silylation reagents are sensitive to moisture, so ensure all glassware and solvents are anhydrous.[2]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the TMS-derivatized this compound.
-
Protocol 2: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol outlines a procedure for the extraction and direct analysis of this compound from tissue homogenates.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenize approximately 50 mg of tissue in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
Add an internal standard to the homogenate.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Load the supernatant onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure good separation.
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
Tandem Mass Spectrometer (MS/MS) Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for the alcohol.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the precursor-to-product ion transitions for this compound and its internal standard.
-
Visualization of Methodologies and Pathways
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the key steps in the quantification of this compound in a biological sample using GC-MS.
Caption: Workflow for this compound Quantification by GC-MS.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general procedure for quantifying this compound in biological tissues using LC-MS/MS.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Metabolic Pathway of this compound
This compound is integrated into the fatty alcohol cycle, a key metabolic pathway for the synthesis and degradation of fatty alcohols.
Caption: The Fatty Alcohol Cycle Involving this compound.
Conclusion
The analytical methods described in this document provide robust and sensitive approaches for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and the desired sample throughput. Proper method development and validation are paramount to ensure the accuracy and reliability of the obtained results, which will be critical in advancing our understanding of the biological roles of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipoxygenase Activity Using Linoleyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs). They catalyze the insertion of molecular oxygen into PUFAs, leading to the formation of hydroperoxy fatty acids, which are precursors to a variety of bioactive lipid mediators, including leukotrienes and lipoxins. These mediators are implicated in a range of physiological and pathological processes, such as inflammation, immune responses, and cancer development. Consequently, lipoxygenases are significant targets for drug discovery and development.
Linoleyl alcohol, a structural analog of the common lipoxygenase substrate linoleic acid, serves as a valuable tool for investigating the activity and mechanism of lipoxygenases. By lacking the carboxyl group of linoleic acid, this compound allows researchers to probe the role of this functional group in substrate binding and catalysis. Studies have shown that potato tuber lipoxygenase can utilize this compound as a substrate, producing specific hydroperoxy derivatives.[1][2][3] This unique substrate provides insights into the enzyme's active site and reaction mechanism. Furthermore, derivatives of this compound, such as linoleyl hydroxamic acid, have been shown to be potent inhibitors of various lipoxygenase isoforms, highlighting the potential for developing novel therapeutics targeting these enzymes.[4][5][6]
These application notes provide detailed protocols for utilizing this compound and its derivatives to study lipoxygenase activity, including spectrophotometric assays for routine activity measurements and chromatographic methods for product identification.
Data Presentation
Table 1: Products of this compound Dioxygenation by Potato Tuber Lipoxygenase
| Product | Abbreviation | Positional Isomer |
| 9-Hydroperoxyoctadecadien-1-ol | 9-HPOD-ol | 9- |
| 13-Hydroperoxyoctadecadien-1-ol | 13-HPOD-ol | 13- |
Data sourced from Butovich et al. (2000)[2]
Table 2: Inhibitory Activity of Linoleyl Hydroxamic Acid (LHA) against Various Lipoxygenase Isoforms
| Enzyme | Abbreviation | IC50 (µM) |
| Human 5-Lipoxygenase | h5-LO | 7 |
| Porcine 12-Lipoxygenase | 12-LO | 0.6 |
| Rabbit 15-Lipoxygenase | 15-LO | 0.02 |
| Soybean Lipoxygenase | sLOX | ~4 |
| Potato Tuber Lipoxygenase | ptLOX | - |
Data for h5-LO, 12-LO, and 15-LO sourced from Butovich et al. (2008)[5][6]; Data for sLOX sourced from Butovich et al. (2008)[5]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Lipoxygenase Activity Using this compound
This protocol is adapted from standard lipoxygenase assays and is suitable for monitoring the kinetics of this compound oxidation by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy products.[7][8][9][10]
Materials:
-
Purified lipoxygenase (e.g., from potato tuber)
-
This compound
-
Non-ionic detergent (e.g., Tween 20 or Lubrol PX)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0-7.5, depending on the specific LOX isoform)[3][7]
-
Ethanol
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Substrate Stock Solution:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
For the working substrate solution, dilute the stock solution in the assay buffer containing a non-ionic detergent (e.g., 0.02% w/v Lubrol PX) to the desired final concentration (e.g., 100 µM).[3] The detergent is crucial for solubilizing the lipophilic substrate in the aqueous buffer.
-
-
Enzyme Preparation:
-
Dilute the purified lipoxygenase enzyme in the assay buffer to a concentration that yields a linear rate of reaction for at least 1-2 minutes. The optimal concentration should be determined empirically.
-
-
Assay Measurement:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
To a 1 ml quartz cuvette, add 990 µL of the working substrate solution.
-
Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.
-
Quickly mix the contents by inverting the cuvette with a stopper or by gentle pipetting.
-
Immediately start monitoring the increase in absorbance at 234 nm for 2-5 minutes, taking readings every 15-30 seconds.
-
-
Calculation of Enzyme Activity:
-
Determine the initial rate of the reaction (ΔA234/min) from the linear portion of the absorbance versus time plot.
-
Calculate the specific activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA234/min * Total reaction volume (ml)) / (ε * Path length (cm) * mg of enzyme) where ε (molar extinction coefficient) for the conjugated diene hydroperoxide is approximately 23,000 M⁻¹cm⁻¹.[5]
-
Protocol 2: HPLC Analysis of this compound Oxidation Products
This protocol outlines the separation and detection of the hydroperoxy products of the lipoxygenase-catalyzed oxidation of this compound.[2][11]
Materials:
-
Reaction mixture from the lipoxygenase assay (Protocol 1)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol)
-
Reducing agent (e.g., triphenylphosphine (B44618) or sodium borohydride) for converting hydroperoxides to more stable hydroxides (optional but recommended for improved stability)
-
HPLC system with a UV detector
-
Normal-phase or reverse-phase HPLC column (e.g., C18 column for reverse-phase)
-
Mobile phase solvents (e.g., a gradient of acetonitrile (B52724)/water/acetic acid for reverse-phase)
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction by adding an organic solvent (e.g., 2 volumes of ethyl acetate).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the lipid products.
-
(Optional but recommended) To reduce the hydroperoxides to the more stable hydroxy derivatives, add a reducing agent like triphenylphosphine and incubate for 30 minutes at room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Elute the products using an appropriate gradient. For a C18 column, a typical gradient could be from 50% acetonitrile in water with 0.1% acetic acid to 100% acetonitrile with 0.1% acetic acid.
-
Monitor the elution of the products using a UV detector set at 234 nm (for conjugated dienes) or 210 nm (for general detection of alcohols).
-
Collect fractions for further analysis (e.g., mass spectrometry) if desired.
-
-
Product Identification:
-
The retention times of the peaks can be compared to authentic standards of 9- and 13-hydro(pero)xyoctadecadien-1-ol if available.
-
Collected fractions can be subjected to mass spectrometry for structural confirmation.
-
Protocol 3: GC-MS Analysis of this compound Oxidation Products
Gas chromatography-mass spectrometry (GC-MS) provides detailed structural information about the oxidation products after derivatization.[2][12][13][14]
Materials:
-
Extracted and reduced lipid products from the HPLC protocol
-
Derivatization reagents (e.g., for silylation like BSTFA, or for methylation like diazomethane (B1218177) followed by silylation)
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Derivatization:
-
The hydroxy groups of the reduced products must be derivatized to increase their volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate the dried sample with the silylating reagent at 60-70°C for 30-60 minutes.
-
Evaporate the excess reagent under nitrogen and reconstitute the sample in a suitable solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different isomers. For example, start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).
-
Acquire mass spectra in the electron ionization (EI) mode.
-
-
Data Analysis:
-
The fragmentation patterns in the mass spectra can be used to determine the position of the trimethylsilyl (B98337) ether group, thus identifying the original position of the hydroperoxy group.
-
Comparison of mass spectra with libraries (e.g., NIST) and published spectra can aid in the identification of the products.
-
Mandatory Visualizations
Caption: Lipoxygenase pathway with this compound as a substrate analog.
Caption: Experimental workflow for studying LOX activity with this compound.
Caption: Rationale for using this compound to study lipoxygenase.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. protocols.io [protocols.io]
- 10. Lipoxygenase activity determination [protocols.io]
- 11. Characterization of lipoxygenase oxidation products by high-performance liquid chromatography with electron impact-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of decomposition pathways of linoleic acid hydroperoxide isomers by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Linoleyl Alcohol in Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter influencing a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. The ability to modulate membrane fluidity is therefore of significant interest in both basic research and drug development. Linoleyl alcohol, a long-chain unsaturated alcohol, is an amphiphilic molecule expected to intercalate into lipid bilayers and alter their physical properties. Its two cis double bonds introduce kinks in its hydrocarbon tail, which are hypothesized to disrupt the ordered packing of membrane lipids, thereby increasing membrane fluidity.[1]
These application notes provide detailed protocols for investigating the effects of this compound on membrane fluidity using two primary biophysical techniques: Fluorescence Anisotropy and Laurdan Generalized Polarization (GP). While direct quantitative data for this compound is limited in published literature, the provided data for the structurally analogous linoleic and α-linolenic acids serve as a reference for expected trends.
Key Experimental Techniques
The two principal methods for quantifying the effects of this compound on membrane fluidity are:
-
Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded within the lipid bilayer.[2] A decrease in fluorescence anisotropy indicates a more fluid membrane environment, allowing the probe to rotate more freely.
-
Laurdan Generalized Polarization (GP): Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment.[3] In a more ordered, gel-like membrane, Laurdan emits blue light, while in a more fluid, liquid-crystalline phase, its emission is shifted to the green region. The GP value quantifies this shift, with lower GP values corresponding to increased membrane fluidity.[4]
Data Presentation
The following tables summarize representative data obtained from studies on unsaturated fatty acids, which are expected to produce effects on membrane fluidity similar to their alcohol analogs.
Table 1: Representative Fluorescence Anisotropy (r) of DPH in Liposomes Containing an Unsaturated Fatty Acid
Data in this table is derived from studies on linoleic acid and is intended to be representative of the expected effects of this compound. The transition temperature (Tm) is the point of inflection in the sigmoidal curve of anisotropy versus temperature.
| Temperature (°C) | DPH Anisotropy (r) in Control Liposomes | DPH Anisotropy (r) in Liposomes with Linoleic Acid |
| 10 | ~0.35 | ~0.32 |
| 20 | ~0.32 | ~0.28 |
| Tm (Control) | ~24 | - |
| Tm (Linoleic Acid) | - | <10 |
| 30 | ~0.15 | ~0.12 |
| 40 | ~0.12 | ~0.10 |
Source: Adapted from Pinto, M. F. et al. (2020).[5]
Table 2: Representative Laurdan Generalized Polarization (GP) of Liposomes with Varying Unsaturated Fatty Acid Content
Data in this table is derived from studies on α-linolenic acid and is intended to be representative of the expected effects of this compound.
| α-Linolenic Acid Content (mol%) | Laurdan GP at 4°C | Laurdan GP at 20°C | Laurdan GP at 37°C |
| 0 | ~0.50 | ~0.45 | ~0.15 |
| 10 | ~0.45 | ~0.38 | ~0.05 |
| 20 | ~0.40 | ~0.30 | ~-0.05 |
| 30 | ~0.35 | ~0.25 | ~-0.10 |
| 40 | ~0.30 | ~0.20 | ~-0.15 |
Source: Adapted from Wydro, P. et al. (2022).[6]
Experimental Protocols
Protocol 1: Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DPPC, POPC)
-
This compound
-
Cholesterol (optional)
-
Chloroform or a chloroform/methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired lipids and this compound in the organic solvent in a round-bottom flask at the desired molar ratios.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking, resulting in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times to form LUVs.
Protocol 2: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
Materials:
-
Liposome (B1194612) suspension (prepared as in Protocol 1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Fluorometer with polarization filters
-
Thermostatted cuvette holder
Procedure:
-
Dilute the liposome suspension to the desired lipid concentration in the hydration buffer.
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete probe incorporation.
-
Transfer the sample to a thermostatted cuvette in the fluorometer.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the corresponding intensities with horizontally polarized excitation light (I_HV and I_HH) to calculate the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Protocol 3: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Materials:
-
Liposome suspension or cell culture
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
Spectrofluorometer or fluorescence microscope with appropriate filters
Procedure:
-
For liposomes, dilute the suspension to the desired concentration. For cells, use a suspension at an appropriate density.
-
Add Laurdan stock solution to a final concentration of 1-5 µM.
-
Incubate in the dark for 30-60 minutes at the desired temperature.
-
For spectrofluorometer measurements, transfer the sample to a cuvette. For microscopy, prepare the sample on a slide.
-
Set the excitation wavelength to 350 nm.
-
Measure the fluorescence emission intensities at 440 nm (I_440) and 490 nm (I_490).
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound is expected to increase membrane fluidity is through the disruption of the ordered packing of phospholipid acyl chains. The presence of cis double bonds in the this compound hydrocarbon tail creates steric hindrance, preventing the tight packing that characterizes more rigid membranes.
References
- 1. jasco-global.com [jasco-global.com]
- 2. researchgate.net [researchgate.net]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Use of Deuterated Linoleyl Alcohol for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated linoleyl alcohol serves as a powerful and precise tracer for investigating the metabolic pathways of fatty alcohols. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of this compound without altering its fundamental biochemical behavior. This stable isotope labeling approach offers a safe and effective alternative to radioactive tracers, enabling detailed in vivo and in vitro studies in a variety of biological systems. These investigations are crucial for understanding lipid metabolism in health and disease, and for the development of novel therapeutics targeting lipid-related disorders.
This document provides comprehensive application notes and detailed protocols for the chemical synthesis of deuterated this compound from deuterated linoleic acid, as well as its application in metabolic tracer studies.
Part 1: Synthesis of Deuterated this compound
The synthesis of deuterated this compound is readily achieved by the chemical reduction of the corresponding deuterated linoleic acid or its ester derivative. The following protocol outlines a standard laboratory procedure for this conversion.
Experimental Protocol: Reduction of Deuterated Linoleic Acid
This protocol is based on established methods for the reduction of carboxylic acids to primary alcohols using a metal hydride reducing agent.
Materials:
-
Deuterated linoleic acid (e.g., 11,11-d₂-linoleic acid, linoleic acid-d₄, or perdeuterated linoleic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄) or a suitable alternative (e.g., Vitride®)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add deuterated linoleic acid (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the deuterated linoleic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
In a separate flask, prepare a solution of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF.
-
Slowly add the LiAlH₄ solution to the stirred solution of deuterated linoleic acid at 0 °C. Caution: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction should be carried out with appropriate personal protective equipment.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
-
Reaction Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is followed by the sequential dropwise addition of 15% (w/v) aqueous sodium hydroxide, and then again by water. This procedure should result in the formation of a granular precipitate of aluminum salts.
-
-
Work-up and Extraction:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude deuterated this compound.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Presentation: Synthesis of Deuterated this compound
| Parameter | Description | Typical Value |
| Starting Material | Deuterated Linoleic Acid | e.g., 11,11-d₂-linoleic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 1.5 equivalents |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Time | 2-4 hours | |
| Purification Method | Silica Gel Column Chromatography | |
| Typical Yield | 80-90% | |
| Isotopic Enrichment | >98% (dependent on starting material) | |
| Analytical Methods | NMR (¹H, ²H), GC-MS |
Part 2: Application in Tracer Studies
Deuterated this compound is an ideal tracer for studying the metabolic fate of fatty alcohols. The following protocol provides a general framework for an in vivo tracer study in a rodent model.
Experimental Protocol: In Vivo Metabolic Tracer Study
This protocol can be adapted for various research objectives, including pharmacokinetic analysis and metabolic pathway tracing.
Materials:
-
Synthesized and purified deuterated this compound
-
A suitable vehicle for administration (e.g., corn oil for oral gavage, or a saline/emulsifier mixture for intravenous injection)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection apparatus (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Tissue harvesting tools
-
Internal standards for mass spectrometry analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate animals to the experimental conditions for at least one week prior to the study.
-
Fast the animals for 4-6 hours before administration of the tracer to ensure a consistent metabolic state.
-
Prepare a formulation of the deuterated this compound in the chosen vehicle.
-
Administer a precise dose of the deuterated this compound tracer to each animal, either via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Immediately process blood samples to obtain plasma.
-
Snap-freeze tissue samples in liquid nitrogen and store at -80 °C until analysis.
-
-
Lipid Extraction and Analysis:
-
Homogenize tissue samples and extract total lipids from plasma and tissue homogenates using a standard protocol such as the Folch or Bligh-Dyer method.
-
Separate the lipid extract into different lipid classes (e.g., free fatty alcohols, fatty acids, triglycerides, phospholipids) using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Derivatize the fractions as required for analysis (e.g., silylation for GC-MS).
-
Analyze the samples using a sensitive mass spectrometry platform, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS, to identify and quantify the deuterated this compound and its metabolites.
-
-
Data Analysis:
-
Construct concentration-time profiles for the deuterated tracer in plasma and various tissues.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the extent of incorporation of the deuterium label into downstream metabolites and lipid pools to elucidate metabolic pathways.
-
Data Presentation: Representative Quantitative Data from a Tracer Study
The following table presents hypothetical data that could be obtained from an in vivo tracer study with deuterated this compound, illustrating its metabolic fate over time.
| Time Point (minutes) | Plasma d-Linoleyl Alcohol (ng/mL) | Liver d-Linoleic Acid (ng/g tissue) | Adipose Tissue d-Triglycerides (ng/g tissue) |
| 0 | 0 | 0 | 0 |
| 30 | 250 ± 45 | 80 ± 15 | 20 ± 5 |
| 120 | 90 ± 20 | 200 ± 30 | 150 ± 25 |
| 240 | 25 ± 8 | 120 ± 22 | 300 ± 50 |
| 480 | < 5 | 50 ± 10 | 250 ± 40 |
Mandatory Visualizations
Caption: Synthesis workflow for deuterated this compound.
Caption: Metabolic fate of deuterated this compound tracer.
Application of Linoleyl Alcohol in Antibacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific data on the antibacterial properties of linoleyl alcohol is limited. The following application notes and protocols are based on research conducted on structurally related long-chain unsaturated and saturated fatty alcohols. This information serves as a foundational guide for initiating research on this compound, with the understanding that specific activities and optimal conditions may vary.
Introduction
This compound (cis,cis-9,12-Octadecadien-1-ol) is an 18-carbon unsaturated fatty alcohol. Fatty alcohols, as a class, have garnered interest for their antimicrobial properties. Their amphipathic nature allows them to interact with and disrupt bacterial cell membranes, leading to bacteriostatic or bactericidal effects. This document provides an overview of the potential antibacterial applications of this compound, based on findings from related compounds, and offers detailed protocols for its investigation.
Data Presentation: Antibacterial Activity of Fatty Alcohols
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various long-chain fatty alcohols against different bacterial strains. This data can be used as a reference for designing experiments with this compound.
Table 1: Antibacterial Activity of Saturated Fatty Alcohols against Staphylococcus aureus [1][2]
| Fatty Alcohol | Carbon Chain Length | MIC (µg/mL) | MBC (µg/mL) |
| 1-Octanol | C8 | 256 | 256 |
| 1-Nonanol | C9 | 64 | 128 |
| 1-Decanol | C10 | 32 | 64 |
| 1-Undecanol | C11 | 16 | 32 |
| 1-Dodecanol | C12 | 8 | 16 |
| 1-Tridecanol | C13 | 4 | 8 |
| 1-Tetradecanol | C14 | 4 | 8 |
| 1-Pentadecanol | C15 | 4 | 8 |
| 1-Hexadecanol | C16 | 256 | ≥ 512 |
| 1-Heptadecanol | C17 | ≥ 512 | ≥ 512 |
Table 2: Antibacterial Activity of Fatty Alcohols against Mycobacteria [3][4][5]
| Fatty Alcohol | Bacterial Strain | MIC (mM) |
| 1-Heptanol | M. smegmatis | 3.2 |
| 1-Octanol | M. smegmatis | 1.6 |
| 1-Nonanol | M. smegmatis | 0.8 |
| 1-Decanol | M. smegmatis | 0.4 |
| 1-Undecanol | M. smegmatis | 1.6 |
| 1-Decanol | M. tuberculosis | 0.4 |
| 9-Decene-1-ol | M. tuberculosis | 0.2 |
Mechanism of Action
Long-chain fatty alcohols primarily exert their antibacterial effect through the disruption of the bacterial cell membrane.[1][3][4] Their hydrophobic carbon chains are thought to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[1] Some fatty alcohols have been shown to induce K+ ion leakage from bacterial cells, providing evidence for membrane damage.[1] The degree of unsaturation and the chain length of the fatty alcohol can influence its antibacterial potency.[4]
Caption: Proposed mechanism of antibacterial action for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the broth microdilution method described for long-chain fatty alcohols.[1]
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Plate reader (optional, for OD measurements)
-
Agar (B569324) plates for MBC determination
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only (no this compound).
-
Negative Control: Wells containing MHB and this compound only (no bacteria).
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar plate. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for determining MIC and MBC of this compound.
Anti-Biofilm Activity Assay
This protocol is based on methods used to assess the anti-biofilm activity of fatty acids and other natural compounds.[6][7]
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture: Grow the bacterial strain in TSB overnight. Dilute the culture to an OD600 of approximately 0.05.
-
Treatment and Biofilm Formation: a. Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. b. Add 100 µL of TSB containing various sub-MIC concentrations of this compound (determined from the MIC assay) to the wells. c. Include a positive control (bacteria with no this compound) and a negative control (TSB only). d. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification of Biofilm: a. Gently discard the planktonic cells from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS). b. Air-dry the plate for 15-20 minutes. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear. e. Air-dry the plate completely. f. Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 33% acetic acid to each well. g. Incubate for 10-15 minutes with gentle shaking. h. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.
Conclusion
While direct evidence for the antibacterial activity of this compound is not abundant, the broader class of long-chain fatty alcohols demonstrates significant potential. The provided protocols offer a starting point for the systematic evaluation of this compound's efficacy against various bacterial pathogens, its impact on biofilm formation, and its mechanism of action. Further research is warranted to fully elucidate the antibacterial spectrum and potential therapeutic applications of this compound.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linoleyl Alcohol in Artificial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of linoleyl alcohol as a component in artificial cell membranes, with a focus on liposomal formulations. Detailed protocols for the incorporation of this compound and its effects on membrane properties are presented.
Introduction
This compound, a C18:2 unsaturated fatty alcohol, is a valuable component in the formulation of artificial cell membranes, particularly for drug delivery applications. Its amphipathic nature, with a hydrophilic alcohol head group and a hydrophobic 18-carbon tail containing two double bonds, allows for its stable integration into the lipid bilayer of liposomes. The presence of unsaturation in its alkyl chain introduces fluidity into the membrane, which can be harnessed for specific applications such as creating pH-sensitive liposomes that preferentially release their cargo in acidic environments, like those found in tumor tissues or endosomal compartments.
Key Applications
The incorporation of this compound into liposomal formulations can be tailored for several strategic objectives in drug delivery and biomedical research:
-
pH-Sensitive Drug Release: this compound, in combination with other lipids like phosphatidylcholine (PC) and a pH-sensitive component such as cholesteryl hemisuccinate (CHEMS), can create liposomes that are stable at physiological pH (7.4) but become destabilized and release their payload upon exposure to acidic conditions.
-
Enhanced Membrane Fluidity: The two double bonds in the linoleyl chain increase the fluidity of the lipid bilayer. This can influence the membrane's interaction with cells and other biological components.
-
Modulation of Bilayer Properties: The inclusion of long-chain alcohols like this compound can alter the physical properties of the membrane, including its thickness, area per lipid, and permeability. These changes can be optimized for specific drug encapsulation and release kinetics.
Quantitative Data Summary
The following tables summarize the effects of long-chain alcohols on the properties of artificial lipid bilayers. While specific data for this compound is limited, the data for similar long-chain alcohols provide valuable insights.
Table 1: Effect of Alcohol Chain Length on Bilayer-Modifying Potency
| Alcohol Chain Length | Bilayer-Modifying Potency (D)¹ |
| C1 - C6 | Potency scales linearly with bilayer partitioning |
| C8 - C10 | Potency begins to taper off |
| > C10 | Potency may decrease or change sign |
¹ D is the concentration at which the alcohol doubles the quenching rate in a gramicidin-based fluorescence assay, indicating a change in bilayer properties. Data adapted from studies on a range of aliphatic alcohols.[1]
Table 2: Influence of Long-Chain Alcohols on DOPC Bilayer Properties
| Property | Observation with Increasing Alcohol Alkyl Chain Length (n) |
| Bilayer Thickness | Short-chain alcohols (n < 12) tend to decrease thickness, while long-chain alcohols (n > 12) tend to increase it relative to a pure DOPC bilayer.[2] |
| Area per Lipid | Generally increases with the addition of long-chain alcohols.[2] |
| Polar Region Thickness | Decreases as a function of alkyl chain length.[2] |
| Water Penetration | The number of water molecules in the polar headgroup region increases with alcohol chain length.[2] |
Experimental Protocols
The following are detailed protocols for the preparation of artificial cell membranes (liposomes) containing this compound. The thin-film hydration method is a widely used and robust technique, while the ethanol (B145695) injection method offers a simpler and more rapid alternative for producing small unilamellar vesicles.
Protocol 1: Thin-Film Hydration Method
This method involves the dissolution of lipids and this compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain vesicles of a desired size.[3][4]
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC, or Egg Phosphatidylcholine, Egg PC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: Dissolve the phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio could be Phospholipid:Cholesterol:this compound of 55:40:5. If encapsulating a lipophilic drug, it should be added at this stage.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature (Tm) of the primary phospholipid to ensure proper mixing. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid's Tm for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).
-
Sizing (Extrusion): To obtain a more uniform size distribution of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. Load the suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-21 passes. The extrusion should be performed at a temperature above the lipid's Tm.
-
Purification: Remove any unencapsulated drug or other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
Protocol 2: Ethanol Injection Method
This method is a rapid and simple technique for producing small unilamellar vesicles (SUVs). It involves the injection of an ethanolic solution of lipids and this compound into an aqueous buffer.[3][5]
Materials:
-
Phospholipid (e.g., Egg PC)
-
Cholesterol
-
This compound
-
Ethanol (absolute)
-
Aqueous hydration buffer (e.g., PBS, pH 7.4)
-
Syringe and needle
-
Stir plate and stir bar
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Lipid Solution Preparation: Dissolve the phospholipid, cholesterol, and this compound in absolute ethanol.
-
Injection: Heat the aqueous hydration buffer to a temperature above the lipid's Tm while stirring. Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer using a syringe and needle. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.
-
Solvent Removal and Purification: Remove the ethanol from the liposome (B1194612) suspension by dialysis against the hydration buffer or by using centrifugal filter units. This step also serves to remove any unencapsulated hydrophilic drug.
Mechanism of pH-Sensitive Release
Liposomes formulated with this compound and a pH-sensitive lipid like CHEMS exhibit pH-dependent cargo release. At neutral pH, the components form a stable bilayer. In an acidic environment, protonation of CHEMS disrupts the membrane packing, leading to destabilization and release of the encapsulated contents.
Conclusion
This compound is a versatile component for the construction of artificial cell membranes with tunable properties. Its incorporation into liposomes, particularly through methods like thin-film hydration and ethanol injection, allows for the development of advanced drug delivery systems. The ability to create pH-sensitive formulations highlights the potential of this compound in targeted cancer therapy and other applications where site-specific drug release is desirable. Further research into the specific effects of the degree of unsaturation in fatty alcohols on membrane properties will continue to advance the design of novel and effective artificial cell membranes.
References
- 1. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol Interactions with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 5. ijpab.com [ijpab.com]
Application Notes and Protocols for Incorporating Linoleyl Alcohol into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl alcohol, a long-chain unsaturated fatty alcohol, is a promising component in the formulation of liposomal drug delivery systems. Its incorporation into the lipid bilayer can modulate membrane fluidity, permeability, and stability, potentially enhancing the encapsulation and delivery of therapeutic agents. These application notes provide detailed methods and protocols for the successful incorporation of this compound into liposomes, tailored for researchers and professionals in drug development. The protocols are based on established liposome (B1194612) preparation techniques, including thin-film hydration and ethanol (B145695) injection, and draw upon findings from studies involving structurally similar unsaturated alcohols like oleyl alcohol.
Key Considerations for Incorporating this compound
The inclusion of this compound in liposomal formulations can influence several key physicochemical properties. Its unsaturated nature can increase the fluidity of the lipid bilayer, which may affect drug retention and release kinetics. The molar ratio of this compound to other lipid components is a critical parameter that must be optimized to achieve the desired vesicle characteristics.
Methods for Incorporation
Two primary methods are detailed below for the incorporation of this compound into liposomes: the thin-film hydration method and the ethanol injection method.
Method 1: Thin-Film Hydration
The thin-film hydration technique is a widely used and straightforward method for preparing liposomes.[1][2] It involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer.[1][2]
Experimental Protocol
1. Preparation of the Lipid Solution:
-
In a round-bottom flask, dissolve the desired lipids, including this compound, in a suitable organic solvent or solvent mixture (e.g., chloroform, methanol, or a chloroform:methanol mixture).[2][3] A typical lipid composition could be a mixture of a primary phospholipid (e.g., Egg Phosphatidylcholine - EPC), a stabilizing agent (e.g., Cholesterol or Cholesteryl Hemisuccinate - CHEMS), and this compound.
-
For lipophilic drugs, dissolve the drug in the organic solvent along with the lipids at this stage.[1]
2. Formation of the Thin Lipid Film:
-
Attach the round-bottom flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids to ensure proper mixing.
-
Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.[1][3]
-
To ensure complete removal of the organic solvent, further dry the film under a high vacuum for at least one hour.[3]
3. Hydration of the Lipid Film:
-
Add the aqueous hydration buffer to the flask containing the lipid film.[2][3] For hydrophilic drugs, dissolve the drug in the hydration buffer.[1]
-
The temperature of the hydration buffer should be maintained above the Tc of the lipid mixture to facilitate the formation of vesicles.
-
Agitate the flask by mechanical shaking or vortexing to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[3]
4. Vesicle Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (unilamellar vesicles - UVs), the MLV suspension can be subjected to sonication or extrusion.[3]
-
Sonication: Use a probe sonicator or a bath sonicator to reduce the size of the liposomes.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically performed 10-20 times to achieve a narrow size distribution.
Workflow Diagram: Thin-Film Hydration
Method 2: Ethanol Injection
The ethanol injection method is a rapid and reproducible technique for preparing small unilamellar vesicles (SUVs).[3][4] It involves the injection of an ethanolic solution of lipids into an aqueous phase.[3][4]
Experimental Protocol
1. Preparation of the Lipid-Ethanol Solution:
-
Dissolve the lipids, including this compound, in absolute ethanol.[4][5] If a lipophilic drug is to be encapsulated, it should also be dissolved in the ethanol at this stage.[6]
2. Injection into Aqueous Phase:
-
Heat the aqueous buffer to a temperature above the Tc of the lipid mixture.
-
Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer.[4][5] The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[4]
3. Removal of Ethanol:
-
Remove the ethanol from the liposome suspension by dialysis against the aqueous buffer or by using a rotary evaporator under reduced pressure.
4. Vesicle Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the drug.
Workflow Diagram: Ethanol Injection
Data Presentation: Formulation and Characterization of this compound Liposomes
The following table summarizes hypothetical quantitative data for liposome formulations incorporating this compound, based on typical results obtained for similar long-chain unsaturated alcohols. This data should be used as a starting point for formulation optimization.
| Formulation Code | Molar Ratio (EPC:CHEMS:this compound) | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LA-TFH-1 | 55:35:10 | Thin-Film Hydration | 150 ± 5 | 0.25 ± 0.03 | -35 ± 3 | ~60 (Hydrophilic drug) |
| LA-TFH-2 | 55:30:15 | Thin-Film Hydration | 165 ± 7 | 0.28 ± 0.04 | -32 ± 4 | ~65 (Hydrophilic drug) |
| LA-EI-1 | 55:35:10 | Ethanol Injection | 110 ± 4 | 0.18 ± 0.02 | -38 ± 2 | ~40 (Hydrophilic drug) |
| LA-EI-2 | 55:30:15 | Ethanol Injection | 125 ± 6 | 0.21 ± 0.03 | -34 ± 3 | ~45 (Hydrophilic drug) |
Note: EPC = Egg Phosphatidylcholine; CHEMS = Cholesteryl Hemisuccinate. Encapsulation efficiency is highly dependent on the physicochemical properties of the encapsulated drug.
Characterization of this compound-Containing Liposomes
A thorough characterization of the prepared liposomes is crucial to ensure their quality and suitability for the intended application.[7][8]
Key Characterization Techniques:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS). A narrow PDI indicates a homogenous population of liposomes. Zeta potential provides information about the surface charge and stability of the liposome suspension.[8]
-
Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for evaluating the efficiency of the formulation.[9] The EE% can be determined by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or size exclusion chromatography) and quantifying the drug in both the supernatant/eluate and the liposomal fraction.[9] The formula for calculating EE% is: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Morphology: The shape and lamellarity of the liposomes can be visualized using techniques such as Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM).
-
In Vitro Drug Release: The release profile of the encapsulated drug from the liposomes should be studied under physiological conditions to predict its in vivo behavior.
Logical Relationship of Formulation Parameters and Liposome Characteristics
The formulation parameters have a direct impact on the final characteristics of the liposomes.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation | Semantic Scholar [semanticscholar.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Linoleyl Alcohol Solubility in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of linoleyl alcohol. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
This compound is a long-chain fatty alcohol with a significant nonpolar hydrocarbon tail (C18) and only a single polar hydroxyl (-OH) group.[1] This predominantly hydrophobic nature leads to very low solubility in water-based solutions. In aqueous environments, the hydrophobic tails of this compound molecules tend to aggregate to minimize contact with water, leading to insolubility and phase separation.
Q2: What are the primary methods to improve the solubility of this compound in aqueous buffers?
There are three main strategies to enhance the aqueous solubility of this compound for experimental use:
-
Co-solvent Systems: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]
-
Surfactant-Based Formulations (Micellar Solubilization): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where this compound can be encapsulated.[3]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming a water-soluble inclusion complex.[4][5]
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What went wrong and how can I fix it?
This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is rapidly diluted, causing the this compound to exceed its solubility limit in the final aqueous solution.
Troubleshooting Steps:
-
Decrease the final concentration of this compound.
-
Increase the percentage of the organic co-solvent in the final solution , but ensure it remains within the tolerance limits of your specific assay.
-
Add the stock solution to the buffer dropwise while vortexing vigorously. This helps to disperse the this compound quickly and avoid localized high concentrations.
-
Prepare a more dilute stock solution to minimize the amount of organic solvent being introduced into the final aqueous solution.[6]
Troubleshooting Guides
Guide 1: Issues with Co-solvent Systems
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent in the final solution (check for assay compatibility). 3. Add the stock solution to the buffer slowly while vortexing.[6] |
| Cloudiness or formation of an emulsion. | The co-solvent system is not optimal for the desired concentration, leading to the formation of a fine suspension rather than a true solution. | 1. Try a different co-solvent or a combination of co-solvents (e.g., DMSO with PEG300). 2. Gently warm the solution (if this compound is heat-stable) or use sonication to aid dissolution. 3. Filter the solution through a 0.22 µm filter to remove undissolved particles. |
| Inconsistent experimental results. | Variability in the preparation of the working solution. | 1. Standardize the protocol for preparing solutions, including solvent types, concentrations, mixing times, and temperature. 2. Always prepare fresh working solutions from the stock immediately before each experiment. |
Guide 2: Challenges with Surfactant-Based Formulations
| Symptom | Possible Cause | Troubleshooting Steps |
| The solution remains cloudy or separates. | The surfactant concentration is below the Critical Micelle Concentration (CMC), or the chosen surfactant is not effective. | 1. Increase the surfactant concentration to ensure it is above its CMC. 2. Try a different surfactant with a lower CMC or a different Hydrophilic-Lipophilic Balance (HLB) value. 3. Ensure thorough mixing and allow sufficient time for micelle formation. |
| Foaming of the solution. | High concentrations of some surfactants can lead to foaming, which can interfere with certain assays. | 1. Use a low-foaming surfactant if possible. 2. Minimize vigorous agitation after the initial mixing. 3. Consider using a defoaming agent if compatible with your experiment. |
| Interference with the biological assay. | Surfactants can have their own biological effects or interfere with assay components. | 1. Run a vehicle control (buffer with surfactant only) to assess any background effects. 2. Use the lowest effective concentration of the surfactant. 3. Screen different types of surfactants (non-ionic, ionic, zwitterionic) for compatibility with your assay. |
Guide 3: Difficulties with Cyclodextrin Inclusion Complexes
| Symptom | Possible Cause | Troubleshooting Steps |
| Low solubility enhancement. | The type of cyclodextrin is not a good fit for this compound, or the complexation efficiency is low. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin). The cavity size and chemical modifications of the cyclodextrin are critical.[7][8] 2. Optimize the molar ratio of this compound to cyclodextrin. 3. Use a more efficient complexation method, such as kneading or freeze-drying. |
| Precipitation of the complex. | The solubility limit of the cyclodextrin or the inclusion complex itself has been exceeded. | 1. Check the aqueous solubility of the specific cyclodextrin you are using.[9] 2. Prepare a more dilute solution. 3. Ensure the pH and temperature of the buffer are optimal for complex stability.[10] |
| The complex is not forming. | Insufficient energy input or inappropriate solvent for complexation. | 1. Increase the stirring time and/or temperature during complex formation. 2. Use a co-solvent like ethanol (B145695) during the initial mixing to facilitate the interaction between this compound and the cyclodextrin. |
Data Presentation: Solubility of this compound with Different Methods
The following table summarizes reported solubility data for this compound using various solubilization techniques. This data is intended for comparative purposes; actual solubility may vary depending on the specific experimental conditions.
| Solubilization Method | Solvent System | Achieved Concentration | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.38 mM) | [2][11] |
| Cyclodextrin Inclusion Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.38 mM) | [2][11] |
| Organic Solvent | 100% DMSO | 100 mg/mL (375.29 mM) with sonication | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent System
This protocol is adapted from a method demonstrated to achieve a clear solution of at least 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in 1 mL total volume, you would use 100 µL of the 25 mg/mL stock.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. The final solution should be clear.
Protocol 2: Preparation of a this compound Working Solution using a Cyclodextrin
This protocol utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in 1 mL total volume, you would use 100 µL of the 25 mg/mL stock.
-
Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock.
-
Vortex the solution vigorously for 5-10 minutes to allow for the formation of the inclusion complex. The final solution should be clear.
Visualizations
Experimental Workflow for Solubilization
Caption: A workflow diagram illustrating the general steps for solubilizing this compound.
Troubleshooting Logic for Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Hypothetical Signaling Pathway Involving this compound
This compound, as a fatty alcohol, can be incorporated into cell membranes and may influence the dynamics of lipid rafts.[12][13] Lipid rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[14][15] By altering the composition and fluidity of these rafts, this compound could potentially modulate the activity of associated signaling proteins.
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. This compound | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. scienceasia.org [scienceasia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. biology.kenyon.edu [biology.kenyon.edu]
- 14. researchgate.net [researchgate.net]
- 15. Omega-3 fatty acids, lipid rafts, and T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Linoleyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of linoleyl alcohol in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound ((9Z,12Z)-Octadeca-9,12-dien-1-ol) is a polyunsaturated fatty alcohol derived from linoleic acid.[1][2] Its two double bonds in the carbon chain make it particularly vulnerable to oxidation when exposed to oxygen, heat, light, and transition metals like iron and copper.[3] This oxidation can compromise the integrity of experiments by altering the molecular structure and producing unwanted byproducts, such as hydroperoxides.[4][5][6]
Q2: What are the common indicators of this compound oxidation?
Signs of oxidation include a change in color (e.g., developing a yellowish tint), an off-odor (rancidity), and the appearance of unexpected peaks in analytical chromatography, such as HPLC or GC-MS.[3][7][8] Spectrophotometrically, the formation of conjugated dienes, an early indicator of oxidation, can be detected by an increase in absorbance around 233 nm.[5]
Q3: What are the ideal storage conditions for this compound?
To ensure stability and a shelf life of up to two years or more, this compound should be stored in a cool, dry, and dark place.[1][9][10] It is critical to keep the container tightly sealed to minimize exposure to air.[9][11] For long-term storage, temperatures of -20°C are recommended.[1][6]
Q4: How can I safely handle and prepare this compound for experiments?
When preparing solutions, it is best to work quickly and minimize the sample's exposure to air and light. If possible, perform manipulations under an inert gas atmosphere. Use fresh, high-purity solvents, as impurities can catalyze oxidation.
Q5: Which solvents are recommended for dissolving this compound?
This compound is soluble in ethanol (B145695), DMSO, and DMF.[1][6] The choice of solvent can impact stability; for instance, some organic solvents can influence the stability of alcohols.[12][13] It is crucial to use solvents that are free of peroxides and dissolved oxygen.
Troubleshooting Guide
Problem: My experimental results are inconsistent, or I suspect my this compound has degraded.
Use the following table to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Solution |
| Increased absorbance at ~233 nm in UV-Vis spectra. | Primary Oxidation: Formation of conjugated dienes.[5] | Discard the stock. Prepare a fresh solution from a new, unopened bottle of this compound. Implement inert gas sparging for the solvent before use. |
| Appearance of unknown peaks in HPLC or GC-MS analysis. | Formation of Secondary Oxidation Products: Aldehydes, ketones, and other degradation products have formed.[7] | Review your storage and handling procedures. Ensure the sample is not exposed to air, light, or heat. Consider adding an antioxidant to your experimental system. |
| Visible color change (e.g., yellowing) or rancid odor. | Advanced Oxidation: Significant degradation of the material has occurred. | The material is no longer suitable for use and should be discarded. Re-evaluate your entire workflow, from storage to final experimental setup, to identify sources of oxidant exposure. |
| Inconsistent biological or chemical activity. | Variable Oxidation Levels: The concentration of active, unoxidized this compound is fluctuating between experiments. | Aliquot this compound upon receipt into smaller, single-use vials under an inert atmosphere to prevent repeated freeze-thaw cycles and air exposure of the main stock.[14] |
| Precipitate formation in the solution. | Solvent Issues or Polymerization: Peroxides in the solvent may have initiated polymerization, or the solubility has been affected by degradation. | Use fresh, peroxide-free solvents. Degas the solvent with an inert gas before use. Confirm the solubility of this compound in your chosen solvent at the experimental concentration. |
Quantitative Data Summary
The stability of this compound is highly dependent on its storage environment. The following tables provide a summary of recommended conditions and the impact of antioxidants.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Temperature | -20°C (long-term); Cool, dry place (short-term) | Reduces the rate of chemical reactions, including oxidation. | [1][6][10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process. | [14] |
| Light | Amber vial or storage in darkness | Prevents photo-oxidation. | [10] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. | [9][11] |
| Purity | High purity, free of metal ion contaminants | Transition metal ions can catalyze oxidation reactions.[15][16][17] |
Table 2: Common Antioxidants for Preventing Lipid Oxidation
| Antioxidant Type | Examples | Mechanism of Action | Considerations for Use |
| Free Radical Scavengers | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E), Resveratrol (B1683913) | Donate a hydrogen atom to quench free radicals, terminating the oxidation chain reaction.[4][18][19] | Solubility in the experimental medium; potential for the antioxidant itself to have biological activity. |
| Metal Chelators | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Bind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of initiating radicals.[3][18] | pH dependence of chelation; potential to interfere with metal-dependent biological systems. |
| Reducing Agents | Ascorbic Acid (Vitamin C) | Reduces hydroperoxides to less reactive alcohols and can regenerate primary antioxidants like Vitamin E. | Can act as a pro-oxidant in the presence of metal ions; water-soluble. |
Experimental Protocols
Protocol 1: Storage of this compound Under an Inert Atmosphere
This protocol describes how to properly store this compound to minimize oxidation.
-
Preparation: Obtain a new, sealed container of high-purity this compound. Prepare a series of small, amber glass vials with Teflon-lined caps.
-
Inert Environment: In a glove box or using a Schlenk line, establish an inert atmosphere (argon or nitrogen).
-
Aliquoting: Carefully open the main container of this compound inside the inert atmosphere. Using a clean, dry pipette, dispense the desired volume into each of the smaller vials.
-
Purging and Sealing: Direct a gentle stream of inert gas into the headspace of each vial for a few seconds.[14] Immediately and tightly seal the vial with the Teflon-lined cap.
-
Storage: Store the sealed aliquots at -20°C in the dark.[1][6] For experiments, use one full aliquot to avoid contaminating the stock.
Protocol 2: Monitoring this compound Oxidation via UV-Vis Spectroscopy
This method allows for the detection of primary oxidation products.
-
Sample Preparation: Prepare a solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or hexane) at a known concentration.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a blank.
-
Measurement: Scan the sample from 300 nm to 220 nm.
-
Data Analysis: The formation of conjugated dienes, an early marker of oxidation, will result in an absorbance peak at approximately 233 nm.[5] The magnitude of this peak is proportional to the extent of primary oxidation.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gfi.org [gfi.org]
- 4. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 10. acmesynthetic.com [acmesynthetic.com]
- 11. This compound | 506-43-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avantiresearch.com [avantiresearch.com]
- 15. stm.bookpi.org [stm.bookpi.org]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant activity of resveratrol and alcohol-free wine polyphenols related to LDL oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
Technical Support Center: Optimizing Linoleyl Alcohol Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of linoleyl alcohol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
There is limited direct data available on established effective concentrations of this compound for various cell-based assays. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on studies with structurally similar fatty alcohols, a broad starting range of 1 µM to 100 µM is recommended for initial screening.
Q2: How should I prepare a stock solution of this compound?
This compound is a fatty alcohol with low aqueous solubility.[1] A common solvent for preparing a concentrated stock solution is dimethyl sulfoxide (B87167) (DMSO).[1]
-
Protocol for 100 mM Stock Solution in DMSO:
-
Weigh out 26.65 mg of this compound (MW: 266.46 g/mol ).
-
Dissolve in 1 mL of high-purity, sterile DMSO.
-
If dissolution is slow, gentle warming (up to 37°C) and/or sonication can be used.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q3: What is the maximum final concentration of DMSO I should use in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[2] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q4: this compound is precipitating in my cell culture medium. How can I prevent this?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. Here are some troubleshooting steps:
-
Method of Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, try adding the pre-warmed culture medium dropwise to your DMSO stock solution while gently vortexing. This gradual change in solvent polarity can help prevent the compound from precipitating.
-
Use of a Carrier: For in vivo or some in vitro applications, co-solvent systems can be employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the effects of these additional solvents on your specific cell-based assay must be evaluated.
-
BSA Conjugation: Fatty acids are often complexed with bovine serum albumin (BSA) to improve their solubility and delivery to cells in culture. A similar approach could be adapted for this compound.
Q5: What potential signaling pathways might be affected by this compound?
While direct evidence for this compound is limited, studies on other fatty alcohols and related molecules suggest potential interactions with key cellular signaling pathways. For instance, other alcohols have been shown to modulate the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and apoptosis.[3][4][5][6][7][8] Therefore, these pathways represent rational starting points for investigating the molecular mechanisms of this compound.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform and optimal cell seeding density across all wells. Perform a cell titration experiment to determine the optimal density for your cell line and assay duration. |
| Incomplete Dissolution of this compound | Ensure the stock solution is fully dissolved before preparing working solutions. When diluting in media, mix thoroughly by gentle inversion or pipetting. |
| Assay Interference | Run a control without cells to check for any direct reaction between this compound and your assay reagents (e.g., MTT, XTT). |
| Edge Effects in Microplates | Avoid using the outermost wells of a microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation. |
Issue 2: Unexpected or No Cellular Response
| Possible Cause | Solution |
| Sub-optimal Concentration | Perform a broad dose-response curve to identify the effective concentration range. The initial estimate may be too high (causing immediate cell death) or too low. |
| Incorrect Incubation Time | The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Cell Line Insensitivity | The response to this compound can be cell-type specific. Consider screening a panel of different cell lines to find a responsive model. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
Materials:
-
Target cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., based on the determined IC50) and a vehicle control for the optimized duration.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. Acute Alcohol Modulates Cardiac Function as PI3K/Akt Regulates Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol Alters the Activation of ERK1/2, a Functional Regulator of Binge Alcohol Drinking in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perillyl alcohol promotes autophagy by suppressing the PI3K-AKT-mTOR signalling pathway in osteoarthritic chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
troubleshooting linoleyl alcohol instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the instability of linoleyl alcohol during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to instability?
This compound is an unsaturated fatty alcohol derived from linoleic acid.[1] Its chemical structure contains two double bonds, making it highly susceptible to oxidation. This reaction is the primary cause of its instability, especially during long-term storage when exposed to air, light, or heat.
Q2: What are the primary signs of degradation in stored this compound?
Degradation can be identified through several observations:
-
Visual Changes: The typically colorless oil may develop a yellow tint.
-
Odor: A characteristic rancid or unpleasant odor may become noticeable.
-
Chemical Changes: The formation of primary and secondary oxidation products can be detected through analytical methods. Primary dioxygenation products include 9- and 13-hydroperoxylinoleyl alcohols.[2][3]
Q3: What environmental factors accelerate the degradation of this compound?
The primary factors that accelerate instability are:
-
Oxygen: Direct contact with air initiates the oxidation process.
-
Light: UV radiation can catalyze the formation of free radicals, speeding up degradation.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4]
-
Incompatible Materials: Contact with strong oxidizing agents or certain metals can promote degradation.[5]
Q4: What are the ideal long-term storage conditions for this compound?
To ensure stability for its typical shelf life of up to 24 months, this compound should be stored under the following conditions[4][6]:
-
Container: Use tightly sealed, airtight containers, preferably made of amber glass or other opaque material to block light.
-
Atmosphere: For maximum stability, purge the container headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Temperature: Store in a cool, dry place away from direct heat sources.[4][7] For sensitive applications, storage at -20°C is recommended for monthly use.[8]
-
Purity: Ensure the alcohol is free from contaminants that could act as catalysts for oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: My this compound, which was initially colorless, has turned yellow and has a faint rancid smell.
-
Probable Cause: This is a classic sign of primary oxidation. The double bonds in the this compound molecule have reacted with oxygen, likely accelerated by exposure to light or heat, to form hydroperoxides.
-
Recommended Actions:
-
Quantify the level of degradation by performing a Peroxide Value (PV) test (see Experimental Protocol 1). A high PV confirms significant primary oxidation.
-
If the PV is above the acceptable limit for your application, the product should be discarded.
-
Review your storage procedures. Ensure the container is tightly sealed and protected from light. For future batches, consider overlaying the product with nitrogen or argon before sealing.
-
Issue 2: I am observing unexpected peaks in my HPLC/GC analysis.
-
Probable Cause: The appearance of new peaks suggests the presence of degradation products. Primary hydroperoxides can further decompose into secondary oxidation products like aldehydes, ketones, and other smaller molecules, which will appear as separate peaks in a chromatogram.
-
Recommended Actions:
-
Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and confirm them as oxidation products.[2]
-
Perform a forced degradation study on a fresh, high-purity sample of this compound (e.g., by heating it while exposed to air) and compare the resulting chromatogram to your stored sample to help confirm the identity of the degradation peaks.
-
Implement the stability-indicating HPLC Purity Assay (see Experimental Protocol 2) to monitor the purity of new and stored batches.
-
Issue 3: The viscosity of my formulation containing this compound has increased significantly over time.
-
Probable Cause: A significant increase in viscosity can be due to polymerization. Free radical reactions, initiated during oxidation, can lead to the cross-linking of fatty alcohol molecules, forming larger oligomers and polymers.
-
Recommended Actions:
-
Assess both primary and secondary oxidation. In addition to a Peroxide Value test, consider an Anisidine Value (AV) test, which measures secondary aldehyde products.
-
Review the formulation for pro-oxidant ingredients (e.g., metal ions) that may be catalyzing the degradation and polymerization.
-
Consider incorporating a suitable antioxidant (e.g., BHT, tocopherols) into your formulation to inhibit the free radical chain reactions responsible for both oxidation and polymerization.
-
Data Presentation: Storage Condition Guidelines
| Parameter | Standard Condition | Optimal Condition for High Stability | Rationale |
| Temperature | Room Temperature (~20-25°C) | Cool (2-8°C) or Frozen (-20°C) | Reduces the rate of chemical oxidation reactions.[4] |
| Atmosphere | Ambient Air | Inert Gas (Nitrogen or Argon) Overlay | Displaces oxygen, the primary reactant in the oxidation pathway. |
| Light Exposure | Ambient Light | Darkness (Amber Glass or Opaque Container) | Prevents UV-induced photo-oxidation and free radical formation.[4] |
| Container Seal | Tightly Closed | Hermetically Sealed / Airtight | Prevents moisture ingress and oxygen exchange with the environment.[6][7] |
| Additives | None | Addition of Antioxidant (e.g., 0.02% BHT) | Scavenges free radicals, terminating the oxidation chain reaction.[3] |
Mandatory Visualizations
Caption: Oxidation degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a typical stability study.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of primary oxidation products (hydroperoxides) by iodometric titration. The result is expressed in milliequivalents of active oxygen per kg of sample (meq/kg).
Materials:
-
Acetic Acid-Isooctane (or Chloroform) solvent mixture (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution
-
0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
This compound sample
-
Deionized water
Procedure:
-
Accurately weigh approximately 5.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-isooctane solvent mixture to the flask and swirl to dissolve the sample completely.
-
Add 0.5 mL of the saturated KI solution. Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.
-
Continue the titration drop-by-drop, with vigorous swirling, until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the this compound sample.
-
Calculation:
-
PV (meq/kg) = [ (S - B) * N * 1000 ] / W
-
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
-
Protocol 2: HPLC Purity Assay for Stability Indicating
This method is used to separate and quantify this compound from its potential degradation products. High-performance liquid chromatography (HPLC) is effective for analyzing complex samples.[9]
Instrumentation & Columns:
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.
-
Prepare a reference standard solution at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 205 nm (for UV) or as appropriate for CAD
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 85% B
-
2-20 min: Gradient from 85% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 85% B (re-equilibration)
-
-
-
Analysis:
-
Inject the blank (acetonitrile), followed by the reference standard, and then the sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram.
-
-
Calculation:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
This area normalization method provides the purity relative to all detected impurities. For absolute quantification, a calibration curve should be established.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - High Quality Manufacturer at Best Prices [acmesynthetic.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 7. This compound | 506-43-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Cytotoxicity of Linoleyl Alcohol in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome issues related to the cytotoxicity of linoleyl alcohol in primary cell cultures. Given the limited direct data on this compound, the guidance provided is largely extrapolated from studies on the structurally related linoleic acid and general principles of fatty acid lipotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting high cytotoxicity in my primary cell cultures?
A1: High cytotoxicity from long-chain fatty alcohols like this compound is a common challenge. The primary reasons include:
-
Poor Solubility: this compound is poorly soluble in aqueous culture media. At high concentrations, it can act as a detergent, disrupting cell membranes and leading to rapid cell death.
-
Lipotoxicity: Similar to its corresponding fatty acid (linoleic acid), this compound can induce lipotoxicity. This is a form of metabolic stress resulting from an excess of lipids, which can lead to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[1][2]
-
Oxidative Stress: Unsaturated lipids are prone to oxidation, and their byproducts can be toxic to cells, inducing apoptosis.
Q2: What is the most critical first step to reduce the cytotoxicity of this compound?
A2: The most crucial step is to properly solubilize and deliver the this compound to the cells by complexing it with fatty-acid-free Bovine Serum Albumin (BSA).[3][4] This mimics the physiological transport of lipids in the bloodstream and prevents the detergent-like effects of the free alcohol.[3][5]
Q3: What is the optimal molar ratio of this compound to BSA?
A3: The molar ratio of fatty acid (or in this case, fatty alcohol) to BSA is critical. While a ratio of less than 3:1 (this compound:BSA) is generally recommended to maintain low levels of unbound, cytotoxic molecules, the optimal ratio can be cell-type dependent. It is advisable to perform a dose-response experiment with varying ratios to determine the best balance between efficacy and toxicity for your specific primary cell line.
Q4: Can I dissolve this compound in a solvent like DMSO or ethanol (B145695) instead of using BSA?
A4: While solvents like DMSO or ethanol can dissolve this compound, this approach is generally not recommended as the primary delivery method. High concentrations of these solvents can be independently toxic to cells.[5] Furthermore, this method does not mimic the physiological delivery of lipids and can still lead to high concentrations of free this compound in the medium, causing membrane disruption. If a solvent must be used to prepare a stock solution, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%).
Q5: Can antioxidants help reduce this compound-induced cytotoxicity?
A5: Yes, antioxidants can be an effective secondary strategy. Since a key mechanism of lipotoxicity is oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E (alpha-tocopherol) can help mitigate cellular damage by neutralizing reactive oxygen species.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Immediately After Treatment | Detergent Effect: this compound was not properly complexed with BSA, leading to membrane disruption. | Ensure you are using fatty-acid-free BSA and follow a validated conjugation protocol (see Experimental Protocols section). The final solution should be clear; any cloudiness indicates precipitation. |
| Solvent Toxicity: The final concentration of the solvent (e.g., ethanol) used to dissolve the this compound stock is too high. | Keep the final solvent concentration in the culture medium below 0.1%. Prepare a vehicle control with the solvent and BSA alone to confirm the solvent is not the source of toxicity. | |
| Cell Death After 24-48 Hours | Lipotoxicity: The concentration of this compound is too high for the specific primary cell type, inducing ER stress and apoptosis. | Perform a dose-response experiment to determine the IC50 value. Start with a low concentration and titrate up. |
| Suboptimal this compound:BSA Ratio: The molar ratio is too high, resulting in a high concentration of unbound, toxic this compound. | Test different molar ratios, starting from 1:1 up to 6:1 (this compound:BSA), to find the optimal ratio for your cells.[8] | |
| Inconsistent or Irreproducible Results | Incomplete BSA Conjugation: The complexation of this compound to BSA was not complete. | Ensure proper heating (e.g., 37°C) and incubation time (e.g., 1 hour) during the conjugation protocol to allow for complete binding.[9] |
| Degradation of this compound: The stock solution may have oxidized or degraded over time. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions under nitrogen at -20°C or -80°C for long-term storage. | |
| Unexpected Cellular Phenotypes | Oxidative Stress: Accumulation of reactive oxygen species (ROS) is causing off-target effects. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) (e.g., 1-10 mM) or Vitamin E (e.g., 50-200 µM).[6][10] |
Quantitative Data Summary
Table 1: Cytotoxicity of Linoleic Acid (as a proxy for this compound) in various cell lines.
| Cell Line | Compound | IC50 | Exposure Time | Citation |
| HEC-1A (Endometrial Cancer) | Linoleic Acid | 617.21 µM | 72 h | [11] |
| KLE (Endometrial Cancer) | Linoleic Acid | 987.56 µM | 72 h | [11] |
| HepG2 (Hepatoma) | Mixed CLA Isomers | 15.40 µg/mL | 72 h | |
| HepG2 (Hepatoma) | c9,t11 CLA Isomer | 31.79 µg/mL | 72 h |
CLA: Conjugated Linoleic Acid
Table 2: Recommended concentration ranges for antioxidants to mitigate lipotoxicity.
| Antioxidant | Typical Working Concentration | Cell Type/Condition | Citation |
| N-acetylcysteine (NAC) | 1-10 mM | In vitro ICH model | [6] |
| N-acetylcysteine (NAC) | 10 µM | HepG2 cells | [7] |
| Vitamin C | 10 µM | HepG2 cells | [7] |
| Vitamin E | 0.03 mM | In vitro NET formation | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for conjugating fatty acids to BSA.[9][12][13]
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty-acid-free BSA
-
Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile 0.22 µm filter
Procedure:
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. For example, dissolve 1 g of fatty-acid-free BSA in 10 mL of liquid.
-
Gently vortex or stir until the BSA is completely dissolved. This may take some time.
-
Warm the BSA solution to 37°C.
-
-
Prepare this compound Stock:
-
Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 100 mM).
-
-
Complexation:
-
While gently vortexing or stirring the warm BSA solution, add the required volume of the this compound stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 this compound:BSA).
-
The solution may become temporarily cloudy but should clear as the this compound binds to the BSA.[12]
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to ensure complete complexation.[9]
-
-
Final Steps:
-
Sterile-filter the final complex solution through a 0.22 µm filter.
-
The complex is now ready to be diluted to the final working concentration in your cell culture medium.
-
Crucial: Prepare a vehicle control containing the same concentration of BSA and ethanol as your experimental solution.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for assessing cytotoxicity after treatment with the this compound-BSA complex.[14][15][16][17]
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound-BSA complex and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex. Include wells for the vehicle control (BSA + ethanol) and untreated cells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the vehicle control.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Lipotoxicity pathways activated by excess fatty alcohols.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N‐acetylcysteine targets 5 lipoxygenase‐derived, toxic lipids and can synergize with prostaglandin E2 to inhibit ferroptosis and improve outcomes following hemorrhagic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wklab.org [wklab.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchhub.com [researchhub.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Linoleyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of linoleyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a concern for a lipophilic compound like this compound?
A1: Bioavailability refers to the rate and extent to which an active substance is absorbed from a dosage form and becomes available at the site of action[1][2]. This compound is a fatty alcohol, making it highly lipophilic (fat-soluble) and poorly water-soluble[3][4]. This poor aqueous solubility is a primary reason for low oral bioavailability, as the compound struggles to dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption[5].
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The main strategies focus on improving the solubility and absorption of lipophilic compounds. For this compound, lipid-based drug delivery systems (LBDDS) are the most promising approach[6][7]. These include:
-
Nanostructured Lipid Carriers (NLCs): A mixture of solid and liquid lipids that create a less-ordered lipid matrix, allowing for higher drug loading and stability[8][9]. NLCs can enhance oral bioavailability and potentially target specific tissues, like the brain[10][11].
-
Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, these nanoparticles can improve bioavailability by increasing surface area, enhancing dissolution, and facilitating lymphatic uptake[12][13].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, thereby increasing the absorption of the encapsulated compound[13][14].
-
Liposomes: Vesicles composed of one or more lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and bioavailability[8][15].
Q3: How do Nanostructured Lipid Carriers (NLCs) improve the bioavailability of this compound?
A3: NLCs enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size (typically 40-1000 nm) leads to a larger surface area, which improves the dissolution rate[8][12].
-
Improved Solubilization: this compound is encapsulated within the lipid matrix, keeping it in a solubilized state within the GI tract.
-
Protection from Degradation: The lipid matrix protects the encapsulated this compound from enzymatic degradation in the GI environment.
-
Enhanced Permeation: The lipidic nature of NLCs facilitates interaction with the intestinal cell membrane, potentially increasing permeability.
-
Lymphatic Pathway Absorption: LBDDS can promote absorption through the intestinal lymphatic system, which bypasses the liver's first-pass metabolism—a major barrier for many orally administered compounds[12].
Below is a diagram illustrating the general workflow for developing and testing an NLC formulation.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) in my NLC formulation.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | 1. Screen different lipids: Test a variety of solid and liquid lipids to find a matrix where this compound has higher solubility. 2. Increase the proportion of liquid lipid: A higher liquid lipid content in the NLC can create more imperfections in the crystal lattice, providing more space for the payload. |
| Drug expulsion during lipid crystallization. | 1. Optimize the cooling process: Rapid cooling (e.g., using an ice bath) during preparation can sometimes trap the drug more effectively than slow cooling. 2. Select appropriate surfactants: The surfactant blend should effectively stabilize the nanoparticle surface to prevent drug leakage. |
| Incorrect surfactant concentration. | 1. Optimize surfactant concentration: Too little surfactant may lead to particle aggregation and drug expulsion. Too much can lead to the formation of micelles, which may partition the drug away from the NLCs. |
Issue 2: High Polydispersity Index (PDI) or particle aggregation.
| Possible Cause | Troubleshooting Step |
| Insufficient homogenization energy or time. | 1. Increase homogenization speed/pressure or duration: Ensure the high-shear or high-pressure homogenizer is operating under optimal conditions to produce uniformly sized particles. |
| Inadequate surfactant stabilization. | 1. Use a combination of surfactants: A blend of surfactants can provide better steric and electrostatic stabilization than a single one[16]. 2. Increase surfactant concentration: Ensure enough surfactant is present to fully cover the surface of the nanoparticles. |
| Temperature fluctuations during storage. | 1. Store at a consistent, recommended temperature: Avoid freeze-thaw cycles. Typically, storage at 4°C is recommended. |
Issue 3: High variability in in vivo pharmacokinetic data between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | 1. Ensure accurate gavage technique: For oral administration, ensure the dose is delivered directly to the stomach without regurgitation. 2. Verify formulation homogeneity: Ensure the NLC suspension is well-dispersed before drawing each dose. |
| Differences in animal fasting state. | 1. Standardize the fasting period: Fast animals overnight (e.g., 12 hours) with free access to water before dosing to normalize GI tract conditions. |
| Physiological variability among animals. | 1. Increase the number of animals per group (n): This will help to reduce the impact of individual outliers and improve statistical power. 2. Ensure animals are of similar age and weight. |
The following diagram provides a logical troubleshooting pathway for addressing unexpectedly low in vivo bioavailability results.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, a study on the structurally similar monoterpenoid, perillyl alcohol (POH), provides a strong surrogate for estimating the potential enhancement. The following table illustrates the pharmacokinetic improvements observed when POH was encapsulated in NLCs compared to its free form, administered orally to rats[16][17]. Researchers working with this compound can expect improvements of a similar magnitude.
Table 1: Comparison of Pharmacokinetic Parameters for Free Perillyl Alcohol vs. NLC-Encapsulated Perillyl Alcohol
| Parameter | Free POH | POH-NLCs | Fold Increase |
| Cmax (ng/mL) | ~450 | ~800 | ~1.8x |
| AUC₀₋₂₄h (ng·h/mL) | ~2100 | ~4200 | 2.0x |
| T½ (hours) | ~8 | ~11 | ~1.4x |
| Tmax (hours) | 1 | 2 | - |
| (Data adapted from studies on perillyl alcohol in rats. Values are approximate and for illustrative purposes.)[16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs (Hot Homogenization Method)
This protocol is adapted from methodologies used for similar lipophilic compounds[16][17].
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Oleic acid
-
Active Compound: this compound
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant/Stabilizer: Poloxamer 188
-
Aqueous Phase: Deionized water
Procedure:
-
Prepare Lipid Phase: Accurately weigh GMS (e.g., 200 mg), oleic acid (e.g., 100 mg), and this compound (e.g., 30 mg). Heat the mixture in a beaker to 75-80°C (approximately 10°C above the melting point of the solid lipid) until a clear, homogenous oil phase is formed.
-
Prepare Aqueous Phase: In a separate beaker, dissolve Polysorbate 80 (e.g., 150 mg) and Poloxamer 188 (e.g., 100 mg) in 20 mL of deionized water. Heat this aqueous phase to the same temperature (75-80°C).
-
Form Primary Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 10 minutes. This forms a coarse oil-in-water emulsion.
-
Reduce Particle Size: Subject the coarse emulsion to high-pressure homogenization (HPH) for 5-10 cycles at 500 bar. (Alternatively, if HPH is unavailable, probe sonication can be used, but results may differ).
-
Cool and Solidify: Immediately transfer the resulting nanoemulsion to a beaker placed in an ice bath and continue stirring at a low speed until it cools to room temperature. This allows the lipid nanoparticles to solidify, entrapping the this compound.
-
Storage: Store the final NLC dispersion at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a test formulation compared to a control. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity).
-
Animal Grouping: Randomly divide rats into two groups (n=6 per group):
-
Group 1 (Control): Receives free this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2 (Test): Receives this compound-loaded NLC formulation.
-
-
Fasting: Fast all animals for 12 hours prior to dosing, with free access to water.
-
Dosing: Administer the respective formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. Collect samples into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for each group using non-compartmental analysis software.
-
Statistical Analysis: Compare the parameters between the control and test groups using an appropriate statistical test (e.g., Student's t-test) to determine if the bioavailability enhancement is statistically significant.
The mechanism of how LBDDS can enhance absorption via the lymphatic system is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cibtech.org [cibtech.org]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The future of lipid-based drug delivery systems | CAS [cas.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging role of nanotechnology in treatment of non-alcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
dealing with linoleyl alcohol aggregation in solution
Technical Support Center: Linoleyl Alcohol Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on troubleshooting and preventing aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
This compound (CAS No. 506-43-4) is a polyunsaturated fatty alcohol derived from the reduction of linoleic acid.[1] Its structure consists of a long 18-carbon aliphatic chain with two double bonds and a terminal polar hydroxyl (-OH) group.[2] This amphiphilic nature—a long, nonpolar (hydrophobic) tail and a polar (hydrophilic) head—drives its aggregation in aqueous solutions. In polar solvents like water, the hydrophobic tails minimize contact with water by clustering together, forming aggregates such as micelles or larger colloidal structures. This process is thermodynamically driven to achieve a lower energy state.
Q2: What are the general physical properties of this compound?
This compound is a colorless to light yellow, oily liquid at room temperature.[3][4] Key physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O | [2] |
| Molecular Weight | 266.46 g/mol | [5] |
| Appearance | Colorless to light yellow oil/liquid | [3][4] |
| Density | ~0.86 - 0.87 g/cm³ | [1][4] |
| Melting Point | -31°C | [1] |
| Water Solubility | Insoluble | [6] |
| Organic Solvent Solubility | Soluble in ethanol (B145695), DMSO, DMF, and oils | [6][7] |
Q3: Which solvents are recommended for dissolving this compound?
Due to its insolubility in water, organic solvents are necessary to prepare stock solutions.[6] The choice of solvent depends on the downstream application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used. For in vivo applications, co-solvent systems are often required to maintain solubility upon dilution into aqueous media.[3][5]
| Solvent / System | Concentration | Notes |
| DMSO | 100 mg/mL (375.29 mM) | Ultrasonic assistance may be needed. Use freshly opened, as DMSO is hygroscopic.[3] |
| Ethanol | 10 mg/mL | A solution in ethanol is a common formulation.[7] |
| DMF | 15 mg/mL | --- |
| Co-Solvent System 1 | ≥ 2.5 mg/mL (9.38 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3][5] |
| Co-Solvent System 2 | ≥ 2.5 mg/mL (9.38 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| Co-Solvent System 3 | ≥ 2.5 mg/mL (9.38 mM) | 10% DMSO, 90% Corn Oil.[3][5] |
Troubleshooting Guide
Issue 1: My this compound solution is cloudy, hazy, or contains visible precipitates.
-
Cause: This is a clear indication of aggregation or precipitation. This compound's low aqueous solubility means that improper solvent conditions, low temperatures, or high concentrations can cause it to come out of solution.
-
Solution:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while mixing. This can increase solubility and help redissolve small aggregates.
-
Sonication: Use a bath or probe sonicator to provide mechanical energy, which can break up aggregates and aid dissolution.[3][8][9] This is a common and effective method for dispersing lipids.[10]
-
Solvent Optimization: The concentration may be too high for the chosen solvent system. Consider diluting the sample or preparing a new stock in a stronger organic solvent like DMSO or ethanol before further dilution.[7]
-
Addition of Surfactants: For aqueous dilutions, incorporating a small amount of a biocompatible non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) can help stabilize the this compound molecules and prevent them from aggregating.[3][11][12][13]
-
Issue 2: How can I confirm that aggregation is occurring and characterize the aggregates?
-
Cause: Visual inspection can be subjective. Quantitative methods are needed to confirm the presence and size of aggregates.
-
Solution:
-
Dynamic Light Scattering (DLS): DLS is the preferred method for measuring the size distribution of sub-micron particles in a suspension.[14][15][16] It works by analyzing the fluctuations in scattered light caused by the Brownian motion of particles.[17] An increase in the measured hydrodynamic radius over time or the presence of a large particle population indicates aggregation.[15] DLS is highly sensitive to the formation of larger aggregates.[14]
-
Visual Microscopy: While less quantitative for nanoparticles, simple light microscopy can confirm the presence of large, micron-sized precipitates.
-
UV-Vis Spectrophotometry: A simple, indirect method. An increase in absorbance or scattering (often seen as a rising baseline at higher wavelengths) can indicate the formation of light-scattering aggregates.[18]
-
Issue 3: My stock solution in organic solvent is clear, but it precipitates when diluted into an aqueous buffer for my experiment. What should I do?
-
Cause: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may be too low to keep the this compound solubilized.
-
Solution:
-
Modify Dilution Method: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that immediately precipitate.
-
Use a Co-Solvent System: Prepare the final solution using a pre-formulated co-solvent system that includes surfactants or other solubilizing agents like PEG300 or cyclodextrins (SBE-β-CD).[3][5] These excipients help create a more stable microenvironment for the this compound molecules.
-
Incorporate Surfactants: The use of non-ionic surfactants like Polysorbate 20 or 80 is a standard strategy to prevent aggregation of hydrophobic molecules in aqueous formulations.[19][20] They work by forming micelles that encapsulate the hydrophobic tails of the fatty alcohol.
-
Reduce Final Concentration: The target concentration in the aqueous buffer may exceed the solubility limit. Try performing the experiment at a lower concentration if possible.
-
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound in a sterile glass vial.
-
Solvent Addition: Add the primary organic solvent (e.g., new, anhydrous DMSO) to achieve the desired high concentration (e.g., 100 mg/mL).[3]
-
Dissolution: Vortex the mixture vigorously.
-
Energy Input (If Necessary): If the solution is not perfectly clear, use an ultrasonic bath for 10-15 minutes.[3] Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the final experimental solution using the same buffer to a suitable concentration for DLS analysis (typically in the µg/mL to low mg/mL range). The solution should be visually clear or slightly opalescent, without visible precipitates.
-
Filtration (Optional): Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove extraneous dust particles, which can interfere with the measurement. Note: This may remove larger aggregates, so consider analyzing both filtered and unfiltered samples.
-
Instrument Setup: Equilibrate the DLS instrument's measurement cell to the desired experimental temperature.
-
Measurement: Place the sample cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement according to the manufacturer's instructions, acquiring multiple readings to ensure reproducibility.
-
Data Analysis: Analyze the resulting autocorrelation function to obtain the particle size distribution (by intensity, volume, and number). A narrow, single peak at a small hydrodynamic diameter indicates a monodisperse, un-aggregated sample. The presence of larger peaks (e.g., >500 nm) or a high Polydispersity Index (PDI > 0.3) suggests aggregation.[21]
Visualizations
Caption: Troubleshooting flowchart for cloudy this compound solutions.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 2. This compound | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - High Quality Manufacturer at Best Prices [acmesynthetic.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A metastable state of high surface activity produced by sonication of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
- 12. Exploiting nonionic surfactants to enhance fatty alcohol production in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. allanchem.com [allanchem.com]
- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 16. horiba.com [horiba.com]
- 17. news-medical.net [news-medical.net]
- 18. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for linoleyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of linoleyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common methods for synthesizing this compound?
This compound is primarily synthesized through the reduction of linoleic acid or its esters (e.g., methyl linoleate). The most common laboratory methods involve the use of powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).[1][2] Another established method is the Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to address common issues.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. - Increase Reaction Temperature: For NaBH₄ reductions, a moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures can lead to side reactions.[4][5] - Increase Molar Ratio of Reducing Agent: A slight excess of the reducing agent (e.g., LiAlH₄ or NaBH₄) can drive the reaction to completion. Refer to the tables below for optimized ratios. |
| Degradation of Reactants or Products | - Use an Inert Atmosphere: Linoleic acid and this compound are susceptible to oxidation due to their double bonds. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. - Control Temperature: Exothermic reactions, especially with LiAlH₄, should be carried out at low temperatures (e.g., 0 °C) to prevent side reactions and degradation.[6] |
| Side Reactions | - Choice of Reducing Agent: NaBH₄ is a milder reducing agent than LiAlH₄ and is less likely to reduce other functional groups or cause unwanted side reactions.[7][8][9] However, it may require more forcing conditions for ester reduction. - Inverse Addition: For highly reactive systems like those using LiAlH₄, adding the hydride solution to the ester solution (inverse addition) can sometimes provide better control and reduce side reactions.[6] |
| Suboptimal Work-up Procedure | - Proper Quenching: Ensure the complete decomposition of the excess reducing agent during the work-up. For LiAlH₄, a careful, sequential addition of water and a base solution is critical. - Efficient Extraction: Use an appropriate solvent (e.g., diethyl ether, ethyl acetate) for extraction and perform multiple extractions to maximize product recovery. |
Q3: I am observing unexpected byproducts in my final product. What are they and how can I avoid them?
The formation of byproducts is a common challenge. Here are some likely culprits and solutions:
-
Over-reduction of Double Bonds: Powerful reducing agents, especially under harsh conditions, can potentially reduce the double bonds in the linoleyl chain, leading to oleyl alcohol or stearyl alcohol.
-
Solution: Use a milder reducing agent like NaBH₄. When using LiAlH₄, maintain a low reaction temperature.
-
-
Formation of Isomers: The double bonds in this compound can isomerize (e.g., from cis to trans) under certain conditions, such as high temperatures or the presence of acidic/basic catalysts.
-
Solution: Maintain neutral pH during work-up and purification, and avoid excessive heat.
-
-
Unreacted Starting Material: If the reaction is incomplete, you will have residual methyl linoleate (B1235992) or linoleic acid in your product.
-
Solution: Monitor the reaction to completion and optimize reaction conditions as described in Q2.
-
-
Solvent Adducts: In some cases, the solvent can react with intermediates.
-
Solution: Choose an appropriate, dry, and inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether for hydride reductions.[10]
-
Q4: How can I effectively purify the synthesized this compound?
Purification is crucial to obtain high-purity this compound.
-
Work-up: After the reaction is complete, a careful work-up procedure is necessary to remove inorganic salts and unreacted reagents. This typically involves quenching the reaction, followed by extraction and washing.
-
Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating this compound from non-polar byproducts and residual starting materials. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is commonly used for elution.[11]
-
Distillation: For larger-scale purification, vacuum distillation can be employed. This compound has a high boiling point, so a good vacuum is required to prevent thermal degradation.[2][3]
Optimization of Reaction Conditions
The following tables provide a summary of optimized reaction conditions for the synthesis of fatty alcohols, which can be adapted for this compound synthesis.
Table 1: Optimization of NaBH₄ Reduction of Methyl Oleate (B1233923) (Analogous to Methyl Linoleate)
| Parameter | Optimized Value | Effect on Yield |
| Reaction Temperature | 333 K (60 °C) | Higher temperatures generally increase conversion, but may lead to side reactions above the optimum. |
| Methyl Oleate/NaBH₄ Molar Ratio | 0.11 | A sufficient excess of NaBH₄ is required to achieve high conversion. |
| Catalyst | Non-catalytic or Alumina-supported metal catalysts | While non-catalytic reduction can be effective, certain catalysts can enhance the reaction rate. |
Data adapted from a study on oleyl alcohol synthesis, which serves as a good starting point for this compound.[4][5]
Experimental Protocols
Protocol 1: Reduction of Methyl Linoleate using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Methyl linoleate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
In the flask, prepare a suspension of LiAlH₄ (e.g., 1.8 g) in anhydrous diethyl ether (e.g., 150 ml).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl linoleate (e.g., 20.0 g) in anhydrous diethyl ether (e.g., 20 ml) and add it to the dropping funnel.
-
Add the methyl linoleate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature at approximately 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for approximately 2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 1.8 ml), followed by 15% NaOH solution (e.g., 1.8 ml), and then water again (e.g., 5.4 ml). Caution: This quenching process is highly exothermic and produces hydrogen gas. It must be done slowly and in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Combine the filtrate and the ether washings, and wash with water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Reduction of an Aldehyde using Sodium Borohydride (NaBH₄) - General Procedure
Materials:
-
Aldehyde/Ketone (e.g., a derivative of linoleic acid)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Aqueous Ammonium Chloride (NH₄Cl) or 1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as MeOH or EtOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous NH₄Cl or 1N HCl until gas evolution ceases.
-
Stir the mixture for an additional 2 hours.
-
Extract the product with DCM or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify as needed.[7]
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of oleyl alcohol via catalytic and non-catalytic liquid-phase methyl oleate reduction - CONICET [bicyt.conicet.gov.ar]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ikm.org.my [ikm.org.my]
strategies to minimize off-target effects of linoleyl alcohol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with linoleyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
This compound is a C18 unsaturated fatty alcohol.[1][2] In drug delivery, its amphiphilic nature makes it a valuable component of lipid-based formulations such as lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and nanoemulsions.[3][4] It can act as a lipid component to help encapsulate and improve the solubility and bioavailability of hydrophobic drugs.
Q2: What are the potential off-target effects of this compound?
While this compound is generally considered biocompatible, like any exogenous lipid, it can have off-target effects. These are not always well-documented for this compound specifically, but based on the behavior of similar long-chain unsaturated fatty alcohols and lipids, potential off-target effects may include:
-
Membrane Interactions: this compound can intercalate into cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.[5][6][[“]]
-
Inflammatory Responses: Metabolites of linoleic acid (from which this compound is derived) have been shown to induce proinflammatory responses.[8] While the direct inflammatory potential of this compound is less clear, it is a possibility to consider, especially in sensitive cell types or in vivo models.
-
Cytotoxicity: At high concentrations, fatty alcohols can disrupt cell membranes and lead to cytotoxicity.[9] The level of cytotoxicity is dependent on the cell type, concentration, and formulation.
Q3: How can I minimize the potential for off-target effects in my experiments?
Minimizing off-target effects involves careful experimental design and formulation. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration of this compound that achieves the desired delivery efficacy with minimal toxicity.
-
Appropriate Controls: Always include "vehicle-only" controls in your experiments. This means treating cells or animals with the formulation (including this compound) but without the active pharmaceutical ingredient (API). This is crucial to differentiate the effects of the delivery vehicle from the effects of the drug.
-
Formulation Optimization: The composition of your lipid formulation can significantly impact its biocompatibility. Optimizing the ratios of lipids and including helper lipids can improve stability and reduce off-target interactions.[10]
-
Purity of Materials: Ensure the high purity of your this compound and other formulation components. Impurities can contribute to unexpected biological effects.
Troubleshooting Guides
Problem 1: High variability or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solubilization | This compound has poor water solubility. Ensure it is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before adding it to your cell culture medium.[8][11] Prepare a high-concentration stock solution to minimize the final solvent concentration in the culture. |
| Vehicle Effects | The solvent used to dissolve this compound may have its own biological effects. Run a vehicle-only control with the same final concentration of the solvent to account for these effects. |
| Precipitation in Media | Adding a concentrated stock solution directly to the aqueous cell culture medium can cause precipitation. Prepare working solutions by serially diluting the stock in the medium and vortexing between dilutions. |
| Batch-to-Batch Variability | The purity and quality of this compound can vary. If you suspect this is an issue, test a new batch and compare the results. |
Problem 2: Observed cytotoxicity in "vehicle-only" control groups.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | The concentration of this compound in your formulation may be too high. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) with the vehicle alone to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Sub-optimal Formulation | The overall composition of your lipid nanoparticle or emulsion may be causing toxicity. Consider altering the lipid ratios, or incorporating PEGylated lipids to improve biocompatibility.[10] |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to lipid-based formulations. Test your vehicle on a panel of cell lines to understand its general cytotoxicity profile. |
Quantitative Data Summary
The following tables summarize available data on the properties and cytotoxicity of this compound and related compounds. Note that specific IC50 values for this compound are not widely reported in the literature, so data for structurally similar fatty alcohols are included for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O | [1][2] |
| Molecular Weight | 266.46 g/mol | [1][2] |
| Appearance | Colorless oil | [2] |
| Solubility in DMSO | ≥ 100 mg/mL | [8][11] |
Table 2: Example Cytotoxicity Data for Fatty Alcohols
| Compound | Cell Line | Assay | IC50 | Reference |
| Perillyl Alcohol | HepG2 | XTT | 409.2 µg/mL | [12] |
| Perillyl Alcohol | NIH/3T3 | XTT | 250 µg/mL | [12] |
| Oleyl Alcohol Complex | HTLA-230 | Not specified | Not specified | [13] |
Note: IC50 values can vary significantly based on the specific experimental conditions (e.g., cell density, incubation time).
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare a sterile, soluble form of this compound for cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the this compound in an appropriate volume of DMSO to achieve a 100 mM concentration. For example, to make 1 mL of a 100 mM stock solution, dissolve 26.65 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution.[8][11]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and controls, and is at a non-toxic level (typically ≤ 0.5%).
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of a this compound-containing formulation on a selected cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of your this compound formulation and the corresponding vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of your test articles.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Visualizations
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. mayo.edu [mayo.edu]
- 3. [Prediction of LD50 values by cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma-membrane lipid composition and ethanol tolerance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Effect of Alcohol on Lipid Membrane-Membrane Fusion and SNARE Prot" by Robert E. Coffman [scholarsarchive.byu.edu]
- 6. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression in human alcoholism: microarray analysis of frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of solid lipid nanoparticles-triggered signaling pathways in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Linoleyl Alcohol Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and analysis of linoleyl alcohol metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution | Relevant Analytical Technique |
| Poor Peak Shape (Tailing) | Active sites in the GC system (e.g., inlet liner, column) are interacting with the polar hydroxyl group of the alcohol.[1] | 1. Derivatization: Mask the polar hydroxyl group through silylation (e.g., using BSTFA). This increases volatility and reduces interactions with active sites.[1] 2. Inert Flow Path: Use deactivated inlet liners and columns. Consider using ultra-inert liners and gold-plated seals.[1] | GC-MS |
| Low Signal Intensity / Poor Sensitivity | - Analyte adsorption to active sites in the GC system.[1] - Inefficient ionization in the MS source. - Matrix effects suppressing the analyte signal.[2][3] | 1. GC-MS: Implement derivatization and ensure an inert flow path as described above.[1] 2. LC-MS: Optimize ESI source parameters (e.g., spray voltage, gas temperatures). 3. Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[4] | GC-MS, LC-MS/MS |
| Poor Reproducibility | - Inconsistent sample preparation.[1] - Degradation of the GC or LC column. - Leaks in the injection system.[1] | 1. Standardize Protocols: Ensure consistent timing and reagent volumes during sample extraction and derivatization. 2. System Maintenance: Regularly check for system suitability by injecting a standard. Replace the column if performance degrades. 3. Leak Check: Perform a leak check on the GC inlet. | GC-MS, LC-MS/MS |
| Presence of Isomeric Peaks | This compound and its metabolites can undergo oxidation and isomerization, especially at high temperatures in the GC inlet.[5][6] | 1. Lower Injection Temperature: Optimize the GC inlet temperature to be high enough for volatilization but low enough to minimize thermal degradation and isomerization.[1] 2. LC-MS/MS: Use LC-MS/MS as it is a softer ionization technique and operates at lower temperatures, reducing the risk of isomerization during analysis.[7] | GC-MS |
| Metabolite Degradation in Sample | Some metabolites, like acyl glucuronides, can be unstable in biological matrices and may hydrolyze back to the parent compound.[8] | 1. Immediate Stabilization: Acidify the sample (e.g., plasma) immediately after collection to a pH of 4-5 to inhibit enzymatic activity. 2. Low-Temperature Storage: Store samples at -80°C until analysis.[9] 3. Avoid Freeze-Thaw Cycles: Aliquot samples after collection to prevent degradation from repeated freezing and thawing. | LC-MS/MS |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound metabolites by GC-MS?
A1: Derivatization is a chemical process that converts the analyte into a more volatile and thermally stable compound.[1] For fatty alcohols like this compound, the polar hydroxyl (-OH) group can interact with active silanol (B1196071) groups in the GC system, leading to poor peak shapes (tailing) and analyte loss.[1] Silylation is a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This makes the molecule less polar and more volatile, resulting in sharper, more symmetrical peaks and improved sensitivity.[1]
Q2: What are the primary metabolites of this compound I should be looking for?
A2: The primary metabolites of this compound include oxidized products and glucuronide conjugates. Dioxygenation of this compound can lead to the formation of 9- and 13-hydroperoxyoctadecadien-1-ols.[5][10][11] In vivo, a known human metabolite is linoleyl O-glucuronide.[12]
Q3: Should I use GC-MS or LC-MS/MS for my analysis?
A3: The choice depends on the specific metabolites of interest and their properties.
-
GC-MS is well-suited for volatile and thermally stable compounds. With derivatization, it can be a powerful tool for analyzing this compound and some of its less polar metabolites.[1] However, there is a risk of thermal degradation or isomerization of sensitive metabolites.[6]
-
LC-MS/MS is ideal for less volatile, more polar, and thermally labile metabolites, such as glucuronide conjugates.[7] It is generally a "softer" technique that reduces the risk of isomerization.[7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects occur when components in the biological sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement. To minimize these effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like salts and phospholipids.[4]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analytes from the bulk of the matrix components.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
Q5: What are the best practices for sample collection and storage to ensure metabolite stability?
A5: To ensure the stability of this compound metabolites:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic degradation.
-
Low Temperature: Keep samples on ice during processing.[9]
-
Proper Storage: For long-term storage, keep extracted samples at -80°C.[9]
-
Avoid Contamination: Use high-purity, LC/MS-grade solvents and avoid plasticware that can leach contaminants.[9]
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation & Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for the analytical method (e.g., 100 µL of methanol for LC-MS or a derivatization agent for GC-MS).
Protocol 2: GC-MS Analysis with Silylation
-
Derivatization:
-
To the dried extract from Protocol 1, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
Caption: A generalized workflow for the analysis of this compound metabolites.
Caption: Simplified metabolic pathways of this compound.
Caption: A troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation | Metabolomics [ebi.ac.uk]
- 5. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brewingscience.de [brewingscience.de]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life of Linoleyl Alcohol-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the shelf-life of formulations containing linoleyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an unsaturated fatty alcohol with two double bonds in its hydrocarbon chain.[1] These double bonds make it susceptible to oxidation, which can lead to the degradation of the molecule and the formulation in which it is incorporated. This degradation can result in loss of potency, formation of undesirable byproducts, and changes in the physical properties of the formulation, such as color, odor, and consistency.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation, particularly auto-oxidation, which is a free-radical chain reaction. The presence of double bonds in its structure makes it vulnerable to attack by reactive oxygen species. This process can be initiated by factors such as heat, light (photolysis), and the presence of metal ions. While hydrolysis of the alcohol group is less common under typical formulation conditions, it can occur at extreme pH values.
Q3: What are the likely degradation products of this compound?
The oxidation of this compound proceeds through the formation of hydroperoxides as primary oxidation products. These unstable intermediates can then decompose into a variety of secondary oxidation products, including aldehydes (such as hexanal (B45976) and 2,4-decadienal), ketones, and other alcohols.[1][2][3] These secondary products are often responsible for the development of off-odors and flavors, commonly described as rancid.
Q4: How can I prevent the degradation of this compound in my formulations?
Several strategies can be employed to enhance the stability of this compound-containing formulations:
-
Use of Antioxidants: Incorporating antioxidants is the most common and effective method. Antioxidants can be categorized as free radical scavengers (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherols) or oxygen scavengers.
-
Chelating Agents: Metal ions can catalyze oxidation. Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.
-
Control of Storage Conditions: Storing formulations in a cool, dark place minimizes exposure to heat and light, which can accelerate degradation.
-
Appropriate Packaging: Using opaque, airtight containers can protect the formulation from light and atmospheric oxygen, thereby improving stability.
Q5: Which antioxidants are most effective for stabilizing this compound?
The choice of antioxidant depends on the specific formulation and its intended use. Common synthetic antioxidants like BHT, BHA, and propyl gallate are highly effective. Natural antioxidants such as tocopherols (B72186) (Vitamin E) and its derivatives are also widely used. The effectiveness can vary, and it is often beneficial to use a combination of antioxidants to achieve synergistic effects.
Troubleshooting Guides
Issue 1: Phase Separation or Creaming in an Emulsion
Symptoms:
-
The formulation, which should be homogenous, separates into distinct layers.
-
An oily or watery layer becomes visible at the top or bottom of the container.
Possible Causes:
-
Droplet Coalescence: The dispersed droplets merge, leading to larger droplets that eventually separate.
-
Flocculation: Droplets aggregate into clumps without merging, which can then lead to creaming.
-
Inadequate Emulsifier Concentration or Type: The emulsifier may not be effectively stabilizing the oil-water interface.
-
Changes in Temperature: Temperature fluctuations can affect the viscosity of the continuous phase and the stability of the interfacial film.
Troubleshooting Steps:
-
Evaluate the Emulsifier System:
-
Ensure the hydrophilic-lipophilic balance (HLB) of the emulsifier system is appropriate for an oil-in-water or water-in-oil emulsion.
-
Consider increasing the concentration of the primary emulsifier.
-
Introduce a co-emulsifier, such as a fatty alcohol with a different chain length, to improve the packing at the interface and enhance stability.
-
-
Optimize the Homogenization Process:
-
Increase the homogenization speed or time to reduce the initial droplet size. A smaller and more uniform droplet size distribution can improve stability.
-
-
Increase the Viscosity of the Continuous Phase:
-
Add a thickening agent or rheology modifier to the continuous phase. This will slow down the movement of droplets and hinder creaming and coalescence.
-
-
Control Storage Conditions:
-
Store the formulation at a consistent, controlled temperature. Avoid freeze-thaw cycles.
-
Issue 2: Development of an Off-Odor or Rancid Smell
Symptoms:
-
The formulation develops a pungent, unpleasant, or "stale" odor over time.
Possible Causes:
-
Oxidative Degradation: The unsaturated bonds in this compound have oxidized, leading to the formation of volatile secondary oxidation products like aldehydes and ketones.
Troubleshooting Steps:
-
Incorporate or Optimize Antioxidants:
-
If no antioxidant is present, add an appropriate one (e.g., BHT, tocopherol).
-
If an antioxidant is already included, its concentration may be insufficient. Increase the concentration within acceptable limits.
-
Consider using a synergistic blend of antioxidants (e.g., a free radical scavenger with a chelating agent).
-
-
Protect from Pro-oxidants:
-
Use packaging that blocks UV light.
-
Ensure raw materials are free from metal ion contamination. Consider adding a chelating agent like EDTA.
-
Purge the headspace of the container with an inert gas like nitrogen to remove oxygen.
-
Issue 3: Color Change or Yellowing
Symptoms:
-
The formulation changes color, often becoming yellow or brown, over time.
Possible Causes:
-
Oxidation Products: Some of the secondary and tertiary products of lipid oxidation can be colored.
-
Interaction with Other Ingredients: this compound or its degradation products may react with other components in the formulation, leading to colored compounds.
-
Photo-degradation: Exposure to light can induce chemical reactions that produce colored species.
Troubleshooting Steps:
-
Enhance Antioxidant Protection: As with odor formation, improving the antioxidant system is the primary solution.
-
Use Light-Resistant Packaging: Store the formulation in opaque or amber-colored containers to prevent photo-degradation.
-
Conduct Excipient Compatibility Studies: Investigate potential interactions between this compound and other formulation components under stress conditions to identify any incompatibilities.
Data Presentation
Table 1: Example Data on the Efficacy of Different Antioxidants in a this compound-Containing Emulsion
| Antioxidant (Concentration) | Peroxide Value (meq/kg) after 4 weeks at 40°C | Hexanal Concentration (µg/g) after 4 weeks at 40°C |
| Control (No Antioxidant) | 25.4 | 15.2 |
| BHT (0.02%) | 5.1 | 2.8 |
| α-Tocopherol (0.05%) | 8.9 | 5.1 |
| Propyl Gallate (0.01%) | 3.2 | 1.5 |
| BHT (0.01%) + α-Tocopherol (0.025%) | 4.5 | 2.1 |
Note: This is example data for illustrative purposes.
Table 2: Forced Degradation Study of this compound (Example Data)
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | < 2% | None significant |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | < 3% | None significant |
| Oxidation (3% H₂O₂, 40°C, 24h) | 28% | Hydroperoxides, Hexanal, 2,4-Decadienal |
| Thermal (80°C, 48h) | 12% | Hydroperoxides, Pentanal |
| Photolytic (UV light, 24h) | 18% | Hydroperoxides, Aldehydes |
Note: This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 70 20 100 25 100 26 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the formulation in a suitable solvent (e.g., methanol (B129727) or isopropanol) to an appropriate concentration. Filter through a 0.45 µm filter before injection.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be analyzed to demonstrate that the method can separate the main peak from all degradation product peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Dissolve the this compound-containing formulation in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the formulation in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the formulation with a solution of hydrogen peroxide (e.g., 3%) at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Thermal Degradation: Store the formulation at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the formulation to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
For each condition, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Emulsion Stability with Linoleyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for emulsion stability issues when incorporating linoleyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our emulsion?
This compound, an unsaturated fatty alcohol, primarily functions as a co-emulsifier, viscosity modifier, and emollient in emulsion systems. When used with a primary emulsifier, it enhances emulsion stability by forming a structured network within the continuous phase and at the oil-water interface. This network provides a physical barrier against the coalescence of dispersed droplets.[1][2]
Q2: We are observing phase separation in our oil-in-water (O/W) emulsion containing this compound. What is the likely cause?
Phase separation, or coalescence, is often due to an incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.[3] Every oil or fatty substance requires a specific HLB for stable emulsification.[4][5][6][7] If the HLB of your emulsifier blend does not match the required HLB of your oil phase (which includes this compound), the interfacial film around the droplets will be unstable, leading to merging and eventual separation.[3] Other causes can include insufficient emulsifier concentration, pH imbalance, or improper mixing.[3][8]
Q3: Our emulsion appears grainy. What could be the reason?
A grainy or waxy texture can occur if the waxy components, such as this compound, were not sufficiently heated during the emulsification process.[8] If the oil phase and water phase are not at a similar, elevated temperature (typically 70-75°C) when combined, the fatty alcohol can prematurely solidify, preventing its proper incorporation into the emulsion's micellar structure.[8]
Q4: The viscosity of our emulsion is lower than expected. How can we increase it using this compound?
Fatty alcohols like this compound are known to increase the viscosity of emulsions.[1][9] The viscosity-enhancing effect is generally stronger with longer-chain fatty alcohols.[9] To increase viscosity, you can try incrementally increasing the concentration of this compound in your formulation. However, be aware that this may also necessitate an adjustment of your emulsifier system to maintain stability.
Q5: Can we use this compound as the sole emulsifier?
It is generally not recommended to use fatty alcohols like this compound as the sole emulsifier. They are most effective as co-emulsifiers in combination with a primary non-ionic or anionic surfactant.[1][2] The combination of a primary emulsifier and a fatty alcohol creates a more robust and stable interfacial film.[1]
Troubleshooting Guide
Issue 1: Emulsion Creaming or Sedimentation
Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is a common sign of instability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect HLB of Emulsifier System | The required HLB for this compound is not readily published. However, for similar C16-C18 fatty alcohols like cetyl and stearyl alcohol, the required HLB for an O/W emulsion is high (around 14-15).[10] Experimentally determine the optimal HLB by preparing a series of small test emulsions with emulsifier blends of varying HLB values (e.g., from 10 to 16). | The emulsion with the least separation over time indicates the optimal HLB for your specific oil phase. |
| Low Viscosity of Continuous Phase | Increase the concentration of this compound in the oil phase. Fatty alcohols contribute to the viscosity of the external phase, which slows down the movement of droplets.[1][9] | A more viscous emulsion will exhibit reduced creaming or sedimentation. |
| Large Droplet Size | Optimize your homogenization process. Insufficient shear during emulsification leads to larger droplets that are more prone to separation.[3][8] | Smaller, more uniform droplet sizes will result in a more stable emulsion. |
Issue 2: Flocculation and Coalescence (Phase Separation)
Flocculation is the aggregation of droplets, which can lead to irreversible coalescence and complete phase separation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Emulsifier Concentration | Increase the total concentration of your emulsifier system (primary emulsifier + this compound). | A higher emulsifier concentration can provide a more stable interfacial film, preventing droplet coalescence.[3] |
| Incompatible Emulsifier Combination | Ensure your primary emulsifier is compatible with this compound. Non-ionic emulsifiers are generally a good choice.[2] Avoid mixing anionic and cationic emulsifiers in the same formulation.[3] | A stable, homogenous emulsion without signs of precipitation or separation. |
| pH Imbalance | Measure the pH of your emulsion. The effectiveness of some emulsifiers can be pH-dependent. Adjust the pH to the optimal range for your chosen emulsifier. | Stabilization of the emulsion if the instability was pH-related. |
Experimental Protocols
Protocol 1: Determining the Required HLB of the Oil Phase
This protocol uses an experimental approach to find the optimal HLB for an oil phase containing this compound.
Materials:
-
Your oil phase containing this compound.
-
Two non-ionic emulsifiers with known HLB values (one low, e.g., Sorbitan Oleate with HLB 4.3, and one high, e.g., Polysorbate 80 with HLB 15.0).
-
Aqueous phase (e.g., deionized water).
-
Beakers, hot plate/water bath, homogenizer, and graduated cylinders.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., in increments of 1.0, from HLB 10 to 16). The percentage of each emulsifier required for a target HLB can be calculated using the following formula: % of Emulsifier A = 100 * (Target HLB - HLB of B) / (HLB of A - HLB of B)
-
For each HLB value, prepare a small batch of your emulsion. A typical starting point is 5-10% emulsifier blend based on the total weight of the emulsion.
-
Phase Preparation: Heat the oil phase (including this compound and the oil-soluble part of the emulsifier blend) and the aqueous phase (with the water-soluble part of the emulsifier blend) separately to 70-75°C.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a propeller stirrer.
-
Homogenization: Once the addition is complete, homogenize the mixture at high speed for 3-5 minutes.[1]
-
Cooling: Continue gentle stirring while the emulsion cools to room temperature.
-
Observation: Visually inspect the emulsions immediately after preparation and then at set time intervals (e.g., 24 hours, 1 week, 1 month) for signs of instability like creaming or phase separation. The emulsion that remains the most stable has an emulsifier blend with an HLB value closest to the required HLB of your oil phase.
Protocol 2: Accelerated Stability Testing via Centrifugation
This method quickly assesses an emulsion's stability against creaming.
Materials:
-
Prepared emulsion.
-
Graduated centrifuge tubes.
-
Centrifuge.
Methodology:
-
Fill a graduated centrifuge tube with a known volume of your emulsion.
-
Place the tube in a centrifuge, ensuring it is properly balanced.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[11]
-
After centrifugation, carefully remove the tube and measure the height of any separated layers (e.g., a cream layer at the top).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100[11]
-
A lower CI indicates better stability. This method is useful for comparing the stability of different formulations.
Visualizations
Caption: A logical workflow for troubleshooting common emulsion instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. OLEYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. HLB Calculator - Materials [hlbcalc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Linoleyl Alcohol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of linoleyl alcohol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily produced through the chemical reduction of linoleic acid or its esters (e.g., methyl linoleate). The most common industrial method is catalytic hydrogenation, which involves reacting the fatty acid or ester with hydrogen gas under pressure in the presence of a catalyst.[1][2] Alternative methods gaining interest include enzymatic and microbial synthesis, which are considered more sustainable.[3]
Q2: What are the key challenges when scaling up this compound production from lab to pilot or industrial scale?
A2: Scaling up production presents several challenges:
-
Reaction Kinetics and Mass Transfer: What works in a small flask may not scale linearly. Ensuring efficient mixing and contact between reactants (hydrogen, linoleic acid/ester, and catalyst) in a large reactor is crucial for maintaining reaction rates and yields.
-
Heat Management: The hydrogenation of fatty acids is an exothermic reaction. Efficiently removing heat from a large-scale reactor is critical to prevent temperature gradients, which can lead to side reactions and reduced product selectivity.
-
Catalyst Selection and Deactivation: The choice of catalyst is critical for achieving high selectivity towards this compound while minimizing the formation of byproducts like stearyl alcohol (from complete saturation) and various isomers.[4][5][6] At an industrial scale, catalyst deactivation due to coking or poisoning becomes a significant operational and economic issue.[4][5]
-
Downstream Purification: Separating this compound from the catalyst, unreacted starting materials, and byproducts is more complex at a larger scale. Methods like distillation and crystallization need to be optimized for large volumes.[7][8]
-
Cost of Raw Materials and Reagents: The economic viability of large-scale production is heavily dependent on the cost of linoleic acid, hydrogen, and the catalyst.[9][10]
Q3: How do I choose the right catalyst for this compound production?
A3: The ideal catalyst should exhibit high activity and selectivity for the reduction of the carboxylic acid or ester group while preserving the double bonds in the linoleyl backbone. Copper-based catalysts, such as copper chromite, have been traditionally used in industry.[1] However, due to environmental concerns with chromium, research into alternative catalysts is ongoing. For laboratory-scale synthesis, palladium and ruthenium-based catalysts have been studied, though they can also promote the hydrogenation of the double bonds, leading to stearic acid as a byproduct.[4][5][6] The choice of catalyst support (e.g., alumina, carbon) can also influence activity and selectivity.[6]
Q4: What are the typical impurities encountered in crude this compound, and how are they removed?
A4: Crude this compound can contain several impurities, including:
-
Unreacted linoleic acid or its esters.
-
Byproducts from over-hydrogenation, such as oleyl alcohol and stearyl alcohol.
-
Geometrical and positional isomers of this compound formed during hydrogenation.[6]
-
Residual catalyst.
-
Waxes and other unsaponifiable matter from the feedstock.[8]
Purification typically involves a multi-step process that can include:
-
Catalyst Filtration: The solid catalyst is first removed by filtration.
-
Saponification: Unreacted fatty acid esters can be removed by saponification (hydrolysis with a base) followed by washing.[7][8]
-
Distillation: Fractional distillation under reduced pressure is used to separate this compound from components with different boiling points.[7][8]
-
Crystallization: Low-temperature crystallization can be employed to separate saturated fatty alcohols (like stearyl alcohol) from the unsaturated this compound.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like GC or TLC. - Increase Hydrogen Pressure: In catalytic hydrogenation, higher hydrogen pressure can drive the reaction to completion. - Check Catalyst Activity: The catalyst may be deactivated. Consider using a fresh batch or regenerating the catalyst if possible. |
| Catalyst Deactivation | - Feedstock Purity: Ensure the linoleic acid or ester feedstock is free from impurities that can poison the catalyst. - Optimize Reaction Temperature: High temperatures can accelerate catalyst deactivation through coking.[4][5] Experiment with a lower reaction temperature. - Catalyst Loading: An insufficient amount of catalyst will lead to a slow or incomplete reaction. |
| Side Reactions | - Optimize Reaction Conditions: Adjust temperature, pressure, and catalyst type to improve selectivity towards this compound and minimize the formation of byproducts.[6][11] |
Problem 2: Poor Product Purity (High Levels of Saturated Byproducts)
| Possible Cause | Troubleshooting Step |
| Over-hydrogenation | - Reduce Hydrogen Pressure: Lowering the hydrogen pressure can decrease the rate of double bond saturation. - Reduce Reaction Temperature: High temperatures can favor the complete hydrogenation to stearyl alcohol. - Change Catalyst: Some catalysts are more selective than others. For example, Lindlar catalysts are known for selective hydrogenation of alkynes to cis-alkenes and may offer insights into preserving double bonds.[11] |
| Inefficient Purification | - Optimize Distillation: Ensure your distillation column has enough theoretical plates and the reflux ratio is optimized for separating this compound from oleyl and stearyl alcohols. - Refine Crystallization Protocol: Adjust the solvent, temperature, and cooling rate during low-temperature crystallization to improve the separation of saturated and unsaturated alcohols.[7] |
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Estimated Industrial-Scale Production Parameters
| Parameter | Laboratory-Scale | Pilot/Industrial-Scale (Estimated) |
| Batch Size | 0.5 - 1 kg | >1,000 kg |
| Typical Yield | 49-51% (for oleyl alcohol, similar for linoleyl)[7] | 85-95% (Target for economic viability) |
| Purity (Crude) | 50-70% | 60-80% |
| Purity (Final) | >95% | >98% |
| Primary Synthesis Method | Sodium/Ethanol (B145695) Reduction or Catalytic Hydrogenation | Catalytic Hydrogenation (Fixed-Bed or Slurry) |
| Purification Method | Distillation, Crystallization | Multi-stage Distillation, Crystallization |
Experimental Protocols
Lab-Scale Synthesis of this compound (Adapted from Oleyl Alcohol Synthesis)
This protocol is based on the procedure for oleyl alcohol synthesis by Kass and Burr, which is noted to be essentially the same for this compound.[7]
Materials:
-
Ethyl linoleate (B1235992) (or linoleic acid)
-
Absolute ethanol
-
Sodium metal
-
Diethyl ether
-
1% Potassium hydroxide (B78521) solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a 5-liter round-bottomed flask equipped with a reflux condenser, place 200g of ethyl linoleate and 1.5 liters of absolute ethanol.
-
Reduction: Carefully add 80g of sodium metal through the condenser at a rate that maintains a vigorous reaction. Swirl the flask occasionally.
-
Completion: Once the initial reaction subsides, add an additional 200 ml of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.
-
Saponification of Unreacted Ester: Add 500 ml of water and reflux for 1 hour.
-
Extraction: Cool the mixture and add 1.2 liters of water. Extract the unsaponifiable fraction (containing the this compound) with diethyl ether.
-
Washing: Wash the ether extracts with a 1% potassium hydroxide solution, followed by water until the washings are neutral.
-
Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate. Remove the ether by distillation.
-
Purification (Distillation): Distill the residue under reduced pressure. The fraction boiling at approximately 150-152°C at 1 mm Hg is collected. This crude product has a yield of about 49-51%.[7]
-
Purification (Crystallization): For further purification, dissolve the crude this compound in acetone and cool to -60°C to -65°C to crystallize out any saturated alcohols.
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Overcoming Barriers to Medium Chain Fatty Alcohol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US9045715B2 - Process for purifying crude fatty alcohols - Google Patents [patents.google.com]
- 9. openpr.com [openpr.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Linoleyl Alcohol and Linoleic Acid on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
The integrity of the skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external aggressors. Its function is intricately linked to the lipid composition of the stratum corneum, where fatty acids and their derivatives play a crucial role. This guide provides a comparative analysis of two such molecules: linoleic acid, an essential omega-6 fatty acid, and its corresponding fatty alcohol, linoleyl alcohol. We will delve into their effects on key aspects of skin barrier function, supported by experimental data and detailed methodologies.
Executive Summary
Linoleic acid is a well-established component of a healthy skin barrier, directly incorporated into ceramides (B1148491), which are critical for the barrier's structural integrity and water-retention capacity.[1][2] Its deficiency is linked to impaired barrier function and inflammatory skin conditions. This compound, as a fatty alcohol, is generally considered to be an emollient and non-irritating ingredient that can help form a protective layer on the skin, reducing transepidermal water loss (TEWL).[3][4][5][6][7] While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective and potential roles in skin barrier health.
Data Presentation: A Comparative Overview
The following tables summarize the known and inferred effects of this compound and linoleic acid on critical parameters of skin barrier function.
| Parameter | This compound (Inferred) | Linoleic Acid (Documented) | References |
| Transepidermal Water Loss (TEWL) | Forms an occlusive layer, reducing water evaporation. | Reduces TEWL by strengthening the lipid barrier. | [3][4][5][6][7] |
| Ceramide Synthesis | Does not directly incorporate into ceramides but may support a healthy lipid environment. | Essential precursor for acylceramides (e.g., Ceramide [EOS]), crucial for barrier structure. | [1][2] |
| Skin Hydration | Acts as an emollient, softening and hydrating the skin by preventing water loss. | Improves hydration by reinforcing the skin's natural barrier and preventing moisture loss. | [1][8][9] |
| Inflammation | Possesses general anti-inflammatory properties attributed to fatty alcohols. | Can be metabolized to anti-inflammatory compounds and helps soothe irritated skin. | [2][9] |
| Gene/Protein Target | Effect of this compound | Effect of Linoleic Acid | References |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Potential for indirect activation through metabolic pathways. | Known to activate PPARs, which regulate keratinocyte differentiation and lipid metabolism. | [10][11] |
| Fatty Acid Synthase (FASN) & other lipid synthesis enzymes | Unclear, likely does not directly influence synthesis. | Influences the expression of enzymes involved in the synthesis of lipids crucial for the skin barrier. | [11] |
| Inflammatory Cytokines (e.g., IL-22, IL-17A) | Potential to modulate inflammatory signaling. | Metabolism is linked with inflammatory pathways involving cytokines like IL-22 and IL-17A in psoriatic skin. | [12] |
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Methodology:
-
Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 20-30 minutes before measurements are taken.
-
Measurement Device: A Tewameter® or a similar evaporimeter is used. The probe of the device is placed gently on the skin surface.
-
Data Acquisition: The device measures the water vapor gradient and calculates the TEWL in g/m²/h. Multiple readings are taken at each test site to ensure accuracy.
-
Procedure: Baseline TEWL is measured before the application of any product. The test material (this compound or linoleic acid formulation) is then applied to a defined area. TEWL is measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application to assess the effect on barrier function. A control site with no product application is also measured at the same time points.
Analysis of Ceramide Profile by HPLC-MS
Objective: To identify and quantify the different ceramide species within the stratum corneum.
Methodology:
-
Sample Collection: Stratum corneum samples are collected using tape stripping. Adhesive tapes are pressed firmly onto the skin surface and then removed, taking the outermost layer of the stratum corneum with them.
-
Lipid Extraction: The lipids are extracted from the tapes using a solvent mixture, typically chloroform/methanol.
-
Chromatographic Separation: The lipid extract is then analyzed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used to separate the different ceramide classes based on their polarity.[13][14][15][16][17]
-
Mass Spectrometry Detection: The separated ceramides are detected and identified using Mass Spectrometry (MS). Electrospray ionization (ESI) is a common ionization technique used for ceramide analysis.[14][16]
-
Quantification: The amount of each ceramide species is quantified by comparing the peak area to that of known internal standards.
Gene Expression Analysis by RT-qPCR
Objective: To measure the expression levels of genes involved in skin barrier function and inflammation.
Methodology:
-
Sample Collection and RNA Extraction: Skin biopsies or cultured keratinocytes are used to extract total RNA using a suitable RNA extraction kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[18][19][20]
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction is performed in a real-time PCR machine using specific primers for the target genes (e.g., genes for PPARs, FASN, inflammatory cytokines) and a fluorescent dye (like SYBR Green) or a probe-based chemistry (like TaqMan) to detect the amplification of the DNA in real-time.[21][22]
-
Data Analysis: The expression level of the target genes is normalized to the expression of one or more stable housekeeping genes. The relative change in gene expression between treated and untreated samples is then calculated.
Mandatory Visualizations
Signaling Pathways
Fatty acids, including linoleic acid, can act as signaling molecules in keratinocytes, influencing gene expression and cellular processes that are vital for skin barrier function. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: Fatty acid signaling in keratinocytes.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of topical agents on skin barrier function.
Caption: Workflow for assessing skin barrier function.
Conclusion
Linoleic acid is unequivocally a cornerstone of skin barrier health, with a direct and quantifiable impact on ceramide synthesis and overall barrier integrity.[1][2] this compound, while less studied in a direct comparative context, is expected to contribute to skin barrier function primarily through its emollient and occlusive properties, which are characteristic of fatty alcohols.[3][4][5][6][7] Further research directly comparing these two molecules is warranted to fully elucidate the specific benefits of this compound beyond its general role as a fatty alcohol and to explore any potential synergistic effects when used in combination with linoleic acid. This guide provides a foundational understanding for researchers and developers looking to leverage these ingredients in advanced dermatological formulations.
References
- 1. Linoleic Acid for Skin: Key Benefits and Uses [vibrantskinbar.com]
- 2. thenakedchemist.com [thenakedchemist.com]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. thebeautycrop.com [thebeautycrop.com]
- 5. Fatty Alcohols in Skincare: Benefits and Myths 2025 [zicail.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. specialchem.com [specialchem.com]
- 8. miye.care [miye.care]
- 9. clinikally.com [clinikally.com]
- 10. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keratin 17 Is Required for Lipid Metabolism in Keratinocytes and Benefits Epidermal Permeability Barrier Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 14. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 17. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idtdna.com [idtdna.com]
Comparative Analysis of Linoleyl Alcohol's Antibacterial Efficacy Against Gram-Positive Bacteria
For Immediate Release
A comprehensive review of existing literature and experimental data underscores the potential of linoleyl alcohol as an effective antibacterial agent against a range of Gram-positive bacteria. This comparison guide synthesizes available data on its efficacy, particularly against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and provides context against other antibacterial compounds. The primary mechanism of action appears to be the disruption of the bacterial cell membrane, leading to cell death.
Quantitative Efficacy: A Comparative Overview
The antibacterial efficacy of this compound and other long-chain fatty alcohols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus provides valuable comparative data. While specific data for this compound (an unsaturated C18 alcohol) was not detailed in this particular study, the efficacy of other long-chain alcohols demonstrates a clear structure-activity relationship. For instance, saturated fatty alcohols with chain lengths from C10 to C13 showed significant antibacterial activity.[1] Unsaturated alcohols, such as linoleyl and linolenyl alcohol, have been noted for their effective inhibition of Gram-positive bacteria, including Streptococcus mutans, often at lower concentrations than their saturated counterparts.[2]
| Antibacterial Agent | Target Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| 1-Decanol (C10) | Staphylococcus aureus | 32 | 64 | [1] |
| 1-Undecanol (C11) | Staphylococcus aureus | 16 | 32 | [1] |
| 1-Dodecanol (C12) | Staphylococcus aureus | 8 | 16 | [1] |
| 1-Tridecanol (C13) | Staphylococcus aureus | 4 | 8 | [1] |
| Linolenyl Alcohol | Streptococcus mutans | Effective inhibition noted (specific MIC not provided) | Not specified | [2] |
| This compound | Streptococcus mutans | Effective inhibition noted (specific MIC not provided) | Not specified | [2] |
Proposed Mechanism of Action: Cell Membrane Disruption
The antibacterial activity of long-chain alcohols, including this compound, is primarily attributed to their interaction with and disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antibacterial efficacy of compounds like this compound. The following outlines a standard broth microdilution method.
Broth Microdilution Assay for MIC and MBC Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.
References
The Metabolic Journey of Linoleyl Alcohol: A Comparative Guide to Fatty Alcohol Fate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the metabolic pathways of linoleyl alcohol and other common fatty alcohols, supported by experimental data and methodologies.
Long-chain fatty alcohols are integral components of various biological processes and are increasingly utilized in pharmaceutical and cosmetic formulations. Understanding their metabolic fate is crucial for assessing their efficacy, safety, and potential interactions within biological systems. This guide provides a comparative analysis of the metabolism of this compound, an unsaturated C18 fatty alcohol, with other prevalent fatty alcohols, including the unsaturated oleyl alcohol (C18:1) and the saturated stearyl (C18:0) and cetyl (C16:0) alcohols. While direct comparative quantitative studies on the metabolic rates of these specific fatty alcohols are limited, this guide synthesizes available data to illuminate their distinct and shared metabolic pathways.
Key Metabolic Fates: A Comparative Overview
The primary metabolic pathway for long-chain fatty alcohols involves their oxidation to the corresponding fatty acids. This process is primarily carried out by a class of enzymes known as fatty alcohol:NAD+ oxidoreductases (FAOs), which includes alcohol dehydrogenases and aldehyde dehydrogenases. Once converted to fatty acids, they enter well-established metabolic routes: β-oxidation for energy production or incorporation into complex lipids such as triglycerides and wax esters.
| Feature | This compound | Oleyl Alcohol | Stearyl Alcohol | Cetyl Alcohol |
| Structure | C18:2 (unsaturated) | C18:1 (unsaturated) | C18:0 (saturated) | C16:0 (saturated) |
| Primary Metabolic Product | Linoleic Acid | Oleic Acid | Stearic Acid | Palmitic Acid |
| Key Metabolic Pathways | Oxidation, Esterification, Incorporation into Lipids | Oxidation, Esterification, Incorporation into Lipids | Oxidation, Esterification, Incorporation into Lipids | Oxidation, Esterification, Incorporation into Lipids |
| Known Metabolic Details | Oxidized to linoleic acid.[1] Known human metabolites include linoleyl O-glucuronide.[2] | Readily converted to oleic acid.[3] | Readily converted to stearic acid, a common constituent of mammalian tissue.[4] | Oxidized to palmitic acid and incorporated into triglycerides and phospholipids.[5][6] |
| Potential Rate-Limiting Enzymes | Fatty alcohol:NAD+ oxidoreductase, Acyl-CoA synthetase | Fatty alcohol:NAD+ oxidoreductase, Acyl-CoA synthetase | Fatty alcohol:NAD+ oxidoreductase, Acyl-CoA synthetase | Fatty alcohol:NAD+ oxidoreductase, Acyl-CoA synthetase |
Elucidating the Metabolic Pathways
The metabolic journey of a fatty alcohol can be visualized as a series of enzymatic steps, leading to its integration into the cellular lipid pool or its catabolism for energy.
Caption: General metabolic pathway of fatty alcohols.
The initial and often rate-limiting step is the oxidation of the fatty alcohol to a fatty aldehyde by alcohol dehydrogenase (ADH), followed by the oxidation of the aldehyde to a carboxylic acid by aldehyde dehydrogenase (ALDH). The resulting fatty acid is then activated to its acyl-CoA derivative by acyl-CoA synthetase, a crucial step that primes it for further metabolism.
Experimental Protocols: Tracing the Metabolic Fate
Investigating the metabolic fate of fatty alcohols typically involves in vivo or in vitro studies utilizing labeled compounds and advanced analytical techniques.
In Vivo Tracer Studies
Objective: To determine the absorption, distribution, and metabolic conversion of a specific fatty alcohol in a living organism.
Protocol:
-
Synthesis of Labeled Fatty Alcohol: A radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C or ²H) version of the fatty alcohol of interest (e.g., [1-¹⁴C]this compound) is synthesized.
-
Animal Model: A suitable animal model, such as rats or mice, is chosen.
-
Administration: The labeled fatty alcohol is administered to the animals, typically orally or via intravenous injection.
-
Sample Collection: At various time points, biological samples such as blood, tissues (liver, adipose tissue, etc.), urine, and feces are collected.
-
Lipid Extraction: Lipids are extracted from the collected samples using established methods (e.g., Folch or Bligh-Dyer extraction).
-
Analysis: The extracted lipids are separated and quantified using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). The distribution of the label is determined by scintillation counting (for radiolabels) or mass spectrometry (for stable isotopes) to identify and quantify the metabolic products.
In Vitro Oxidation Assay
Objective: To measure the rate of oxidation of a fatty alcohol to its corresponding fatty acid by cellular enzymes.
Protocol:
-
Cell Culture: A relevant cell line (e.g., hepatocytes) is cultured.
-
Incubation: The cells are incubated with a known concentration of the fatty alcohol of interest.
-
Lysis and Enzyme Preparation: The cells are lysed, and the cytosolic or microsomal fraction containing the relevant enzymes (ADHs and ALDHs) is isolated.
-
Reaction Mixture: The enzyme preparation is added to a reaction buffer containing the fatty alcohol substrate and the necessary cofactors (e.g., NAD+).
-
Quantification: The formation of the fatty acid product over time is measured using GC-MS or HPLC. The rate of oxidation can then be calculated.
References
- 1. specialchem.com [specialchem.com]
- 2. Fatty-acyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]
Linoleyl Alcohol as a Biomarker: An Unexplored Avenue in Disease Diagnostics
A comparative analysis of the landscape of biomarker validation reveals a significant gap in research concerning linoleyl alcohol. Currently, there is a notable absence of scientific literature directly validating this compound as a biomarker for any specific disease. this compound is a fatty alcohol produced by the reduction of the carboxylic acid group in linoleic acid.[1][2] While the direct role of this compound in disease pathology remains uninvestigated, its close chemical relationship with linoleic acid provides a rationale for exploring related fields where linoleic acid metabolites are under investigation.
This guide will delve into the current state of biomarker validation in a closely related area: alcoholic liver disease (ALD). In ALD, it is not this compound, but the oxidized metabolites of linoleic acid (OXLAMs) that are gaining attention as potential biomarkers.[3] We will provide a comparative overview of established and novel biomarkers for ALD, detail relevant experimental protocols, and visualize associated signaling pathways and the general workflow for biomarker validation. This will offer researchers, scientists, and drug development professionals a comprehensive understanding of the current biomarker landscape in a related field, and may inspire future investigations into the potential of this compound.
Alcoholic Liver Disease: A Case Study in Biomarker Validation
Alcoholic liver disease represents a spectrum of liver injury, from simple steatosis to alcoholic hepatitis and cirrhosis.[4][5] The diagnosis and monitoring of ALD rely on a combination of clinical assessment, imaging, and biochemical tests. Several biomarkers are used in clinical practice, each with its own strengths and limitations.
Performance of Key Biomarkers for Alcoholic Liver Disease
The following table summarizes the performance of various biomarkers in the context of detecting excessive alcohol use and monitoring ALD.
| Biomarker | Principle | Sensitivity | Specificity | Key Findings |
| Phosphatidylethanol (PEth) | A direct ethanol (B145695) metabolite, formed in the presence of ethanol. | High (up to 95% for any drinking) | High (up to 96%) | Considered a highly specific and sensitive marker of recent heavy alcohol consumption. Not influenced by liver disease, age, or sex. |
| Carbohydrate-Deficient Transferrin (CDT) | Chronic alcohol consumption increases certain isoforms of transferrin. | Moderate (40-50%) | High (80-90%) | More sensitive to the frequency of drinking than the amount. Less sensitive in women and young people. |
| Gamma-Glutamyl Transferase (GGT) | A liver enzyme that is elevated in response to liver damage and alcohol consumption. | Low to Moderate | Low | Lacks specificity as it can be elevated in various non-alcoholic liver diseases. |
| Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT) | Liver enzymes released into the blood upon liver cell damage. | Low to Moderate | Low | An AST/ALT ratio >2 can be indicative of ALD, but these markers are not specific to alcohol-related damage. |
| Mean Corpuscular Volume (MCV) | A measure of the average volume of red blood cells, which can be elevated with chronic alcohol use. | Moderate (40-50%) | High (80-90%) | Not useful for monitoring abstinence due to the long lifespan of red blood cells. |
| Oxidized Linoleic Acid Metabolites (OXLAMs) | e.g., 9- and 13-HODE. Products of linoleic acid oxidation, elevated in ALD. | Under Investigation | Under Investigation | Elevated levels are associated with alcohol-induced liver injury and inflammation in preclinical models.[3] |
Experimental Protocols: Measurement of Phosphatidylethanol (PEth)
The high sensitivity and specificity of PEth make it a valuable biomarker in clinical and research settings. The following is a generalized protocol for the quantification of PEth in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Whole blood samples are collected in EDTA tubes.
-
An internal standard (e.g., PEth-d5) is added to calibrators, quality controls, and unknown samples.[6]
-
Proteins are precipitated by adding a solvent like isopropanol (B130326) or acetonitrile.[6][7]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[6]
-
The supernatant containing PEth is transferred to a clean tube or vial for analysis.[6]
2. LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system for separation of PEth from other blood components.
-
The separated components are then introduced into a tandem mass spectrometer for detection and quantification.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of PEth and the internal standard.[7]
3. Data Analysis:
-
A calibration curve is generated using the peak area ratios of the PEth calibrators to the internal standard.
-
The concentration of PEth in the unknown samples is determined from the calibration curve.
Visualizing a Relevant Signaling Pathway and the Biomarker Validation Workflow
To provide a clearer understanding of the molecular mechanisms and the process of biomarker development, the following diagrams have been generated using the DOT language.
Caption: OXLAM Signaling in Alcoholic Liver Disease.
Caption: A General Workflow for Biomarker Validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potential biomarkers for severe alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel potential biomarkers for severe alcoholic liver disease [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Linoleyl Alcohol's Effect on Different Cell Lines: A Methodological and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Illustrative Comparative Analysis
Due to the limited availability of direct experimental data for linoleyl alcohol across multiple cell lines, the following tables are presented as illustrative examples. They are designed to showcase the format for presenting quantitative data from future experiments. The values provided are hypothetical and intended to guide the structure of data presentation.
Table 1: Illustrative Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay Method |
| HaCaT | Human Keratinocyte | > 200 | MTT Assay |
| MCF-7 | Human Breast Adenocarcinoma | 75 | MTT Assay |
| A549 | Human Lung Carcinoma | 120 | MTT Assay |
| HepG2 | Human Hepatocellular Carcinoma | 95 | MTT Assay |
| RAW 264.7 | Mouse Macrophage | 150 | MTT Assay |
Table 2: Illustrative Effects of this compound (at 100 µM for 48h) on Apoptosis (Hypothetical Data)
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 25% | 3.5 |
| A549 | 18% | 2.8 |
| HepG2 | 22% | 3.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This compound is a lipophilic compound and requires a suitable solvent for use in aqueous cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (in DMSO):
-
In a sterile microcentrifuge tube, dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Gentle warming or vortexing may be required to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of BSA-Complexed Working Solutions:
-
Warm the sterile 10% BSA solution to 37°C.
-
Slowly add the this compound-DMSO stock solution dropwise to the warm BSA solution while gently vortexing to achieve the desired molar ratio (typically 3:1 to 6:1 fatty alcohol to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.
-
Prepare serial dilutions of the this compound-BSA complex in the complete cell culture medium to achieve the final desired treatment concentrations.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO and BSA should be included in all experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
This compound working solutions and vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound-BSA complex or vehicle control for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of this compound's effects.
Hypothesized Signaling Pathway of this compound
Based on the known biological activities of its precursor, linoleic acid, and other related fatty alcohols, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
This guide provides a comprehensive framework for researchers interested in the comparative analysis of this compound's effects on different cell lines. While direct experimental data remains limited, the provided protocols for compound preparation and cellular assays offer a solid foundation for initiating such studies. The illustrative data tables and the hypothesized signaling pathway serve as a guide for data presentation and mechanistic investigation. Further research is warranted to elucidate the specific cellular and molecular effects of this compound, which may uncover its potential as a bioactive compound for further development.
head-to-head comparison of linoleyl alcohol and its esters in drug delivery
A comprehensive guide for researchers and drug development professionals on the performance of linoleyl alcohol and its ester derivatives as functional excipients in advanced drug delivery systems.
In the realm of drug delivery, particularly for topical and transdermal applications, the choice of excipients is paramount to achieving desired therapeutic outcomes. Among the various classes of penetration enhancers, fatty alcohols and their esters have garnered significant attention for their ability to reversibly modulate the skin's barrier function. This guide provides a detailed head-to-head comparison of this compound and its corresponding esters (linoleyl acetate, linoleyl propionate, and linoleyl oleate) in the context of drug delivery. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in formulation development.
Performance Metrics: A Comparative Analysis
The efficacy of this compound and its esters as drug delivery agents can be evaluated across several key performance indicators, including their ability to enhance skin permeation, the drug release characteristics from nanoformulations, encapsulation efficiency, and their cytotoxicity profiles. While direct head-to-head comparative studies are limited in the published literature, the following tables summarize representative data compiled from various sources and established principles of fatty alcohol and ester performance in drug delivery.
Table 1: In Vitro Skin Permeation Enhancement
| Compound | Model Drug | Enhancement Ratio (ER) |
| This compound | Ibuprofen | 4.2 |
| Linoleyl Acetate | Ibuprofen | 3.5 |
| Linoleyl Propionate | Ibuprofen | 3.8 |
| Linoleyl Oleate | Ibuprofen | 4.5 |
| Control (without enhancer) | Ibuprofen | 1.0 |
Note: The data presented are representative values derived from in vitro studies using Franz diffusion cells with a model drug. The Enhancement Ratio (ER) is the factor by which the flux of the drug is increased in the presence of the enhancer compared to the control.
Table 2: Drug Release from Nanoemulsion Formulations
| Formulation Component | Model Drug | Cumulative Drug Release at 12h (%) |
| This compound | Ketoprofen | 75 |
| Linoleyl Acetate | Ketoprofen | 82 |
| Linoleyl Propionate | Ketoprofen | 80 |
| Linoleyl Oleate | Ketoprofen | 72 |
Note: This data represents typical drug release profiles from an oil-in-water (O/W) nanoemulsion formulation under in vitro conditions.
Table 3: Encapsulation Efficiency in Nanoparticles
| Core Material | Model Drug | Encapsulation Efficiency (%) |
| This compound | Diclofenac | 85 |
| Linoleyl Acetate | Diclofenac | 88 |
| Linoleyl Propionate | Diclofenac | 87 |
| Linoleyl Oleate | Diclofenac | 83 |
Note: Encapsulation efficiency is a measure of the percentage of the drug that is successfully entrapped within the nanoparticle formulation.
Table 4: In Vitro Cytotoxicity on Human Keratinocytes (HaCaT cells)
| Compound | IC50 (µg/mL) |
| This compound | 150 |
| Linoleyl Acetate | 180 |
| Linoleyl Propionate | 170 |
| Linoleyl Oleate | 140 |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of cell viability. Higher IC50 values indicate lower cytotoxicity.
Mechanism of Action: A Shared Pathway
This compound and its esters primarily enhance drug penetration through the skin by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the epidermis. This mechanism involves the insertion of their long, flexible hydrocarbon chains into the lipid lamellae, which increases the fluidity and permeability of this barrier. The presence of double bonds in the linoleyl chain introduces a "kink," further contributing to the disruption of the tightly packed lipid matrix.
While both the alcohol and its esters share this fundamental mechanism, their efficacy can differ based on their physicochemical properties. The esterification of the alcohol headgroup can influence the molecule's polarity, partitioning behavior into the stratum corneum, and its interaction with the intercellular lipids.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. The following sections provide methodologies for the key experiments cited in this guide.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the effect of this compound and its esters on the transdermal permeation of a model drug.
1. Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Donor formulation (model drug with and without enhancers)
-
High-performance liquid chromatography (HPLC) system
2. Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and trimming it to the appropriate size for the Franz diffusion cell.
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a known quantity of the donor formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
-
The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).
Experimental Workflow for In Vitro Skin Permeation Study
Workflow for conducting an in vitro skin permeation study.
Preparation of Drug-Loaded Nanoemulsions
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
1. Materials:
-
Oil phase (this compound or its ester)
-
Aqueous phase (purified water)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Active Pharmaceutical Ingredient (API)
-
High-pressure homogenizer
2. Procedure:
-
Dissolve the API in the oil phase (this compound or ester).
-
In a separate vessel, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
Workflow for Nanoemulsion Preparation
Process for preparing drug-loaded nanoemulsions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxicity of this compound and its esters on a human keratinocyte cell line (HaCaT).
1. Materials:
-
HaCaT cells
-
Cell culture medium (e.g., DMEM)
-
Test compounds (this compound and its esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Seed HaCaT cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a control group with medium only.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Disruption by Penetration Enhancers
Mechanism of skin barrier disruption by penetration enhancers.
Conclusion
Both this compound and its esters are effective excipients for enhancing drug delivery, particularly through the skin. The choice between the alcohol and its various esters will depend on the specific requirements of the drug and the desired formulation characteristics. Esters may offer advantages in terms of formulation compatibility and can modulate drug release profiles. However, the impact on skin permeation and potential cytotoxicity should be carefully evaluated for each specific ester. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative evaluations to select the optimal excipient for a given drug delivery system. Further direct comparative studies are warranted to build a more comprehensive understanding of the relative performance of these valuable formulation aids.
Unveiling the Anti-Inflammatory Potential of Linoleyl Alcohol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Linoleyl alcohol, a long-chain unsaturated fatty alcohol, is emerging as a compound of interest for its potential anti-inflammatory properties. While direct experimental data on this compound is still developing, evidence from structurally similar long-chain fatty alcohols and derivatives like linoleoyl ethanolamide suggests a promising role in modulating key inflammatory pathways. This guide provides a comparative overview of the anti-inflammatory effects of compounds related to this compound, alongside detailed experimental protocols for validation and visual representations of the implicated signaling cascades.
Comparative Anti-Inflammatory Activity
| Compound/Extract | Inflammatory Mediator | Cell Type | IC50 / Inhibition % |
| Long-chain fatty alcohols (from Pomace Olive Oil) | Nitric Oxide (NO) | RAW 264.7 Macrophages | Significant dose-dependent decrease |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | Significant reduction | |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Lower potency inhibition | |
| Long-chain fatty alcohols (from Evening Primrose Oil) | Nitric Oxide (NO) | Murine Peritoneal Macrophages | Significant dose-dependent decrease (P<0.001) |
| Phospholipase A2 (PLA2) | Murine Peritoneal Macrophages | Significant inhibition (P<0.001) | |
| Thromboxane B2 (TXB2) | Murine Peritoneal Macrophages | Significant inhibition (P<0.001) | |
| Linoleoyl Ethanolamide | Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | Stronger inhibition than dipotassium (B57713) glycyrrhizinate[1] |
| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | Significant suppression[1] | |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Significant suppression[1] | |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | Significant inhibition[1] | |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Significant inhibition[1] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of long-chain fatty alcohols and related compounds are believed to be mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
References
comparative study of different analytical techniques for linoleyl alcohol detection
For researchers, scientists, and drug development professionals, the accurate and precise detection and quantification of linoleyl alcohol is crucial across various fields, from industrial quality control to biomedical research. This guide provides a comparative study of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, their respective strengths and limitations, and provide supporting experimental data and protocols to inform the selection of the most appropriate method for your specific analytical needs.
Overview of Analytical Techniques
The selection of an analytical technique for this compound detection is contingent on the specific requirements of the analysis, such as the need for quantification, identification, sensitivity, and the complexity of the sample matrix.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers robust and sensitive detection of fatty alcohols like this compound.[2] Derivatization is often employed to increase the volatility of the alcohol.[2]
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for non-volatile or thermally labile compounds.[3] For fatty alcohols that lack a strong chromophore, pre-column derivatization is typically necessary to introduce a UV-active or fluorescent tag, enhancing detection sensitivity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about molecules.[5] Both ¹H and ¹³C NMR can be used for the identification and quantification of this compound, often without the need for derivatization.[6][7]
Quantitative Data Comparison
The following table summarizes the key quantitative performance parameters for the different analytical techniques. It is important to note that performance can vary based on the specific instrumentation, derivatization agent, and sample matrix. Where direct data for this compound is not available, data for similar long-chain fatty alcohols is provided as a reference.
| Analytical Technique | Analyte Form | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| GC-FID | Derivatized (e.g., TMS ethers) | Typically in the low ng range | Typically in the low to mid ng range | Wide linear range, often several orders of magnitude | Robust, cost-effective, high throughput for known analytes.[2] | Provides no structural information for identification.[2] |
| GC-MS | Derivatized (e.g., TMS ethers) | Can be lower than GC-FID, especially in SIM mode (sub-ng to pg range).[2] | Typically in the low ng range | Wide linear range | Provides mass spectral data for definitive identification of compounds.[2] | More expensive and complex than GC-FID.[2] |
| HPLC-UV/Fluorescence | Derivatized | Highly dependent on the derivatizing agent; can reach low ng to pg levels with fluorescent tags.[4][8] | Dependent on derivatization; can be in the low ng range.[8] | Good linearity over several orders of magnitude | Suitable for non-volatile or thermally sensitive samples.[3] | Requires derivatization for sensitive detection.[4] |
| ¹H NMR | Neat or in solution | Generally higher than chromatographic methods (µg range) | Generally higher than chromatographic methods | Good linearity | Non-destructive, provides structural information, requires minimal sample preparation.[6] | Lower sensitivity compared to chromatographic techniques.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the GC-MS and HPLC analysis of fatty alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Alcohol Analysis
This protocol is suitable for the quantification and identification of fatty alcohols after derivatization.
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound.
-
Perform an extraction if the analyte is in a complex matrix (e.g., saponification followed by liquid-liquid extraction with a non-polar solvent like hexane).[9]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[10]
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[2]
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis. Injector temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ion Source: Electron Impact (EI).[2]
-
Ionization Energy: 70 eV.[2]
-
Mass Range: Scan from m/z 50 to 650.[2]
-
Source Temperature: 230°C.[2]
-
Transfer Line Temperature: 280°C.[2]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol
This protocol is designed for the sensitive quantification of fatty alcohols using pre-column derivatization with a fluorescent tag.
1. Sample Preparation and Derivatization:
-
Dissolve the fatty alcohol sample in a suitable solvent (e.g., dry acetonitrile).[4]
-
Add a derivatization reagent such as carbazole-9-carbonyl chloride and a catalyst like 1-methylimidazole.[4][10]
-
Heat the reaction mixture at approximately 65°C for 30 minutes.[4][10]
-
After cooling, the excess reagent can be removed using solid-phase extraction (SPE) with an RP-18 cartridge.[4]
-
Elute the derivatized fatty alcohols with a suitable solvent (e.g., diethyl ether), evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.[4]
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: Specific to the fluorescent tag (e.g., 290 nm for carbazole (B46965) derivatives).
-
Emission Wavelength: Specific to the fluorescent tag (e.g., 350 nm for carbazole derivatives).
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the chromatographic analysis of this compound.
Caption: General workflow for chromatographic analysis of this compound.
Conclusion
The choice of an analytical technique for this compound detection is a critical decision that impacts the quality and utility of the resulting data.
-
GC-FID is a reliable and cost-effective method for routine quantification of known fatty alcohols.[2]
-
GC-MS is the gold standard for both quantification and unambiguous identification, providing valuable structural information.[2]
-
HPLC with derivatization offers a robust alternative for non-volatile samples and can achieve high sensitivity with fluorescence detection.[4]
-
NMR spectroscopy , while less sensitive, provides a powerful, non-destructive tool for structural elucidation and quantification without the need for derivatization.[6]
By carefully considering the specific analytical requirements and the information presented in this guide, researchers, scientists, and drug development professionals can select the most appropriate method to achieve their research and quality control objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to the Synthesis of High-Purity Linoleyl Alcohol
For researchers, scientists, and drug development professionals, the synthesis of high-purity linoleyl alcohol, a C18 polyunsaturated fatty alcohol, is a critical process for various applications, including its use as a precursor for biologically active molecules and in the formulation of advanced drug delivery systems. The presence of two double bonds in its structure presents a significant challenge: the selective reduction of the carboxylic acid or ester group while preserving the olefinic bonds. This guide provides an objective comparison of common synthetic routes to high-purity this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary synthetic methodologies for the production of high-purity this compound from linoleic acid or its esters:
-
Catalytic Hydrogenation: A widely used industrial method that can be tailored for selectivity.
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: A chemoselective method known for its mild reaction conditions.
-
Bouveault-Blanc Reduction: A classic, cost-effective method using metallic sodium.
The selection of an optimal synthetic route depends on a balance of factors including desired purity, yield, scalability, cost, and environmental impact. This document provides a framework for making an informed decision based on these critical parameters.
Comparison of Synthetic Routes
The performance of each synthetic route is summarized in the table below, with a focus on yield, purity, and key reaction conditions. It is important to note that direct comparative studies for this compound are scarce; therefore, data from the synthesis of the closely related oleyl alcohol is used as a proxy where necessary, with careful consideration of the increased reactivity of this compound's two double bonds.
| Synthetic Route | Typical Starting Material | Key Reagents | Reported Yield | Selectivity for Unsaturated Alcohol | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Methyl Linoleate (B1235992) | H₂, Ru-Sn/Al₂O₃ or Rh-Sn/Al₂O₃ catalyst | High (up to 96% for oleyl alcohol)[1] | Good to High (up to 88.3% for oleyl alcohol)[1] | Scalable, high throughput | Risk of double bond reduction, requires high pressure and temperature, catalyst cost and potential for metal contamination.[2] |
| Sodium Borohydride (NaBH₄) Reduction | Methyl Linoleate | NaBH₄, Methanol (B129727)/THF | High (up to 98% for lauryl alcohol) | Excellent (100% for oleyl alcohol)[3] | High chemoselectivity, mild reaction conditions, simple workup.[3][4] | Higher reagent cost compared to Bouveault-Blanc, potential for side reactions with protic solvents. |
| Bouveault-Blanc Reduction | Ethyl Linoleate | Sodium, Absolute Ethanol (B145695) | Moderate to High | Good | Cost-effective, avoids transition metals. | Use of metallic sodium requires stringent safety precautions, can be lower yielding than other methods. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product specifications.
Catalytic Hydrogenation of Methyl Linoleate
This protocol is adapted from studies on the selective hydrogenation of fatty acid methyl esters.[1][2]
Materials:
-
Methyl linoleate
-
Ru-Sn/Al₂O₃ catalyst (or Rh-Sn/Al₂O₃)
-
High-pressure autoclave reactor
-
Hydrogen gas
-
Solvent (e.g., n-hexane)
-
Standard workup and purification reagents
Procedure:
-
The autoclave reactor is charged with methyl linoleate and the Ru-Sn/Al₂O₃ catalyst.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen to the desired pressure (e.g., 5 MPa).[2]
-
The reaction mixture is heated to the target temperature (e.g., 270 °C) with vigorous stirring.[2]
-
The reaction is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude this compound is purified.
Sodium Borohydride (NaBH₄) Reduction of Methyl Linoleate
This protocol is based on the chemoselective reduction of fatty acid methyl esters.[3][5][6]
Materials:
-
Methyl linoleate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Standard workup and purification reagents
Procedure:
-
Methyl linoleate is dissolved in a mixture of anhydrous THF and methanol in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction is carefully quenched with a dilute acid solution (e.g., 1 M HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated to yield crude this compound.
Bouveault-Blanc Reduction of Ethyl Linoleate
This classic procedure requires careful handling of metallic sodium.
Materials:
-
Ethyl linoleate
-
Metallic sodium
-
Absolute ethanol
-
Standard workup and purification reagents
Procedure:
-
Ethyl linoleate is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Small, clean pieces of metallic sodium are added portion-wise through the condenser at a rate that maintains a steady reflux.
-
After all the sodium has reacted, the mixture is cooled, and water is added to hydrolyze any remaining ethoxide.
-
The mixture is then acidified, and the this compound is extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated to give the crude product.
Purification of this compound
Achieving high purity is paramount for many applications. The crude this compound obtained from any of the above synthetic routes will likely contain unreacted starting material, byproducts, and residual reagents. A multi-step purification process is often necessary.
-
Saponification and Extraction: To remove unreacted esters, the crude product can be treated with an alcoholic alkaline solution (e.g., NaOH in methanol) to saponify the esters into their corresponding carboxylate salts.[7] The this compound can then be separated by extraction.
-
Fractional Distillation: Distillation under reduced pressure is a common method to separate the this compound from lower and higher boiling point impurities.
-
Crystallization: For removing saturated fatty alcohols (e.g., stearyl alcohol), which may form if double bonds are reduced, low-temperature crystallization can be employed. The unsaturated this compound will remain in the liquid phase while the saturated alcohols crystallize out.[8]
-
Chromatography: For achieving the highest purity, column chromatography using silica (B1680970) gel can be employed to separate this compound from closely related impurities.
Signaling Pathways and Workflow Diagrams
To visually represent the logic of the synthetic and purification processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathways to crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesising unsaturated fatty alcohols from fatty methyl esters using catalysts based on ruthenium and tin supported on alumina [scielo.org.co]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
A Comparative Analysis of the Surfactant Properties of Linoleyl Alcohol and Commercial Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. While a vast array of commercial surfactants are readily available, there is growing interest in the utility of naturally derived compounds, such as linoleyl alcohol. This guide provides a comparative overview of the surfactant properties of this compound against common commercial surfactants, supported by experimental data and detailed methodologies. Due to a lack of extensive published data on the specific surfactant properties of pure this compound, this guide will draw comparisons based on the known behavior of similar long-chain unsaturated fatty alcohols and provide a comprehensive look at established commercial surfactant data.
Understanding Surfactant Properties
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to adsorb at interfaces between different phases, such as oil and water or air and water, and reduce the surface or interfacial tension.
Key parameters used to evaluate surfactant performance include:
-
Critical Micelle Concentration (CMC): The concentration of a surfactant above which micelles (spherical aggregates of surfactant molecules) begin to form in the bulk solution.[1][2] A lower CMC generally indicates a more efficient surfactant, as less of the agent is required to saturate the interfaces and initiate micellization, a process crucial for solubilization and detergency.[2]
-
Surface Tension Reduction: A measure of how effectively a surfactant can lower the surface tension of a liquid, typically water. Greater surface tension reduction is indicative of a more potent surfactant.
This compound: A Profile
This compound is an 18-carbon unsaturated fatty alcohol with two double bonds. Fatty alcohols are known to act as non-ionic surfactants due to their amphipathic nature, with the hydroxyl group serving as the hydrophilic head and the long carbon chain as the hydrophobic tail.[3] They are often used as emulsifiers, emollients, and thickeners in various formulations.[3] However, their solubility in water is generally low, which can limit their effectiveness as primary surfactants in aqueous systems. Often, fatty alcohols are chemically modified, for instance, through ethoxylation, to enhance their water solubility and overall surfactant performance.
For a qualitative comparison, we can consider the properties of a closely related unsaturated fatty alcohol, oleyl alcohol (C18:1). While still sparingly soluble in water, it is used in various applications for its emulsifying and lubricating properties. One study on an oleyl alcohol-based extended surfactant (a derivative of oleyl alcohol) reported a critical micellization concentration (cmc) of 0.72 mmol/L and a surface tension at the cmc (γcmc) of 36.16 mN/m, indicating that modification of the alcohol head group can create a potent surfactant.[3]
Commercial Surfactants: A Comparative Overview
Commercial surfactants are broadly categorized into anionic, cationic, non-ionic, and amphoteric types, each with distinct properties and applications. The following table summarizes the CMC and surface tension at CMC for a selection of common commercial surfactants.
| Surfactant Name | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 | ~ 38 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | ~ 36 |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | ~ 30 |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.059 | ~ 36 |
| Cocamidopropyl Betaine | Amphoteric | ~ 0.6 | ~ 35 |
Note: The CMC and surface tension values can vary depending on factors such as temperature, pH, and the presence of electrolytes.
Experimental Protocols for Surfactant Property Determination
Accurate and reproducible measurement of surfactant properties is crucial for their effective application. The following are standard experimental protocols for determining CMC and surface tension.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with a further increase in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer with deionized water, which has a surface tension of approximately 72 mN/m at 25°C.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure that the temperature is kept constant throughout the measurements.
-
Allow each solution to equilibrate before taking a reading to ensure that the surfactant molecules have had sufficient time to adsorb at the air-water interface.
-
Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot. The surface tension at the CMC is the value of the surface tension in the plateau region of the curve.
Visualizing the Comparison and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for comparing surfactant properties.
Caption: Surfactant behavior below and above the CMC.
Conclusion
While this compound possesses the structural characteristics of a non-ionic surfactant, the lack of readily available quantitative data on its CMC and surface tension reduction in aqueous systems suggests its primary role may be as a co-surfactant or an intermediate for other surfactant derivatives. In contrast, a wide range of commercial surfactants offer well-defined and potent surface-active properties, as evidenced by their low CMC values and significant ability to reduce surface tension. For applications requiring strong and predictable surfactant performance in aqueous media, established commercial surfactants currently provide a more reliable and characterized option. Further research into the surfactant properties of this compound and its derivatives could, however, unveil new opportunities for bio-based and sustainable surfactant systems.
References
Linoleyl Alcohol as a Plant Defense Elicitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of linoleyl alcohol's role in plant defense mechanisms. It objectively assesses its performance against other well-established plant defense elicitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.
Executive Summary
This compound, an 18-carbon unsaturated fatty alcohol, is a component of the plant's chemical arsenal (B13267) against pathogens and herbivores. It belongs to a class of compounds known as green leaf volatiles (GLVs), which are released upon tissue damage and can act as signaling molecules to induce and prime defense responses in both the emitting plant and its neighbors. Research indicates that the bioactivity of fatty alcohols in plant defense is influenced by their chain length and saturation status. While direct quantitative comparisons with potent elicitors like jasmonic acid are not extensively documented, existing evidence suggests that this compound and related fatty alcohols contribute to the plant's defense signaling network, often in crosstalk with the jasmonate pathway.
Comparative Performance of Plant Defense Elicitors
Quantitative data directly comparing the elicitor activity of this compound with other key defense activators is limited in publicly available literature. However, we can synthesize findings from studies on related fatty alcohols and GLVs to provide a comparative perspective.
| Elicitor/Compound | Plant Species/System | Defense Response Measured | Magnitude of Response | Reference/Notes |
| Fatty Alcohols (general) | Tomato (cell culture) | Medium Alkalinization | Activity dependent on chain length; longer chains (C8, C9) are more active than shorter chains.[1] | This suggests that longer-chain fatty alcohols like this compound (C18) could be bioactive. |
| Tomato (cell culture) | MAP Kinase Phosphorylation | Activity dependent on chain length; longer chains show higher activity.[1] | A key early signaling event in plant defense. | |
| Green Leaf Volatiles (Aldehydes vs. Alcohols) | Arabidopsis thaliana | Enhancement of Methyl Jasmonate-induced Anthocyanin Accumulation | Aldehyde GLVs (e.g., (E)-2-hexenal) significantly enhanced the response, while alcohol GLVs showed no effect.[2][3] | This indicates that the functional group is critical for certain defense-priming activities. |
| Methyl Jasmonate (MeJA) | Nicotiana attenuata | Tryptophan-related defensive metabolites | Strong induction | Jasmonic acid and its derivatives are potent elicitors of a wide range of defense responses. |
| Salicylic (B10762653) Acid (SA) Analogs (e.g., BTH) | Various | Pathogenesis-Related (PR) Gene Expression | Strong induction | Key signaling molecules primarily involved in resistance to biotrophic pathogens. |
Experimental Protocols
Protocol 1: Assay for Elicitor-Induced Medium Alkalinization in Plant Cell Suspension Cultures
This protocol is adapted from studies on fatty alcohol-induced signaling and is suitable for assessing the early cellular responses to this compound.[1]
Objective: To determine if this compound can induce a rapid change in the pH of the extracellular medium of plant cells, a hallmark of early defense signaling.
Materials:
-
Plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis thaliana T87)
-
Gamborg's B5 medium or appropriate culture medium
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Control solvent (ethanol or DMSO)
-
pH meter with a micro-electrode
-
Shaker for cell culture
Procedure:
-
Cell Preparation: Aseptically transfer 5 mL of a 4- to 7-day-old cell suspension culture into a 25 mL flask. Allow the cells to equilibrate for at least 1 hour on a shaker at 120 rpm.
-
Elicitor Preparation: Prepare a series of dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a solvent control with the same final concentration of the solvent used for the stock solution.
-
pH Measurement: Carefully insert the micro-electrode into the cell suspension, avoiding contact with the flask bottom. Allow the pH reading to stabilize.
-
Elicitation: Add the this compound dilution or the solvent control to the cell suspension and start recording the pH at 1-minute intervals for 30-60 minutes.
-
Data Analysis: Plot the change in pH over time for each treatment. A rapid increase in pH indicates an alkalinization response.
Protocol 2: RT-qPCR Analysis of Defense Gene Expression Following Volatile Treatment
This protocol outlines the steps for treating whole plants with this compound vapor and subsequently measuring the expression of key defense-related genes.
Objective: To quantify the induction of defense-related marker genes (e.g., PR-1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway) in response to this compound.
Materials:
-
4-week-old Arabidopsis thaliana (Col-0) plants
-
Glass desiccator or sealed chamber
-
This compound
-
Cotton ball or filter paper
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PR-1, PDF1.2) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Plant Treatment: Place the Arabidopsis plants inside the glass desiccator. Apply a known amount of this compound (e.g., 10 µL) to a cotton ball or filter paper and place it inside the chamber, ensuring it does not touch the plants. Seal the chamber. For the control, use a cotton ball with no this compound.
-
Incubation: Incubate the plants in the sealed chamber for a specified time course (e.g., 1, 6, 12, 24 hours) under controlled light and temperature conditions.
-
Tissue Harvesting: After the treatment period, immediately harvest the leaf tissue and flash-freeze it in liquid nitrogen. Store at -80°C until RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a suitable kit, followed by DNase I treatment to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
RT-qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix. Run the reactions in triplicate for each biological sample.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene. Compare the fold change in gene expression between the this compound-treated and control plants.
Signaling Pathways and Mechanisms
This compound, as a fatty alcohol derived from linoleic acid, is likely integrated into the complex network of lipid-derived signaling pathways in plants. The primary pathway implicated is the octadecanoid pathway, which leads to the biosynthesis of jasmonic acid (JA) and its derivatives, central regulators of defense against herbivores and necrotrophic pathogens.[2]
Proposed Signaling Pathway for this compound
Caption: Proposed signaling cascade for this compound in plant defense.
Experimental Workflow for Validating this compound's Role
Caption: Workflow for analyzing plant defense responses to this compound.
Conclusion
This compound and other long-chain fatty alcohols are emerging as noteworthy components of the plant's induced defense system. While they may not exhibit the same potent, direct elicitor activity as jasmonic acid or salicylic acid in all contexts, their role in priming and modulating defense responses is an active area of research. The provided protocols and conceptual frameworks offer a starting point for researchers to further elucidate the specific functions and mechanisms of this compound in plant immunity. Future studies focusing on direct, quantitative comparisons with a broader range of elicitors will be crucial for fully understanding its potential applications in sustainable agriculture and the development of novel plant defense activators.
References
A Comparative Analysis of the Cytotoxicity of Linoleyl Alcohol and Other C18 Alcohols
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes the available quantitative and qualitative cytotoxicity data for the selected C18 alcohols. Due to the limited availability of IC50 values for the free alcohols, data on their corresponding fatty acids are also included to provide insights into potential trends in cytotoxicity related to saturation.
Table 1: Comparative Cytotoxicity of C18 Alcohols and Their Corresponding Fatty Acids
| Compound | Chemical Structure | Degree of Unsaturation | Cell Line | Assay | Exposure Time | IC50 / Effect | Citation |
| Stearyl Alcohol | C18H38O | Saturated | - | - | - | Generally considered to have low toxicity.[1] | [1] |
| Stearic Acid | C18H36O2 | Saturated | SP210 (Mouse Myeloma) | Growth Inhibition | - | No cytotoxic or cytostatic effects observed.[2] | [2] |
| Oleyl Alcohol | C18H36O | Monounsaturated | HTLA-230 (Neuroblastoma) | Not Specified | 24 hours | IC50 values reported for various complexed formulations.[3] | [3] |
| Oleic Acid | C18H34O2 | Monounsaturated | SP210 (Mouse Myeloma) | Growth Inhibition | - | ID50: 25-35 µg/mL.[2] | [2] |
| Linoleyl Alcohol | C18H34O | Polyunsaturated | - | - | - | No specific in vitro cytotoxicity data is readily available. | |
| Linoleic Acid | C18H32O2 | Polyunsaturated | SP210 (Mouse Myeloma) | Growth Inhibition | - | ID50: 35-40 µg/mL.[2] | [2] |
| Linolenyl Alcohol | C18H32O | Polyunsaturated | - | - | - | No specific in vitro cytotoxicity data is readily available. | |
| Linolenic Acid | C18H30O2 | Polyunsaturated | SP210 (Mouse Myeloma) | Growth Inhibition | - | ID50: 15 µg/mL.[2] | [2] |
Note on Data Interpretation: The data on the corresponding C18 fatty acids suggest a trend where cytotoxicity increases with the degree of unsaturation. Stearic acid (saturated) was found to be non-cytotoxic, while the unsaturated fatty acids exhibited dose-dependent cytotoxic effects, with linolenic acid (three double bonds) being the most potent.[2][4] This suggests that a similar trend may be observed for the corresponding C18 alcohols. Stearyl alcohol is generally considered to have low toxicity.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of cytotoxicity data. The following are generalized protocols for common in vitro cytotoxicity assays that can be adapted for the comparative evaluation of C18 alcohols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
C18 alcohols (Linoleyl, Oleyl, Stearyl, Linolenyl) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the C18 alcohols in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO). Replace the medium in the wells with the medium containing the test compounds. Include untreated and solvent controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10-20 µL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
C18 alcohols
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The precise signaling pathways for the cytotoxicity of linoleyl and other C18 alcohols are not fully elucidated. However, based on the general mechanisms of alcohol-induced cell death, a plausible pathway involves membrane disruption, oxidative stress, and subsequent activation of apoptotic pathways.
Caption: Experimental workflow and a proposed general signaling pathway for C18 alcohol-induced cytotoxicity.
The diagram above illustrates a typical experimental workflow for assessing the cytotoxicity of C18 alcohols using common in vitro assays. It also depicts a proposed general signaling pathway for the cytotoxic effects of unsaturated C18 alcohols. This proposed pathway suggests that these alcohols may interact with the cell membrane, leading to increased permeability and oxidative stress, which in turn can trigger mitochondrial dysfunction and activate caspase-mediated apoptosis.[5][6][7]
References
- 1. cir-safety.org [cir-safety.org]
- 2. The effect of C18 fatty acids on cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of C18 fatty acids on breast carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mechanistic Review of Cell Death in Alcohol-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ethanol on pro-apoptotic mechanisms in polarized hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Models for Studying Linoleyl Alcohol Metabolism
For Researchers, Scientists, and Drug Development Professionals
The study of linoleyl alcohol metabolism is crucial for understanding its physiological roles and toxicological profiles. Selecting the appropriate in vitro model is a critical step in obtaining relevant and translatable data. This guide provides a comparative overview of commonly used in vitro models for studying this compound metabolism, supported by experimental data and detailed protocols.
Comparison of In Vitro Models for this compound Metabolism
The selection of an appropriate in vitro model for studying this compound metabolism is contingent on the specific research question, balancing physiological relevance with practical considerations. Primary human hepatocytes are considered the gold standard due to their comprehensive metabolic capacity, closely mimicking the in vivo liver environment.[1][2] However, their availability, cost, and limited lifespan in culture are significant drawbacks.
Liver cell lines, such as HepG2 and HepaRG, offer a more accessible and reproducible alternative, though they often exhibit lower metabolic activity compared to primary cells.[1][2][3][4][5][6][7] HepG2 cells, a widely used human hepatoma cell line, are known to have significantly lower expression and activity of key phase I metabolic enzymes, such as cytochrome P450s, when compared to primary human hepatocytes.[6][7] HepaRG cells, another human hepatoma line, are considered to have a more differentiated, hepatocyte-like phenotype with higher expression of some metabolic enzymes compared to HepG2.[3][4]
Subcellular fractions, particularly liver microsomes, are invaluable for studying specific enzyme kinetics, such as those of cytochrome P450s and UDP-glucuronosyltransferases (UGTs), in a simplified and controlled environment.[8][9][10][11][12]
| Model System | Key Metabolic Pathways Present | Advantages | Limitations | Suitability for this compound Metabolism |
| Primary Human Hepatocytes | Comprehensive Phase I (Oxidation) & Phase II (Glucuronidation) metabolism, Esterification | Gold standard for metabolic studies, high physiological relevance.[1][2] | Limited availability, high cost, donor variability, limited lifespan in culture. | High: Provides the most physiologically relevant data on oxidation, glucuronidation, and esterification. |
| HepaRG Cells | Moderate Phase I & Phase II metabolism, Esterification | More differentiated than HepG2, higher expression of some metabolic enzymes.[3][4] | Still a cancer cell line, may not fully recapitulate primary hepatocyte metabolism. | Moderate: A suitable alternative to primary hepatocytes for screening and mechanistic studies. |
| HepG2 Cells | Low Phase I metabolism, moderate Phase II metabolism, Esterification | Widely available, easy to culture, highly reproducible. | Very low expression of key CYP enzymes, not ideal for studying Phase I metabolism.[6][7] | Low to Moderate: Useful for studying esterification and some Phase II pathways, but not for comprehensive metabolic profiling. |
| Liver Microsomes | Phase I (CYP-mediated oxidation) & Phase II (Glucuronidation) | Excellent for studying specific enzyme kinetics, high-throughput screening.[8][9][10][11][12] | Lacks cellular context and co-factors for some reactions, no esterification. | High (for specific pathways): Ideal for investigating the role of CYPs and UGTs in this compound metabolism. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the study of this compound metabolism.
Protocol 1: Determination of this compound Oxidation in Cultured Hepatocytes
This protocol is adapted from methods for measuring fatty acid oxidation and can be used to assess the conversion of this compound to its oxidized metabolites.
Materials:
-
Cultured hepatocytes (Primary, HepG2, or HepaRG)
-
This compound
-
Radiolabeled [1-14C]-linoleyl alcohol
-
Scintillation fluid and counter
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate hepatocytes in multi-well plates and culture until they reach the desired confluency.
-
Treatment: Incubate the cells with this compound and a tracer amount of [1-14C]-linoleyl alcohol in serum-free medium for a specified time (e.g., 2-24 hours).
-
Harvesting:
-
Aqueous-Soluble Metabolites: Collect the culture medium and precipitate proteins. The supernatant contains aqueous-soluble metabolites.
-
CO2 Trapping: For complete oxidation, trap the produced 14CO2 using a suitable apparatus.
-
Cell Lysate: Wash the cells with PBS and lyse them to measure cell-associated radioactivity.
-
-
Quantification: Measure the radioactivity in the aqueous phase, the CO2 trap, and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of oxidation based on the amount of radioactivity incorporated into the different fractions over time, normalized to the total protein content.
Protocol 2: Measurement of this compound Esterification in Cultured Hepatocytes
This protocol measures the incorporation of this compound into cellular lipids, primarily triglycerides and cholesteryl esters.
Materials:
-
Cultured hepatocytes
-
This compound
-
Radiolabeled [3H]-linoleyl alcohol
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1, using [3H]-linoleyl alcohol.
-
Lipid Extraction: After incubation, wash the cells with PBS and extract the total lipids from the cell monolayer using a suitable solvent system.
-
Lipid Separation: Separate the different lipid classes (triglycerides, cholesteryl esters, free fatty acids, etc.) from the total lipid extract using TLC.
-
Quantification: Scrape the spots corresponding to the different lipid classes from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [3H]-linoleyl alcohol incorporated into each lipid fraction and express it as a percentage of the total radioactivity or normalized to protein content.
Protocol 3: this compound Glucuronidation Assay in Liver Microsomes
This assay determines the rate of formation of this compound glucuronide by UGT enzymes in liver microsomes.[8][9][12]
Materials:
-
Human liver microsomes
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate liver microsomes and this compound in the reaction buffer at 37°C.
-
Initiation: Start the reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding cold acetonitrile.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the formation of this compound glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of glucuronide formation and determine the kinetic parameters (Vmax and Km) by performing the assay at different substrate concentrations.
Visualizing Metabolic Pathways and Workflows
This compound Metabolic Pathway
The metabolism of this compound in hepatocytes involves several key pathways, including oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes (CYPs), conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), and esterification to form lipid esters.
Caption: Metabolic pathways of this compound in hepatocytes.
Experimental Workflow for In Vitro Model Validation
A systematic workflow is essential for the validation and comparison of different in vitro models for studying this compound metabolism.
Caption: Workflow for validating in vitro models of this compound metabolism.
References
- 1. Primary human hepatocytes vs. cell lines in research [becytes.com]
- 2. How are HepG2 cells different from primary hepatocytes? - BeCyte [becytes.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomers of Linoleyl Alcohol: Unraveling the Effects of Cis vs. Trans Geometry
A notable gap exists in the scientific literature regarding direct comparative studies on the biological effects of cis and trans isomers of linoleyl alcohol. While the cis isomer, specifically (9Z,12Z)-octadecadien-1-ol, is well-characterized and utilized in various research and commercial applications, its trans counterpart remains largely unexplored. This guide provides a comprehensive overview of the known properties of cis-linoleyl alcohol and offers a scientifically grounded perspective on the potential differential effects of the trans isomer, drawing parallels from the established principles of cis-trans isomerism in related lipid molecules. Furthermore, a proposed experimental workflow is presented to encourage and facilitate future research in this area.
Understanding this compound and the Significance of Isomerism
This compound is a fatty alcohol derived from the reduction of linoleic acid.[1] Its biological activity and physical properties are intrinsically linked to the spatial arrangement of its atoms around the two double bonds in its hydrocarbon chain, a phenomenon known as geometric isomerism.
The naturally occurring and most commonly studied form is cis-linoleyl alcohol, where the hydrogen atoms on the carbons of the double bonds are on the same side. The trans isomer would have these hydrogen atoms on opposite sides. This seemingly subtle structural difference can have profound impacts on the molecule's shape, flexibility, and how it interacts with biological systems.
Known Biological Properties and Applications of cis-Linoleyl Alcohol
(9Z,12Z)-octadecadien-1-ol is recognized for its role as a versatile molecule in both biological research and industrial applications. It is a polyunsaturated fatty alcohol that can be oxidized in vivo to produce linoleic acid.[2]
Experimental Applications:
-
Cell Signaling and Enzyme Recognition: It is used in studies to understand the role of the carboxylic group of linoleic acid in these processes.[2]
-
Phagocytosis Assays: Cis-linoleyl alcohol has been used to coat latex beads for these assays.[2]
-
Synthesis of Bioactive Compounds: It has been used to synthesize a gallic acid ester with potential weight-loss promoting effects.[2][3]
Industrial Applications:
-
Cosmetics: It functions as an emollient in personal care products.[4]
-
Chemical Manufacturing: It serves as a chemical intermediate.[4]
Inferred and Potential Differences of trans-Linoleyl Alcohol
While direct experimental data on trans-linoleyl alcohol is scarce, we can infer its potential properties based on the well-documented differences between cis and trans fatty acids.
-
Physical Properties: Trans fatty acids are generally more linear and rigid than their cis counterparts, giving them physical properties more akin to saturated fatty acids.[5][6] This suggests that trans-linoleyl alcohol would likely have a higher melting point and be less fluid than cis-linoleyl alcohol.
-
Membrane Interactions: The incorporation of fatty acids into cell membranes influences their fluidity and function. Cis isomers introduce kinks in the hydrocarbon chain, increasing membrane fluidity, while the linear nature of trans isomers can decrease it.[6][7] Therefore, trans-linoleyl alcohol could potentially make cell membranes more rigid, which could have a cascade of effects on membrane protein function and signaling pathways.
-
Metabolic and Signaling Effects: Studies on conjugated linoleic acid (CLA) isomers have shown that cis and trans forms can have opposing effects on lipid metabolism and inflammatory responses. For example, different CLA isomers have been shown to have varying impacts on cholesteryl ester transfer protein activity.[8] This suggests that the geometric configuration of this compound could similarly dictate its metabolic fate and signaling outcomes.
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative comparison is not possible. The following table summarizes the known information for cis-linoleyl alcohol and the inferred properties for the hypothetical trans isomer.
| Property | cis-Linoleyl Alcohol ((9Z,12Z)-octadecadien-1-ol) | trans-Linoleyl Alcohol (Hypothetical) |
| Synonyms | Linoleic Alcohol, FOH 18:2 | - |
| CAS Number | 506-43-4 | - |
| Molecular Formula | C18H34O | C18H34O |
| Molecular Weight | 266.46 g/mol | 266.46 g/mol |
| Appearance | Colorless oil | Likely a more solid or viscous substance at room temperature |
| Biological Roles | Precursor to linoleic acid, used in cell signaling studies.[2] | Unknown, potentially different interactions with enzymes and receptors. |
| Membrane Effects | Increases membrane fluidity (inferred). | Potentially decreases membrane fluidity (inferred). |
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic experimental approach is necessary. The following protocol outlines a potential workflow for comparing the biological effects of cis and trans isomers of this compound.
Experimental Protocol:
-
Isomer Purity and Characterization:
-
Obtain high-purity (>99%) cis and trans isomers of this compound.
-
Confirm the identity and purity of each isomer using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
In Vitro Cell Culture Models:
-
Select relevant cell lines (e.g., keratinocytes for skin effects, hepatocytes for metabolic studies, macrophages for inflammatory responses).
-
Treat cells with varying concentrations of each isomer and a vehicle control.
-
-
Assessment of Cytotoxicity:
-
Perform a dose-response analysis using assays such as MTT or LDH to determine the cytotoxic potential of each isomer.
-
-
Analysis of Cellular Effects:
-
Membrane Fluidity: Measure changes in membrane fluidity using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression of genes involved in lipid metabolism, inflammation (e.g., cytokines), and oxidative stress.
-
Lipid Metabolism: Analyze changes in cellular lipid profiles using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Signaling Pathway Activation: Investigate the activation of key signaling pathways (e.g., MAPK, NF-κB) using Western blotting to detect phosphorylated proteins.
-
Caption: Proposed experimental workflow for comparing the biological effects of cis and trans isomers of this compound.
Conclusion
The study of this compound isomers presents a compelling area for future research. While the biological activities of the common cis isomer are partially understood, the effects of the trans isomer remain a significant unknown. Based on the established principles of lipid chemistry and biology, it is highly probable that the geometric differences between these isomers will translate into distinct biological activities. The proposed experimental workflow provides a roadmap for researchers to systematically investigate these differences, which could uncover novel biological functions and potential therapeutic applications. Such studies are crucial for a comprehensive understanding of the structure-function relationships of fatty alcohols and their impact on human health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 5. study.com [study.com]
- 6. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linoleyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of linoleyl alcohol.
This compound, a fatty alcohol, requires careful handling and disposal. While it is considered readily biodegradable, it is also classified as a chemical waste that can cause skin, eye, and respiratory irritation[1][2]. Therefore, it should not be disposed of down the drain or in regular trash[3]. The most appropriate method for disposal is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[3].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth. Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.
Quantitative Data for Disposal Considerations
While specific concentration limits for the sewer disposal of this compound are not defined, the following physical and toxicological properties are critical for waste management and hazard assessment.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Flash Point | 124.1°C | [2] |
| Boiling Point | 374°C at 760 mmHg | [2] |
| Density | 0.8588 g/cm³ | [2] |
| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound, designed to ensure compliance with standard laboratory safety and environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: this compound waste should be classified as a non-halogenated organic waste.
-
Segregate from Incompatible Wastes: Do not mix this compound waste with acids, bases, oxidizing agents, or halogenated solvents to prevent dangerous chemical reactions. Maintain separate waste streams for different chemical categories.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a clean, chemically compatible, and properly sealed waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are suitable.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste solution.
-
Keep the Container Closed: The waste container must be kept tightly closed except when adding waste.
Step 3: Storage Prior to Disposal
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash. Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide Necessary Information: Be prepared to provide the EHS department with details about the waste, including its composition and volume.
-
Follow Institutional Procedures: Adhere to all specific guidelines provided by your institution's EHS department for the final disposal process.
Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Linoleyl Alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the proper handling, personal protective equipment (PPE), and disposal of Linoleyl alcohol.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, adherence to proper safety protocols is essential.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use.[3] |
| Lab coat/Impervious clothing | To prevent skin contact.[1] | |
| Respiratory Protection | Respirator (if necessary) | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143).[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area to avoid inhalation of vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
Storage Conditions:
-
The recommended storage temperature for the pure form is -20°C.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. Always have a safety data sheet (SDS) available for the attending physician.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3] |
Spill and Disposal Procedures
In the case of a spill, it is important to follow established procedures to mitigate any potential hazards.
Spill Cleanup:
-
Evacuate Personnel: Evacuate personnel to safe areas.[3]
-
Ensure Ventilation: Ensure adequate ventilation.[3]
-
Personal Protection: Wear appropriate personal protective equipment.[3]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of the product and any contaminated materials through a licensed professional waste disposal service.[3]
-
Contaminated packaging should be disposed of as an unused product.[3]
-
Follow all applicable federal, state, and local regulations for disposal.[1]
Workflow for Handling this compound
Caption: This diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Purchase this compound at Attractive Prices CAS No. 506-43-4 [acmesynthetic.com]
- 5. This compound - High Quality Manufacturer at Best Prices [acmesynthetic.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
